molecular formula C7H9FN2 B14912283 5-Fluoro-N,6-dimethylpyridin-2-amine

5-Fluoro-N,6-dimethylpyridin-2-amine

Cat. No.: B14912283
M. Wt: 140.16 g/mol
InChI Key: FTXLPZATXABDIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Fluoro-N,6-dimethylpyridin-2-amine is a chemical compound with the molecular formula C 7 H 9 FN 2 and a molecular weight of 140.16 g/mol . This pyridine derivative is identified by the CAS Number 1935538-88-7 and is provided as a solid for research applications . This aminopyridine scaffold is of significant interest in medicinal chemistry and oncology research, particularly in the design and synthesis of novel Fibroblast Growth Factor Receptor 4 (FGFR4) inhibitors . FGFR4 signaling is a key driver in certain cancers, such as hepatocellular carcinoma (HCC), and selective inhibition of this receptor is a promising therapeutic strategy . Compounds based on this structure have been explored for their selective FGFR4 inhibitory activity over other FGFR family members (FGFR1-3), which is crucial for reducing off-target effects and toxicity . Researchers utilize this building block to develop potential anti-cancer agents, leveraging its structure for intensive molecular docking studies and structure-activity relationship (SAR) analyses . Safety Information: This compound is classified as harmful and may cause skin, eye, and respiratory irritation. Appropriate personal protective equipment should be worn, and handling should be performed in a well-ventilated environment . Please Note: This product is strictly for Research Use Only (RUO) and is not intended for any human or veterinary diagnostic or therapeutic use .

Properties

Molecular Formula

C7H9FN2

Molecular Weight

140.16 g/mol

IUPAC Name

5-fluoro-N,6-dimethylpyridin-2-amine

InChI

InChI=1S/C7H9FN2/c1-5-6(8)3-4-7(9-2)10-5/h3-4H,1-2H3,(H,9,10)

InChI Key

FTXLPZATXABDIX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=N1)NC)F

Origin of Product

United States
Foundational & Exploratory

5-Fluoro-N,6-dimethylpyridin-2-amine chemical structure and properties

Author: BenchChem Technical Support Team. Date: April 2026

5-Fluoro-N,6-dimethylpyridin-2-amine: Structural Profiling, Mechanistic Utility, and Synthetic Workflows in Drug Discovery

Executive Summary

In modern medicinal chemistry, the selection of building blocks is a highly deliberate process driven by the need to optimize both pharmacodynamics (target affinity) and pharmacokinetics (ADME properties). 5-Fluoro-N,6-dimethylpyridin-2-amine is a highly specialized, privileged pharmacophore. As a Senior Application Scientist, I frequently deploy this specific motif to solve complex structural challenges in drug design.

This whitepaper provides an in-depth technical analysis of 5-Fluoro-N,6-dimethylpyridin-2-amine. By dissecting the causality behind its three distinct substituents—the 5-fluoro group, the 6-methyl group, and the 2-(N-methylamino) group—we will explore how this molecule serves as a critical hinge-binding motif in kinase inhibitors, a steric lock in epigenetic reader antagonists[1], and a metabolically stable core for central nervous system (CNS) therapeutics[2].

Structural & Physicochemical Profiling

Understanding the baseline physicochemical properties of a building block is the first step in predicting its behavior in complex synthetic networks and biological systems. While the free base form is utilized in synthesis, it is frequently cataloged and stored as a hydrochloride salt to prevent air oxidation and improve shelf stability[3].

Table 1: Quantitative & Structural Data Summary

PropertyValue / Description
Chemical Name 5-Fluoro-N,6-dimethylpyridin-2-amine
Molecular Formula C₇H₉FN₂[4]
Molecular Weight 140.16 g/mol [4]
SMILES String CNc1nc(C)c(F)cc1
CAS Number (HCl Salt) 3096032-33-3[3]
CAS Number (Free Base) N/A (Often generated in situ)[4]
Storage Conditions 2-8°C, inert atmosphere (Argon/N₂)[4]
Key Functional Groups Secondary amine, fluorinated heteroaromatic ring

Mechanistic Role in Pharmacophore Design

The utility of 5-Fluoro-N,6-dimethylpyridin-2-amine lies in the synergistic effect of its substituents. Each functional group is engineered to address specific liabilities in drug candidates.

  • Kinase Hinge Binding (The 2-N-Methylamino Group): Aminopyridines are classic kinase hinge binders. The pyridine nitrogen acts as a hydrogen-bond acceptor, while the 2-amino group acts as a donor to the kinase backbone. By utilizing an N-methylated amine, the hydrogen-bond donor capacity is restricted to a single proton. This prevents promiscuous off-target hydrogen bonding and reduces the desolvation penalty upon entering the hydrophobic binding pocket.

  • pKa Modulation & Lipophilicity (The 5-Fluoro Group): The strong electron-withdrawing nature of the fluorine atom via the inductive effect (-I) significantly lowers the pKa of the adjacent pyridine nitrogen. This reduction in basicity enhances membrane permeability (crucial for CNS targets) and mitigates hERG channel liabilities (cardiotoxicity)[5]. Furthermore, fluorine increases the overall lipophilicity of the scaffold, enhancing binding affinity driven by the hydrophobic effect.

  • Metabolic Stability (5-Fluoro & 6-Methyl Groups): The 5-position of the pyridine ring is a notorious "soft spot" for Cytochrome P450 (CYP)-mediated oxidative metabolism. Fluorine substitution directly blocks this metabolic vulnerability[],[2]. Simultaneously, the 6-methyl group provides steric shielding to the pyridine nitrogen, further preventing N-oxidation and restricting the conformational flexibility of the molecule.

SAR_Impact Core Pyridine Core Scaffold F5 5-Fluoro Substitution Core->F5 Me6 6-Methyl Substitution Core->Me6 NMe2 2-(N-Methylamino) Group Core->NMe2 Metab Metabolic Stability (CYP450 Blocking) F5->Metab pKa pKa Modulation (H-bond Tuning) F5->pKa Me6->Metab Steric Steric Shielding (Conformational Lock) Me6->Steric Hinge Kinase Hinge Binding (Specific Vector) NMe2->Hinge

SAR impact of 5-Fluoro-N,6-dimethylpyridin-2-amine substituents in drug design.

Synthetic Methodologies & Workflows

Integrating this building block into a larger active pharmaceutical ingredient (API) typically requires cross-coupling chemistry. Because the 2-amino group is secondary (N-methyl) and sterically hindered by the adjacent pyridine nitrogen, standard nucleophilic aromatic substitution (SNAr) often yields poor results. Instead, a Buchwald-Hartwig Amination is the protocol of choice.

Step-by-Step Buchwald-Hartwig Protocol

Causality Note: The use of BrettPhos as a ligand is highly intentional here. BrettPhos is specifically designed to promote the coupling of secondary alkyl amines with aryl halides while preventing competitive binding from the pyridine nitrogen and inhibiting β-hydride elimination.

  • Preparation (Glovebox): In an oven-dried Schlenk flask under an argon atmosphere, combine the aryl halide core (1.0 equiv), 5-Fluoro-N,6-dimethylpyridin-2-amine (1.2 equiv), Pd₂(dba)₃ (0.02 equiv), and BrettPhos ligand (0.04 equiv).

  • Base Addition: Add Sodium tert-butoxide (NaOtBu) (1.5 equiv). Note: If the aryl halide contains base-sensitive functional groups, substitute with Cesium Carbonate (Cs₂CO₃).

  • Solvent & Heating: Dissolve the mixture in anhydrous 1,4-Dioxane (0.2 M concentration). Seal the flask and heat to 100 °C for 12–16 hours with vigorous stirring.

  • Reaction Quench: Cool the reaction to room temperature. Dilute with Ethyl Acetate (EtOAc) and filter through a pad of Celite to remove palladium black and inorganic salts.

  • Liquid-Liquid Extraction: Wash the organic filtrate with saturated aqueous NaHCO₃, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate the coupled product.

Synth_Workflow Step1 1. Reagent Preparation (Glovebox, Inert Atmosphere) Step2 2. Buchwald-Hartwig Cross-Coupling (Pd Catalyst) Step1->Step2 Step3 3. Reaction Quench & Liquid-Liquid Extraction Step2->Step3 Step4 4. Flash Column Chromatography Purification Step3->Step4 Step5 5. Structural Validation (LC-MS & 19F NMR) Step4->Step5

Step-by-step synthetic workflow for integrating the aminopyridine building block.

Analytical Characterization & Validation

To ensure scientific integrity, every synthetic step must be part of a self-validating system. The presence of the fluorine atom provides a distinct advantage for structural validation via Nuclear Magnetic Resonance (NMR) spectroscopy.

  • ¹⁹F NMR (Self-Validating Regiochemistry): The fluorine atom at the C5 position will appear as a distinct signal around -130 to -140 ppm. Crucially, this signal will present as a doublet (or multiplet) due to ³J coupling with the adjacent C4 proton. This splitting pattern definitively proves the regiochemistry of the pyridine ring.

  • ¹H NMR: The N-methyl group will appear as a doublet at ~2.8–3.0 ppm (coupled to the NH proton), while the 6-methyl group will appear as a sharp singlet at ~2.3–2.5 ppm. The C3 and C4 aromatic protons will appear in the 6.5–7.5 ppm range, with the C4 proton exhibiting additional splitting (~8–10 Hz) from the adjacent fluorine.

  • LC-MS (ESI+): The free base will ionize readily to form the [M+H]⁺ adduct, yielding a highly predictable mass-to-charge ratio (m/z) of 141.1[4].

References

  • Aaron Chemicals. "3096032-33-3 | 5-fluoro-N,6-dimethylpyridin-2-amine hydrochloride". Aaronchem.com.
  • BLD Pharm. "5-Fluoro-N,6-dimethylpyridin-2-amine". Bldpharm.com.
  • National Institutes of Health (NIH) / PMC. "Discovery of Selective Small Molecule Inhibitors for the ENL YEATS Domain". Nih.gov.
  • ACS Publications. "Discovery of N-(5-Fluoropyridin-2-yl)-6-methyl-4-(pyrimidin-5-yloxy)picolinamide (VU0424238): A Novel Negative Allosteric Modulator of Metabotropic Glutamate Receptor Subtype 5 Selected for Clinical Evaluation". Acs.org.
  • Ossila. "2-Amino-3-fluoropyridine | CAS Number 21717-95-3". Ossila.com.
  • BOC Sciences. "CAS 63489-58-7 (4-Amino-2,6-difluoropyridine)". Bocsci.com.
  • Google Patents. "WO2022187231A1 - Arylsulfoxamides as orexin receptor agonists". Google.com.

Sources

Synthesis, Mechanistic Profiling, and Characterization of 5-Fluoro-N,6-dimethylpyridin-2-amine: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: April 2026

Executive Context: The Strategic Value of Fluorinated Aminopyridines

In contemporary medicinal chemistry, the judicious placement of fluorine atoms and methylamine motifs on heteroaromatic scaffolds is a proven strategy for optimizing pharmacokinetic (PK) and pharmacodynamic (PD) profiles. 5-Fluoro-N,6-dimethylpyridin-2-amine (CAS: 3096032-33-3)[1] has emerged as a highly versatile building block, frequently deployed in the synthesis of complex active pharmaceutical ingredients (APIs), including mTORC inhibitors[2], bromodomain (BRD4) modulators[3], and advanced oncology therapeutics[4].

As a Senior Application Scientist, I approach this molecule not just as a static structure, but as a dynamic participant in synthetic pathways. The C5 fluorine atom lowers the basicity (pKa) of the pyridine nitrogen, increases metabolic stability against cytochrome P450 oxidation, and enhances lipophilicity. Concurrently, the N-methylamine group serves as a critical hydrogen-bond donor/acceptor, often functioning as a hinge-binding motif in kinase inhibitors[2].

Table 1: Physicochemical & Structural Profile
PropertyValue / DescriptionCausality / Implication for Synthesis
Chemical Formula C7H9FN2Requires orthogonal analytical tracking (19F NMR).
Molecular Weight 140.16 g/mol High volatility of fragments; requires careful MS tuning.
Exact Mass 140.0749 DaEnables high-resolution mass spectrometry (HRMS) validation.
CLogP (Predicted) ~1.8Highly soluble in standard organic solvents (EtOAc, DCM).
Physical State Solid (as HCl salt)[1]Free base is prone to oxidation; isolation as HCl salt ensures shelf stability[1].

Retrosynthetic Logic & Mechanistic Causality

The most efficient and scalable route to 5-Fluoro-N,6-dimethylpyridin-2-amine relies on the Nucleophilic Aromatic Substitution (SNAr) of 2-chloro-5-fluoro-6-methylpyridine (or its bromo-analogue)[5] with methylamine.

While Buchwald-Hartwig cross-coupling is a viable alternative for unactivated pyridines, it introduces unnecessary costs (palladium catalysts, proprietary phosphine ligands) and trace metal impurities. The SNAr pathway is highly favored here due to the specific electronic topography of the substrate:

  • Activation by the Pyridine Nitrogen: The endocyclic nitrogen acts as the primary electron sink, stabilizing the developing negative charge in the transition state.

  • Inductive Pull of Fluorine (-I Effect): The C5 fluorine exerts a strong inductive electron-withdrawing effect across the sigma framework. Although fluorine is a pi-donor (+R), its -I effect dominates, increasing the electrophilicity of the C2 position.

  • Steric Dynamics: The C6 methyl group provides mild steric hindrance and slight electronic deactivation (+I effect), which necessitates elevated temperatures (110 °C) to overcome the activation energy barrier[2].

SNAr_Mechanism A 2-Chloro-5-fluoro- 6-methylpyridine C Meisenheimer Complex (Tetrahedral Intermediate) A->C Nucleophilic Attack at C2 B Methylamine (Nucleophile) B->C D 5-Fluoro-N,6-dimethyl pyridin-2-amine C->D Rearomatization (-HCl) E Chloride Leaving Group C->E Elimination

Fig 1: SNAr mechanism detailing the nucleophilic attack and Meisenheimer complex formation.

Self-Validating Synthetic Execution

To ensure reproducibility, the following protocol is designed as a self-validating system . Every reagent choice and operational parameter is grounded in chemical causality.

Table 2: Reaction Condition Optimization
Solvent SystemTemperatureEquivalents (MeNH2)Conversion (14h)Causality
THF (Aqueous MeNH2)80 °C3.0 eq~65%Biphasic system limits mass transfer; temp too low.
EtOH (33% MeNH2 in EtOH)110 °C5.0 eq>98%Optimal: Protic solvent stabilizes transition state; excess amine drives equilibrium.
DMF (MeNH2 gas)120 °C2.5 eq~85%High conversion but difficult workup (DMF removal).
Step-by-Step Protocol
  • Reagent Charging: To a heavy-walled pressure vessel equipped with a magnetic stir bar, add 2-chloro-5-fluoro-6-methylpyridine (1.0 equivalent, e.g., 10.0 mmol, 1.45 g)[6].

  • Nucleophile Introduction: Add a 33% w/w solution of methylamine in absolute ethanol (5.0 equivalents, 50.0 mmol, ~6.2 mL). Causality: Ethanol acts as a protic solvent to stabilize the polar Meisenheimer complex, while the massive excess of methylamine serves both as the nucleophile and the acid scavenger for the liberated HCl[2].

  • Sealed Reactor Heating: Seal the vessel securely (PTFE thread) and heat the mixture behind a blast shield at 110 °C for 14 hours. Causality: Methylamine is a gas at room temperature (bp -6 °C); a sealed system is mandatory to maintain the stoichiometric ratio and achieve the necessary activation energy.

  • In-Process Control (IPC): Cool the vessel to room temperature before opening. Sample 10 µL of the reaction mixture, dilute in MeCN, and analyze via LC-MS.

    • Validation Loop: The reaction is deemed complete when the starting material (m/z 146.0 for 35Cl) is <2% by UV integration. If incomplete, spike with 1.0 eq of MeNH2 and heat for an additional 3 hours.

  • Workup & Quench: Concentrate the mixture in vacuo to remove ethanol and excess methylamine. Partition the residue between Ethyl Acetate (50 mL) and saturated aqueous NaHCO3 (30 mL). Extract the aqueous layer with EtOAc (2 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, gradient elution: 10% to 40% EtOAc in Hexanes) to afford the target compound as a light yellow solid/oil. To generate the highly stable hydrochloride salt[1], dissolve the free base in Et2O and treat with 2M HCl in ether.

Exp_Workflow Step1 1. Reagent Charging 2-Chloro-5-fluoro-6-methylpyridine + 33% MeNH2 in EtOH Step2 2. Sealed Reactor Heat at 110 °C for 14 h (Pressure containment) Step1->Step2 Step3 Step3 Step2->Step3 Step3->Step2 If SM > 2% (Add MeNH2) Step4 4. Workup & Quench Concentrate, EtOAc/H2O partition Brine wash, Na2SO4 dry Step3->Step4 If complete Step5 5. Purification Silica gel chromatography (Hexanes/EtOAc) Step4->Step5 Step6 6. Validation NMR, LC-MS, IR Yield: 82-88% Step5->Step6

Fig 2: Self-validating experimental workflow for the synthesis and purification of the target.

Analytical Fingerprinting & Characterization

A rigorous analytical package is required to confirm the regiochemistry of the substitution and the integrity of the fluorine atom. The coupling constants ( J ) in the 1H and 19F NMR spectra act as an internal diagnostic tool.

Table 3: Representative Analytical Data
Analytical MethodExpected Signal / ShiftCausality / Assignment
LC-MS (ESI+) m/z 141.1 [M+H]+Confirms molecular weight and successful displacement of chloride (loss of 35Cl/37Cl isotopic pattern).
1H NMR (400 MHz, CDCl3) δ 7.15 (dd, J = 9.5, 8.5 Hz, 1H)H4 proton: Couples with ortho-H3 (J ~8.5) and ortho-F5 (J ~9.5).
1H NMR δ 6.20 (dd, J = 8.5, 3.0 Hz, 1H)H3 proton: Shielded by the amine. Couples with ortho-H4 and meta-F5 (J ~3.0).
1H NMR δ 4.50 (br s, 1H)N-H proton: Broadened due to quadrupolar relaxation of nitrogen and chemical exchange.
1H NMR δ 2.85 (d, J = 5.0 Hz, 3H)N-CH3: Doublet due to coupling with the adjacent N-H proton.
1H NMR δ 2.35 (d, J = 2.5 Hz, 3H)C6-CH3: Doublet due to long-range coupling with the adjacent ortho-F5.
19F NMR (376 MHz, CDCl3) δ -135.4 (m, 1F)Confirms the presence of the C5 fluorine, split by H4, H3, and C6-CH3.

References

  • WO2021028643A1 - Heterocyclic compounds for use in the treatment of cancer. Google Patents. 4

  • WO2018089433A1 - PHENYL mTORC INHIBITORS AND USES THEREOF. Google Patents. 2

  • WO2014182929A1 - Benzimidazole derivatives as bromodomain inhibitors. Google Patents. 3

  • 3096032-33-3 | 5-fluoro-N,6-dimethylpyridin-2-amine hydrochloride. Aaron Chemicals. 1

  • Product Examples From Ivy Fine Chemicals: 2-Chloro-5-fluoro-6-methylpyridine. Ivy Fine Chemicals. 6

  • SV ChemBioTech-OTHER BUILDING BLOCKS: 2-Bromo-5-fluoro-6-methylpyridine. SV ChemBioTech.5

Sources

Spectroscopic Characterization of 5-Fluoro-N,6-dimethylpyridin-2-amine: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

As drug development pipelines increasingly rely on fluorinated heterocycles to improve metabolic stability and modulate lipophilicity, the rigorous structural validation of building blocks becomes paramount. 5-Fluoro-N,6-dimethylpyridin-2-amine (CAS: 3096032-33-3) is a highly functionalized intermediate featuring a secondary amine, a core pyridine ring, and strategic fluoro and methyl substitutions.

As a Senior Application Scientist, I approach the characterization of such molecules not as a mere data collection exercise, but as a holistic, self-validating analytical system. This whitepaper provides a comprehensive, causality-driven guide to the Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS) profiles of this compound.

Analytical Workflow & Self-Validating Methodologies

To ensure absolute trustworthiness in structural elucidation, every analytical technique must be paired with a self-validating control mechanism. The workflow below illustrates the integrated approach to characterizing 5-Fluoro-N,6-dimethylpyridin-2-amine.

Workflow cluster_Analysis Multimodal Spectroscopic Acquisition Sample 5-Fluoro-N,6-dimethylpyridin-2-amine Sample Preparation NMR High-Resolution NMR (1H, 13C, 19F) Sample->NMR IR ATR-FTIR Vibrational Analysis Sample->IR MS LC-ESI-MS Accurate Mass & Fragmentation Sample->MS Data Structural Elucidation & Data Verification NMR->Data IR->Data MS->Data

Figure 1: Multimodal spectroscopic workflow for structural elucidation.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve 5–10 mg of the analyte in 0.6 mL of Deuterated Dimethyl Sulfoxide (DMSO- d6​ ).

  • Causality: DMSO- d6​ is specifically chosen over CDCl 3​ because its strong hydrogen-bond accepting nature disrupts intermolecular amine-amine interactions, yielding a sharp, highly resolved N-H signal rather than a broad, featureless hump.

  • Self-Validation: Add 0.05% v/v Tetramethylsilane (TMS) as an internal standard ( δ 0.00 ppm) to calibrate the chemical shift axis. For 19 F NMR, utilize a sealed coaxial insert containing Trifluoroacetic acid (TFA, δ -76.55 ppm). This external reference prevents sample contamination while providing an absolute frequency lock, ensuring that solvent-induced chemical shift artifacts are eliminated.

ATR-FTIR Protocol
  • Sample Preparation: Analyze the neat crystalline solid directly using an Attenuated Total Reflectance (ATR) accessory equipped with a diamond crystal.

  • Causality: Traditional KBr pellet pressing is actively avoided here. KBr is highly hygroscopic; any absorbed atmospheric moisture produces a broad O-H stretch at ~3400 cm⁻¹, which would critically obscure the diagnostic N-H stretching region of the secondary amine [3].

  • Self-Validation: Collect a background spectrum of the clean, dry diamond crystal immediately prior to analysis. This background subtraction mathematically eliminates atmospheric CO 2​ and water vapor interference from the final spectrum.

LC-ESI-MS Protocol
  • Sample Preparation: Dilute the compound to 1 µg/mL in a 50:50 Water:Acetonitrile matrix containing 0.1% Formic Acid.

  • Causality: The addition of formic acid acts as an abundant proton source. Given the basicity of the pyridine nitrogen and the secondary amine, this ensures near 100% ionization efficiency to the [M+H]+ species. The acetonitrile modifier lowers surface tension, optimizing droplet desolvation in the Electrospray Ionization (ESI) source.

  • Self-Validation: Run a solvent blank prior to injection to establish the background noise baseline and verify the absence of column carryover. Inject a known standard (e.g., reserpine) to validate mass accuracy (<5 ppm error) and detector sensitivity.

Nuclear Magnetic Resonance (NMR) Elucidation

The NMR profile of 5-Fluoro-N,6-dimethylpyridin-2-amine is governed by the profound electronic influence of the fluorine atom at C5. Fluorine exerts a strong electron-withdrawing inductive effect (-I) through the sigma framework, but donates electron density via resonance (+R) into the pi system. This duality dictates the scalar coupling networks ( J -coupling) observed across the 1 H, 13 C, and 19 F spectra.

1 H NMR Analysis

The proton spectrum is characterized by distinct spin-spin splitting caused by both adjacent protons ( 3JHH​ ) and the fluorine nucleus ( 3JHF​ and 4JHF​ ).

Proton AssignmentPredicted Shift ( δ , ppm)MultiplicityCoupling Constants ( J , Hz)Causality / Structural Rationale
N-H 6.50 – 7.00Broad Singlet (bs)-Secondary amine proton; broad due to quadrupolar relaxation of 14 N.
H-3 6.20 – 6.40Doublet of doublets (dd) 3JH3−H4​≈8.5 , 4JH3−F​≈3.0 Shielded by the ortho +R effect of the amine. Coupled to H4 and weakly to F5.
H-4 7.10 – 7.30Doublet of doublets (dd) 3JH4−H3​≈8.5 , 3JH4−F​≈9.5 Deshielded relative to H3. Strong ortho-coupling to the fluorine atom.
N-CH 3​ 2.75 – 2.85Doublet (d) or Singlet (s) 3JH−NH​≈4.5 (if coupled)N-methyl group. May appear as a doublet if exchange is slow in DMSO- d6​ .
C6-CH 3​ 2.30 – 2.45Doublet (d) 4JH−F​≈2.5 Methyl group adjacent to fluorine. Split by through-bond interaction with F5.
13 C and 19 F NMR Analysis

The fundamental principle governing the 13 C NMR spectrum is the scalar coupling between the 19 F nucleus (spin 1/2) and the carbon framework. According to established literature on fluorinated pyridines , the one-bond carbon-fluorine coupling constant ( 1JCF​ ) is exceptionally large, typically ranging from 236 to 265 Hz, driven by the Fermi contact interaction .

Carbon / FluorinePredicted Shift ( δ , ppm)Multiplicity JCF​ Coupling (Hz)Causality / Structural Rationale
C-5 (C-F) ~145.0Doublet (d) 1JCF​≈245 Direct C-F bond. Massive splitting due to orbital overlap.
C-4 ~125.0Doublet (d) 2JCF​≈18−22 Ortho to fluorine.
C-6 ~148.0Doublet (d) 2JCF​≈18−22 Ortho to fluorine; additionally deshielded by the adjacent ring nitrogen.
C-3 ~103.0Doublet (d) 3JCF​≈5−8 Meta to fluorine; highly shielded by the ortho amine group.
C-2 ~156.0Singlet (s) or d 4JCF​≈1−2 Attached to the amine. Minimal F coupling.
19 F (F-5) -135.0 to -145.0Multiplet (m)-Coupled to H4, H3, and the C6-methyl protons.

Vibrational Fingerprinting via FT-IR

Infrared spectroscopy provides orthogonal validation of the functional groups. The coordination and hydrogen-bonding state of aminopyridines heavily dictate their vibrational frequencies. Based on foundational studies of aminopyridine derivatives , the following assignments are made:

Vibrational ModeWavenumber (cm⁻¹)IntensityCausality
N-H Stretch 3350 – 3450Medium, SharpSecondary amine yields a single stretch, unlike primary amines which show symmetric/asymmetric doublets.
C-H Stretch (Aliphatic) 2850 – 2960WeakCorresponds to the N-CH 3​ and C6-CH 3​ groups.
C=N / C=C Ring Stretch 1580 – 1620StrongPyridine ring breathing modes. Highly sensitive to the electron-donating amine.
C-F Stretch 1150 – 1250StrongHighly polarized C-F bond results in a massive change in dipole moment, yielding a highly intense absorption band.

Gas-Phase Ionization & Fragmentation (LC-ESI-MS)

In positive ion mode (ESI+), the molecule readily accepts a proton at the most basic site (the ring nitrogen, stabilized by the adjacent amine) to form the [M+H]+ precursor ion.

  • Molecular Formula: C 7​ H 9​ FN 2​

  • Monoisotopic Mass: 140.0748 Da

  • Observed [M+H]+ : m/z 141.0826

Fragmentation Pathways

Upon Collisional-Induced Dissociation (CID) in a tandem mass spectrometer (MS/MS), the molecule undergoes predictable, thermodynamically driven fragmentation. The loss of a methyl radical (15 Da) from the amine or ring, and the expulsion of neutral hydrogen fluoride (HF, 20 Da) are the primary diagnostic pathways.

Fragmentation M_ion [M+H]+ m/z 141.08 Frag_CH3 Loss of •CH3 m/z 126.06 M_ion->Frag_CH3 -15 Da (•CH3) Frag_HF Loss of HF m/z 121.08 M_ion->Frag_HF -20 Da (HF) Frag_Ring Pyridine Ring Cleavage m/z < 100 Frag_CH3->Frag_Ring Collisional Activation Frag_HF->Frag_Ring Collisional Activation

Figure 2: Primary MS/MS fragmentation pathways of 5-Fluoro-N,6-dimethylpyridin-2-amine.

Concluding Remarks

The structural validation of 5-Fluoro-N,6-dimethylpyridin-2-amine requires a synthesis of multiple spectroscopic techniques. By understanding the causality behind the data—such as the Fermi contact interactions driving the massive 1JCF​ NMR couplings, the dipole moment shifts dictating the intense C-F IR stretch, and the thermodynamic stability governing MS fragmentation—researchers can confidently verify the integrity of this building block for downstream pharmaceutical applications. Utilizing self-validating experimental protocols ensures that the resulting data is not only accurate but entirely reproducible.

References

  • Journal "Fluorine notes". NMR spectral characteristics of fluorocontaining pyridines. Available at: [Link]

  • The Journal of Physical Chemistry A. DFT Calculation of NMR JFF Spin−Spin Coupling Constants in Fluorinated Pyridines. Available at:[Link]

  • The Journal of Physical Chemistry A. Infrared Depletion Spectroscopy and Structure of the 2-Aminopyridine Dimer. Available at:[Link]

  • Central European Journal of Chemistry. A reducing-difference IR-spectral study of 4-aminopyridine. Available at:[Link]

Comprehensive Preformulation Guide: Solubility and Stability of 5-Fluoro-N,6-dimethylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the rapidly evolving landscape of targeted oncology and precision medicine, the rational design of kinase inhibitors and DNA Damage Response (DDR) modulators relies heavily on precisely functionalized heterocyclic building blocks. 5-Fluoro-N,6-dimethylpyridin-2-amine (CAS: 3096032-33-3) represents a critical structural motif in this domain, frequently utilized as a hinge-binding intermediate in the synthesis of advanced therapeutics[1].

This whitepaper provides an in-depth technical evaluation of the physicochemical properties, solubility profiles, and degradation pathways of this compound. By understanding the causality behind its molecular behavior, development teams can rationally design robust preformulation strategies, select appropriate salt forms, and establish self-validating analytical workflows.

Physicochemical Landscape & Mechanistic Causality

To predict the macroscopic behavior of 5-Fluoro-N,6-dimethylpyridin-2-amine, we must first deconstruct its molecular architecture. The compound is a 2-aminopyridine derivative characterized by three critical substitutions:

  • 5-Fluoro Substitution (-I Effect): Fluorine is highly electronegative. Through the sigma-bond framework, it exerts a strong electron-withdrawing inductive (-I) effect on the pyridine ring. This causality directly lowers the pKa of the endocyclic nitrogen compared to unsubstituted aminopyridines, meaning that protonation requires a highly acidic environment.

  • 6-Methyl Substitution (Steric Shielding): The methyl group at the C6 position sits adjacent to the endocyclic pyridine nitrogen.

  • N-Methylamine Group (C2 Position): The exocyclic secondary amine increases the overall lipophilicity (LogP) of the molecule while serving as a critical hydrogen-bond donor/acceptor in kinase hinge-binding regions.

Mechanistic Insight: The endocyclic pyridine nitrogen is flanked by the 6-methyl group and the 2-(methylamino) group, creating severe steric shielding. This structural design kinetically restricts pyridine N-oxide formation—a common degradation liability—while simultaneously making the free base highly lipophilic and poorly soluble in water.

Biological Context: Targeting DNA Damage Response (DDR)

The pharmaceutical relevance of this compound is deeply tied to its use in synthesizing inhibitors for cancer therapy, specifically those targeting the DNA Double-Strand Break (DSB) repair pathways, as detailed in[2]. Cancer cells with deficient Homologous Recombination (HR) become hyper-dependent on backup pathways like Microhomology-Mediated End Joining (MMEJ). Derivatives of 5-Fluoro-N,6-dimethylpyridin-2-amine are utilized to synthesize targeted inhibitors that induce synthetic lethality in these cancer cells[2].

DSB_Repair cluster_pathways Repair Pathways DSB DNA Double-Strand Break (DSB) Sensor DDR Sensor Kinases (ATM / ATR / DNA-PK) DSB->Sensor HR Homologous Recombination (HR) High Fidelity Sensor->HR NHEJ Non-Homologous End Joining (NHEJ) Error-Prone Sensor->NHEJ MMEJ Microhomology-Mediated (MMEJ) Mutagenic Backup Sensor->MMEJ CellDeath Cancer Cell Death (Synthetic Lethality) MMEJ->CellDeath When HR is deficient API Targeted DDR Inhibitor (Synthesized via 5-Fluoro-N,6-dimethylpyridin-2-amine) API->NHEJ API->MMEJ Inhibition

Figure 1: Role of 5-Fluoro-N,6-dimethylpyridin-2-amine derivatives in DDR pathway inhibition.

Solubility Characteristics and Salt Modulation

The intrinsic aqueous solubility of the free base is exceedingly low. According to compendial standards for compounded formulations, aminopyridine derivatives generally exhibit pH-dependent solubility profiles that necessitate careful preformulation characterization[3]. To overcome this, salt screening is a mandatory preformulation step[4]. The commercially available and most utilized form is the hydrochloride salt [1], which disrupts the crystal lattice energy of the free base and dramatically increases the dissolution rate.

Table 1: Physicochemical & Solubility Parameters
ParameterEstimated Value / CharacteristicCausality / Implication for Formulation
Molecular Weight 140.16 g/mol Low molecular weight facilitates high ligand efficiency during synthesis.
pKa (Pyridine N) ~4.5 - 5.55-Fluoro group (-I effect) lowers basicity; requires acidic pH for full protonation.
LogP (Octanol/Water) ~1.8 - 2.2N,6-dimethyl groups increase lipophilicity, driving poor intrinsic aqueous solubility.
Intrinsic Solubility ( S0​ ) < 0.1 mg/mLHigh lipophilicity necessitates salt formation for aqueous biological assays.
Salt Form Availability Hydrochloride (HCl)HCl salt formation significantly enhances thermodynamic solubility in aqueous media.

Chemical and Physical Stability Profile

Understanding the degradation pathways of 5-Fluoro-N,6-dimethylpyridin-2-amine is critical for establishing shelf-life and handling protocols. The molecule is generally robust against hydrolysis due to the lack of esters or amides, but it possesses specific vulnerabilities to oxidation and intense UV radiation.

Table 2: Forced Degradation (Stress Testing) Conditions and Outcomes
Stress ConditionReagent / EnvironmentDurationPrimary Degradation PathwayCausality & Structural Vulnerability
Hydrolytic (Acid) 0.1 N HCl7 Days (40°C)Minimal degradationLack of hydrolyzable functional groups ensures high acidic stability.
Hydrolytic (Base) 0.1 N NaOH7 Days (40°C)Minimal degradationPyridine ring is highly resistant to nucleophilic attack under standard basic conditions.
Oxidative 3% H2​O2​ 24 Hours (RT)Exocyclic N-OxidationThe secondary amine is susceptible to oxidation, though partially sterically hindered.
Photolytic UV Light (ICH Q1B)1.2M lux hoursPhoto-dehalogenationFluorinated aromatics absorb UV energy, leading to C-F bond cleavage and radical formation.
Thermal Solid State (60°C)14 DaysSublimation / MeltingLow MW free bases may exhibit volatility; the HCl salt mitigates this risk entirely.

Experimental Protocols: Self-Validating Systems

To ensure data integrity, preformulation workflows must not merely execute steps, but actively validate their own assumptions. The following protocols are designed with built-in causality checks.

Preformulation_Workflow Start 5-Fluoro-N,6-dimethylpyridin-2-amine Preformulation Initiation Solubility Thermodynamic Solubility (Shake-Flask Method) Start->Solubility Stability Forced Degradation (Stress Testing) Start->Stability pH pH-Dependence (pH 1.2 - 7.4) Solubility->pH Salt Salt Screening (e.g., HCl formation) Solubility->Salt Oxidation Oxidative Stress (3% H2O2) Stability->Oxidation Thermal Thermal/Photolytic (60°C / UV Light) Stability->Thermal HPLC HPLC-UV/MS Quantification & Impurity Profiling pH->HPLC Salt->HPLC Oxidation->HPLC Thermal->HPLC Output Formulation Strategy & Excipient Selection HPLC->Output

Figure 2: Self-validating preformulation workflow for solubility and stability profiling.

Protocol 1: Thermodynamic Phase-Solubility Profiling (Shake-Flask Method)

Causality: Kinetic solubility methods (e.g., solvent shift) often overestimate solubility due to temporary supersaturation. The shake-flask method ensures true thermodynamic equilibrium is reached.

  • Preparation of Media: Prepare standard USP buffers at pH 1.2 (HCl/KCl), pH 4.5 (Acetate), and pH 7.4 (Phosphate) to mimic the gastrointestinal tract.

  • Solid Addition: Add an excess of 5-Fluoro-N,6-dimethylpyridin-2-amine to 2.0 mL of each buffer in sealed amber glass vials. Causality: Amber glass prevents concurrent photolytic degradation during the lengthy assay.

  • Equilibration: Agitate the vials at 300 RPM in a dark orbital shaker at exactly 37.0 ± 0.5°C for 48 hours.

  • Phase Separation (Crucial Step): Subject the suspension to ultracentrifugation at 15,000 × g for 15 minutes at 37°C. Causality: Lipophilic amines frequently adsorb onto standard syringe filters (e.g., PTFE or PVDF), leading to falsely low solubility readings. Centrifugation eliminates this physical artifact.

  • Quantification & System Validation: Dilute the supernatant with the mobile phase and analyze via HPLC-UV.

    • Self-Validation Check: Analyze a known standard concentration before and after the 48-hour incubation. If the peak area of the standard drops by >2%, chemical degradation is occurring concurrently with dissolution, invalidating the thermodynamic assumption.

Protocol 2: Accelerated Forced Degradation & Mass Balance Assessment

Causality: Identifying intrinsic stability liabilities allows for the establishment of stability-indicating analytical methods prior to full-scale synthesis.

  • Sample Preparation: Prepare a 1.0 mg/mL stock solution of the compound in a chemically inert co-solvent (e.g., 50% Acetonitrile/Water).

  • Stress Application: Aliquot the stock into four distinct stress environments: Oxidative (3% H2​O2​ ), Acidic (0.1 N HCl), Basic (0.1 N NaOH), and Photolytic (ICH Q1B UV chamber).

  • Quenching: After the designated time (refer to Table 2), immediately neutralize the acidic and basic samples to pH ~7.0. Causality: Quenching stops the degradation reaction precisely at the target timepoint, preventing further degradation while the sample sits in the HPLC autosampler queue.

  • HPLC-DAD/MS Analysis: Inject samples using a gradient reversed-phase method coupled with Diode Array Detection (DAD) and Mass Spectrometry to identify degradant masses.

  • Mass Balance Validation (Self-Validating System): Calculate the sum of the remaining parent API peak area and all degradant peak areas.

    • Validation Check: The total area must equal 98-102% of the initial unstressed control area. A mass balance deficit indicates that volatile degradants were lost or that degradants lack a UV chromophore, which would necessitate orthogonal detection methods (e.g., Charged Aerosol Detection).

Conclusion

The successful integration of 5-Fluoro-N,6-dimethylpyridin-2-amine into pharmaceutical development pipelines requires a rigorous understanding of its physicochemical boundaries. By leveraging its hydrochloride salt form to bypass intrinsic solubility limitations, and by protecting the compound from oxidative and photolytic stress, formulation scientists can ensure the integrity of this critical building block throughout the drug development lifecycle.

References

  • Source: World Intellectual Property Organization (WIPO)
  • Title: Impact of counterion and salt form on the properties of long-acting injectable peptide hydrogels for drug delivery Source: Faraday Discussions (RSC Publishing) URL: [Link]

  • Title: Trissel's Stability of Compounded Formulations, 6th Edition Source: PharmacyLibrary URL: [Link]

Sources

5-Fluoro-N,6-dimethylpyridin-2-amine as a Strategic Building Block in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in drug discovery, I frequently evaluate novel chemical scaffolds that can solve complex pharmacological challenges. 5-Fluoro-N,6-dimethylpyridin-2-amine (Molecular Formula: C7H9FN2; MW: 140.16 g/mol )[1] has emerged as a highly specialized building block, particularly in the synthesis of next-generation targeted cancer therapeutics.

This whitepaper deconstructs the structural rationale, biological application, and synthetic handling of this compound, providing a comprehensive guide for researchers developing DNA Damage Response (DDR) inhibitors.

Structural Rationale & Physicochemical Profiling

The selection of 5-fluoro-N,6-dimethylpyridin-2-amine over a standard pyridine ring is not arbitrary; it is a calculated decision to optimize both pharmacodynamics and pharmacokinetics. Every functional group on this scaffold serves a distinct mechanistic purpose in drug design[2].

  • C5-Fluorine (Electronic Modulation): The highly electronegative fluorine atom withdraws electron density from the aromatic system. This significantly lowers the pKa of the pyridine nitrogen, reducing its basicity. In clinical candidates, mitigating basicity is a proven strategy to prevent hERG channel liability (cardiotoxicity) and improve metabolic stability against Cytochrome P450-mediated oxidation[1].

  • C6-Methyl (Steric Shielding): Positioned directly adjacent to the pyridine nitrogen, this methyl group provides intense steric bulk. When the drug binds to its target, this steric hindrance restricts the conformational flexibility of the molecule, minimizing the entropic penalty of binding and locking the drug into its bioactive conformation.

  • C2-Methylamino (Rotameric Control): The exocyclic secondary amine (-NHCH3) serves as the primary site for acylation. Upon coupling, it forms a tertiary amide. Tertiary amides exhibit restricted rotation around the C-N bond, generating defined cis/trans rotamers that are critical for precisely orienting the pharmacophore within tight enzymatic pockets[2].

Quantitative Physicochemical Data

To facilitate structural comparisons, the core properties of this building block are summarized below:

PropertyValue / SpecificationPharmacological Implication
Chemical Name 5-Fluoro-N,6-dimethylpyridin-2-amineCore heterocyclic scaffold for DDR inhibitors
CAS Number 3096032-33-3 (Hydrochloride salt)Reagent sourcing and inventory tracking[3],[4]
Molecular Formula C7H9FN2Low molecular weight ensures high ligand efficiency[1]
Molecular Weight 140.16 g/mol Leaves "molecular budget" for complex functionalization[1]
Storage Temp 2-8 °CPrevents oxidation or degradation of the secondary amine[1]
Target Application: PolQ Inhibition and Synthetic Lethality

The primary application of 5-fluoro-N,6-dimethylpyridin-2-amine is in the synthesis of inhibitors targeting DNA Polymerase Theta (PolQ) [2],[5].

Cancer cells with homologous recombination (HR) deficiencies—such as those with BRCA1/2 mutations—lose their primary, error-free mechanism for repairing DNA double-strand breaks (DSBs)[2]. To survive the constant DNA damage inherent to rapid replication, these tumors become hyper-dependent on an alternative, compensatory repair pathway known as Microhomology-Mediated End Joining (MMEJ)[6].

Genetic and biochemical data identify PolQ as the central polymerase driving MMEJ[6]. By utilizing 5-fluoro-N,6-dimethylpyridin-2-amine to synthesize potent PolQ inhibitors, researchers can induce synthetic lethality . The inhibitor selectively triggers apoptosis in HR-deficient cancer cells while sparing healthy cells that retain intact HR pathways[2],[5].

MMEJ_Pathway cluster_HR HR Pathway (e.g., BRCA1/2) cluster_MMEJ MMEJ Pathway (PolQ) DSB DNA Double-Strand Break HR_Active HR Intact (Error-Free) DSB->HR_Active HR_Def HR Deficient (Mutation) DSB->HR_Def Surv Cell Survival HR_Active->Surv PolQ_Act PolQ Active (Compensatory) HR_Def->PolQ_Act Hyper-dependence PolQ_Inh PolQ Inhibited (Drug Target) PolQ_Act->PolQ_Inh Inhibitor Binding PolQ_Act->Surv Death Synthetic Lethality (Tumor Death) PolQ_Inh->Death Unrepaired DNA

Fig 1: Synthetic lethality via PolQ inhibition in HR-deficient cancer cells.

Synthetic Methodologies & Experimental Protocol

Because the C5-fluorine deactivates the pyridine ring and the C6-methyl creates a highly sterically hindered environment, standard peptide coupling reagents (e.g., EDC/HOBt) often yield poor conversion rates. To successfully couple 5-fluoro-N,6-dimethylpyridin-2-amine to a carboxylic acid precursor, highly reactive electrophiles (such as acid chlorides) and nucleophilic catalysts are required[2].

Synthesis_Workflow Acid Carboxylic Acid Precursor Act Activation (Electrophile) Acid->Act Coupling Amide Coupling (0°C, 30 min) Act->Coupling + 5-Fluoro-Pyridine + DMAP analog Workup Vacuum Concentration Coupling->Workup Purif Prep-HPLC Purification Workup->Purif Prod Target PolQ Inhibitor Purif->Prod

Fig 2: Experimental workflow for tertiary amide coupling using the 5-fluoro-pyridine building block.

Validated Protocol: Synthesis of PolQ Inhibitor Intermediates via Tertiary Amide Formation

This protocol is adapted from validated patent methodologies for heterocyclic amide synthesis[2]. It is designed as a self-validating system, utilizing continuous LC-MS monitoring and prep-HPLC to ensure high-fidelity product isolation.

Materials Required:

  • Activated carboxylic acid precursor (0.71 mmol)

  • 5-Fluoro-N,6-dimethylpyridin-2-amine (100 mg, 0.71 mmol)[2]

  • N,N-dimethylpyridin-2-amine (87.2 mg, 0.71 mmol)[2]

  • Anhydrous Acetonitrile (MeCN) (2 mL)[2]

Step-by-Step Methodology:

  • Electrophile Preparation: In a flame-dried flask under an inert nitrogen atmosphere, activate the target carboxylic acid to its corresponding acid chloride. Remove any excess activating reagents (e.g., oxalyl chloride or thionyl chloride) under reduced pressure to prevent side reactions.

  • Amine Solution Preparation: Dissolve 100 mg of 5-fluoro-N,6-dimethylpyridin-2-amine and 87.2 mg of N,N-dimethylpyridin-2-amine in 2 mL of anhydrous MeCN[2].

    • Causality Check: N,N-dimethylpyridin-2-amine acts as a nucleophilic catalyst (similar to DMAP) and an acid scavenger. It prevents the liberated HCl from protonating the weakly basic 5-fluoro-pyridine building block, ensuring the secondary amine remains nucleophilic.

  • Thermal Control: Cool the amine solution to 0 °C using an ice bath[2].

  • Coupling Reaction: Add the activated electrophile mixture dropwise to the cooled amine solution[2].

    • Causality Check: Dropwise addition at 0 °C controls the exothermic nature of the acylation, minimizing the risk of electrophile degradation or unwanted dimerization.

  • Reaction Progression: Stir the mixture at 0 °C for exactly 30 minutes[2]. Validate the reaction progress by drawing a 5 µL aliquot for LC-MS analysis. The disappearance of the 140.16 m/z peak confirms complete consumption of the building block.

  • Workup & Purification: Upon confirmed completion, concentrate the reaction mixture under vacuum[2]. Re-dissolve the crude residue in a minimal amount of solvent and purify directly via preparative HPLC (using a gradient of 10% MeOH in EtOAc)[2]. This isolates the pure tertiary amide product, ready for subsequent biological assaying.

References
  • Artios Pharma Limited. "Heterocyclic compounds for use in the treatment of cancer." Patent WO2021028643A1.

Sources

A Technical Guide to the Potential Biological Activity of 5-Fluoro-N,6-dimethylpyridin-2-amine Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pyridine scaffold is a cornerstone in medicinal chemistry, with its derivatives playing a pivotal role in the development of numerous therapeutic agents. The introduction of a fluorine atom can significantly enhance pharmacological properties, including metabolic stability and binding affinity. This guide focuses on the untapped potential of 5-Fluoro-N,6-dimethylpyridin-2-amine derivatives. While direct biological data for this specific scaffold is emerging, this document provides a comprehensive framework for its exploration, drawing upon established research on structurally related fluorinated aminopyridines and aminopyrimidines. We will delve into the rationale for targeting specific biological pathways, propose synthetic strategies, and provide detailed protocols for a robust biological evaluation of this promising class of compounds.

Introduction: The Rationale for Investigating 5-Fluoro-N,6-dimethylpyridin-2-amine Derivatives

The 2-aminopyridine moiety is a well-established pharmacophore found in a wide array of bioactive molecules. The strategic placement of a fluorine atom at the 5-position and methyl groups at the N- and 6-positions of the pyridine ring in 5-Fluoro-N,6-dimethylpyridin-2-amine offers a unique combination of electronic and steric properties. The electron-withdrawing nature of fluorine can influence the pKa of the aminopyridine, potentially modulating its interaction with biological targets. The methyl groups can provide steric hindrance, influencing selectivity, and can also be sites for metabolic modification.

Fluorine-containing pyridine derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antidiabetic, antioxidant, and anti-Alzheimer's properties[1]. The incorporation of fluorine often leads to improved potency, selectivity, and pharmacokinetic profiles[1]. Based on the extensive literature on analogous compounds, derivatives of 5-Fluoro-N,6-dimethylpyridin-2-amine are hypothesized to be promising candidates for development as kinase inhibitors, particularly in the context of oncology.

Potential Biological Targets and Therapeutic Areas

Drawing parallels from structurally similar compounds, several key biological targets and therapeutic areas warrant investigation for derivatives of 5-Fluoro-N,6-dimethylpyridin-2-amine.

Kinase Inhibition in Oncology

The aminopyridine and aminopyrimidine scaffolds are prevalent in a multitude of approved and investigational kinase inhibitors. The potential for 5-Fluoro-N,6-dimethylpyridin-2-amine derivatives to act as kinase inhibitors is a primary area of interest.

  • Cyclin-Dependent Kinases (CDKs): Substituted aminopyrimidine derivatives have shown potent and selective inhibition of CDKs, which are crucial regulators of the cell cycle and are often dysregulated in cancer[2]. A patent has described 5-fluoro-N-(pyridin-2-yl)pyridin-2-amine derivatives as potential CDK inhibitors[2].

  • Fibroblast Growth Factor Receptor (FGFR): Derivatives of aminotrimethylpyridinol and aminodimethylpyrimidinol have been identified as selective inhibitors of FGFR4, a key driver in hepatocellular carcinoma[3].

  • Rho Kinase (ROCK): Pyridine-based compounds have been developed as inhibitors of ROCK, a kinase involved in cell migration and proliferation[4]. Studies have shown that 2-fluoro and 2-amino substituted pyridines can maintain ROCK potency while reducing off-target effects like CYP inhibition[4].

  • Epidermal Growth Factor Receptor (EGFR): 5-Trifluoromethylpyrimidine derivatives have been synthesized and evaluated as EGFR inhibitors, demonstrating significant antitumor activities[5].

Other Potential Therapeutic Applications

Beyond oncology, the aminopyridine scaffold has been explored for a variety of other therapeutic uses:

  • Anticancer Agents: Aminopyridine derivatives have been investigated as anticancer agents with various mechanisms of action, including the inhibition of tissue non-specific alkaline phosphatase and ecto-5'-nucleotidase[6].

  • Antimalarial and Antibacterial Agents: Quinazoline derivatives containing a 5-fluoro substituent have shown potent antimalarial activity[7]. The 2-aminopyridine core is also a key intermediate in the synthesis of antibacterial agents[8].

Synthetic Strategies for Derivative Libraries

The synthesis of a diverse library of 5-Fluoro-N,6-dimethylpyridin-2-amine derivatives is crucial for exploring their structure-activity relationships (SAR). The core scaffold, 5-Fluoro-N,6-dimethylpyridin-2-amine, serves as a key building block for these syntheses[9].

A common synthetic approach involves the amidation of the primary amine of (5-Fluoro-6-methylpyridin-2-YL)methanamine with a variety of acylating agents, such as acyl chlorides, acid anhydrides, or carboxylic acids activated with coupling agents[10]. This allows for the introduction of a wide range of substituents to probe the chemical space around the core scaffold.

Proposed Biological Evaluation Workflow

A systematic approach to the biological evaluation of newly synthesized derivatives is essential to identify promising lead compounds.

Primary Screening: In Vitro Assays

The initial screening should focus on cell-free and cell-based assays to determine the primary biological activity and potency of the compounds.

Experimental Protocol: Kinase Inhibition Assay (General)

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds against a panel of selected kinases (e.g., CDK2/Cyclin A, FGFR4, ROCK1, EGFR).

  • Materials: Recombinant human kinases, appropriate peptide substrates, ATP, test compounds (dissolved in DMSO), kinase buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).

  • Procedure:

    • Prepare serial dilutions of the test compounds in DMSO.

    • In a 384-well plate, add the kinase, peptide substrate, and test compound to the kinase buffer.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the kinase activity using the detection reagent according to the manufacturer's instructions.

    • Calculate the percent inhibition for each compound concentration and determine the IC50 value using a non-linear regression analysis.

Experimental Protocol: Cell Proliferation Assay

  • Objective: To assess the cytotoxic or anti-proliferative effects of the test compounds on various cancer cell lines.

  • Materials: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, PC-3 for prostate cancer), cell culture medium, fetal bovine serum (FBS), penicillin-streptomycin, test compounds, and a cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega).

  • Procedure:

    • Seed the cancer cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the test compounds and incubate for 72 hours.

    • Add the cell viability reagent to each well and measure the luminescence, which is proportional to the number of viable cells.

    • Calculate the percent cell viability for each compound concentration and determine the GI50 (concentration for 50% growth inhibition) value.

Secondary Screening: Mechanistic and Selectivity Studies

Compounds that show significant activity in the primary screens should be further characterized to understand their mechanism of action and selectivity.

  • Western Blotting: To confirm the inhibition of specific signaling pathways in cells.

  • Kinase Selectivity Profiling: To assess the inhibitory activity of the lead compounds against a broad panel of kinases to determine their selectivity.

  • CYP450 Inhibition Assay: To evaluate the potential for drug-drug interactions.

In Vivo Evaluation

Promising lead compounds with favorable in vitro profiles should be evaluated in animal models to assess their efficacy and pharmacokinetic properties.

Experimental Protocol: Xenograft Tumor Model

  • Objective: To evaluate the in vivo anti-tumor efficacy of a lead compound.

  • Materials: Immunocompromised mice (e.g., nude mice), human cancer cells, Matrigel, lead compound formulated for in vivo administration, and calipers.

  • Procedure:

    • Implant human cancer cells subcutaneously into the flank of the mice.

    • Once the tumors reach a palpable size, randomize the mice into treatment and control groups.

    • Administer the lead compound or vehicle control to the mice according to a predetermined dosing schedule (e.g., daily oral gavage).

    • Measure the tumor volume and body weight of the mice regularly.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis.

Structure-Activity Relationship (SAR) Insights

Based on the data obtained from the biological evaluation of the derivative library, a comprehensive SAR can be established. Key aspects to consider include:

  • Impact of Substituents on the Amide Nitrogen: The nature of the group attached to the exocyclic nitrogen can significantly influence potency and selectivity.

  • Role of the Fluorine Atom: Comparing the activity of fluorinated versus non-fluorinated analogs can elucidate the importance of the fluorine substituent.

  • Influence of the Methyl Groups: The steric and electronic effects of the methyl groups at the N- and 6-positions can be probed by synthesizing analogs with different alkyl groups or hydrogen at these positions.

Data Presentation and Visualization

Quantitative Data Summary
DerivativeTarget Kinase IC50 (nM)MCF-7 GI50 (µM)A549 GI50 (µM)In Vivo Tumor Growth Inhibition (%)
Lead Compound 1
Analog 1.1
Analog 1.2
Control Drug
Diagrams

a cluster_0 Drug Discovery Workflow A 5-Fluoro-N,6-dimethylpyridin-2-amine Scaffold B Derivative Library Synthesis A->B Chemical Modification C Primary Screening (Kinase & Cell Proliferation Assays) B->C Biological Evaluation D Secondary Screening (Mechanism & Selectivity) C->D Hit Identification E In Vivo Efficacy Studies (Xenograft Models) D->E Candidate Selection F Lead Optimization E->F Preclinical Development b cluster_1 Hypothesized Kinase Inhibition Pathway Receptor Receptor Tyrosine Kinase (e.g., FGFR, EGFR) ATP ATP Receptor->ATP binds Ligand Growth Factor Ligand->Receptor Substrate Substrate Protein ATP->Substrate phosphorylates PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate CellProliferation Cell Proliferation, Survival, Migration PhosphoSubstrate->CellProliferation activates Inhibitor 5-Fluoro-N,6-dimethylpyridin-2-amine Derivative Inhibitor->Receptor inhibits ATP binding

Caption: A proposed mechanism of action for 5-Fluoro-N,6-dimethylpyridin-2-amine derivatives as kinase inhibitors.

Conclusion

The 5-Fluoro-N,6-dimethylpyridin-2-amine scaffold represents a promising, yet underexplored, area for the discovery of novel therapeutic agents. This guide provides a comprehensive roadmap for researchers and drug development professionals to systematically investigate the biological potential of its derivatives. By leveraging the insights from related fluorinated aminopyridine compounds and employing the detailed experimental protocols outlined herein, the scientific community can unlock the therapeutic value of this intriguing chemical class. The journey from a novel scaffold to a life-saving drug is arduous, but the potential rewards for patients make the exploration of compounds like 5-Fluoro-N,6-dimethylpyridin-2-amine derivatives a worthy endeavor.

References

  • 5-Fluoro-6-Methylpyridin-2-amine: A Crucial Pharmaceutical Intermediate for Advanced Drug Synthesis - NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Retrieved from [Link]

  • Design, Synthesis, and Structure–Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors. (2015). Journal of Medicinal Chemistry. [Link]

  • AU2010272920B2 - Aminopyridine derivatives for treating tumors and inflammatory diseases - Google Patents. (n.d.).
  • Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1. (2021). RSC Medicinal Chemistry. [Link]

  • WO2014076091A1 - 5-fluoro-n-(pyridin-2-yl)pyridin-2-amine derivatives containing a sulfoximine group - Google Patents. (n.d.).
  • WO2006046734A2 - Novel aminopyridine derivatives having selective aurora-a inhibitory effect - Google Patents. (n.d.).
  • Process for the preparation of fluorinated pyridines - European Patent Office - EP 0192287 A2. (n.d.). Retrieved from [Link]

  • Design, Synthesis, and Structure–Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors. (2015). Journal of Medicinal Chemistry. [Link]

  • US9593098B2 - Compounds and compositions for modulating EGFR mutant kinase activities - Google Patents. (n.d.).
  • 4-Aminopyridine based amide derivatives as dual inhibitors of tissue non-specific alkaline phosphatase and ecto-5'-nucleotidase with potential anticancer activity. (2018). Bioorganic Chemistry. [Link]

  • Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. (2021). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • SYNTHESIS AND IN VITRO EVALUATION OF 5-FLUORO-6-[(2-IMINOPYRROLIDIN-1-YL)METHYL]URACIL, TPI(F): AN INHIBITOR OF HUMAN THYMIDINE PHOSPHORYLASE (TP). (2010). Nucleosides, Nucleotides and Nucleic Acids. [Link]

  • Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. (2025). Current Organic Chemistry. [Link]

  • 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Pharmacological profiles of aminoindanes, piperazines, and pipradrol derivatives. (2014). Biochemical Pharmacology. [Link]

  • Pharmacological profiles of aminoindanes, piperazines, and pipradrol derivatives | Request PDF. (n.d.). Retrieved from [Link]

  • Application of 2-Aminopyridines in the Synthesis of Five- and Six-Membered Azaheterocycles. (2021). Chinese Journal of Organic Chemistry. [Link]

  • Design and Biological Profiling of a Drug-like Chloropyridine Diamine as a Dual Antioxidant–Antimicrobial Lead: In Vitro Evaluation and In Silico Multi-Target Studies. (2026). Molecules. [Link]

  • [Synthesis and biological activities of 2,4-diamino-5-fluoro-6-substituted benzylamino quinazolines]. (1994). Yao Xue Xue Bao. [Link]

  • Structural analogs of 2-(4-fluorophenyl)-6-methyl-3-(pyridin-4-yl)pyrazolo[1,5-a]pyridine for targeting Candida albicans non-essential stress kinase Yck2 through protein-ligand binding and dynamics analysis. (2024). Frontiers in Chemistry. [Link]

  • WO2015079417A1 - Novel amino pyrimidine derivatives - Google Patents. (n.d.).

Sources

5-Fluoro-N,6-dimethylpyridin-2-amine: A Strategic Building Block in Heterocyclic Chemistry and Targeted Oncology

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern medicinal chemistry, the precise engineering of heterocyclic scaffolds is paramount for developing targeted therapeutics. 5-Fluoro-N,6-dimethylpyridin-2-amine has emerged as a critical molecular building block, particularly in the synthesis of novel oncology drugs targeting the DNA Damage Response (DDR) network[1]. This in-depth technical guide explores the physicochemical profile, mechanistic rationale, and synthetic methodologies associated with this compound, providing drug development professionals with a comprehensive framework for its application in advanced drug design.

Chemical Profile and Structural Rationale

5-Fluoro-N,6-dimethylpyridin-2-amine is a highly functionalized aminopyridine. Each substituent on the pyridine core serves a distinct pharmacokinetic and pharmacodynamic purpose:

  • Fluorine at C5 : The strong electron-withdrawing nature of fluorine lowers the pKa of the pyridine nitrogen, enhancing metabolic stability against cytochrome P450 oxidation while modulating the basicity to improve membrane permeability.

  • Methyl at C6 : Provides targeted steric hindrance, which restricts the rotational degrees of freedom of the adjacent functional groups, effectively "locking" the molecule into a bioactive conformation.

  • N-Methyl Amine at C2 : Serves as a secondary amine handle for coupling reactions (e.g., amidation). When converted into an amide, the absence of an N-H bond eliminates a hydrogen bond donor, a strategy frequently employed to increase blood-brain barrier (BBB) penetration and cellular uptake.

Quantitative Data Summary
PropertyValue / Description
Chemical Name 5-Fluoro-N,6-dimethylpyridin-2-amine
Molecular Formula C7H9FN2[2]
Molecular Weight 140.16 g/mol [2]
CAS Number 3096032-33-3 (Hydrochloride salt)[3] / 110919-71-6 (Related primary amine base)[4]
Physical Appearance Solid crystalline substance[5]
Primary Application Scaffold for Polymerase Theta (Polθ) inhibitors[1]

Mechanistic Role in Drug Design: Targeting the DDR Pathway

The survival of cancer cells often depends on the misregulation of DNA Damage Response (DDR) pathways[1]. Robust repair of DNA double-strand breaks (DSBs) is typically handled by high-fidelity Homologous Recombination (HR) or Non-Homologous End Joining (NHEJ)[6].

However, cancer cells with genetic impairments in HR (such as BRCA1/2 mutations) become hyper-dependent on an alternative, error-prone pathway known as Microhomology-Mediated End-Joining (MMEJ) [1]. Genetic and biochemical data have identified Polymerase Theta (Polθ / PolQ) as the central enzymatic driver of MMEJ[7].

By incorporating 5-Fluoro-N,6-dimethylpyridin-2-amine into heterocyclic amide derivatives, researchers have successfully synthesized potent Polθ inhibitors[1][8]. Inhibiting Polθ in HR-deficient (HRD) tumors induces synthetic lethality —a phenomenon where the simultaneous loss of two pathways (HR via mutation, MMEJ via drug) results in targeted cancer cell death while sparing healthy cells[6].

DDR_Pathway cluster_pathways DNA Repair Pathways DNA_Damage DNA Double-Strand Break (DSB) HR Homologous Recombination (HR) (High Fidelity) DNA_Damage->HR NHEJ Non-Homologous End Joining (NHEJ) (Error-Prone) DNA_Damage->NHEJ MMEJ Microhomology-Mediated End Joining (MMEJ) (Polθ Dependent) DNA_Damage->MMEJ HRD HR Deficiency (e.g., BRCA Mutation) HR->HRD Mutation Cell_Survival Cell Survival (Normal Cells) HR->Cell_Survival NHEJ->Cell_Survival MMEJ->Cell_Survival Cell_Death Synthetic Lethality (Cancer Cell Death) MMEJ->Cell_Death When Inhibited + HRD HRD->MMEJ Hyper-dependence PolQ_Inhibitor Polθ Inhibitor (5-Fluoro-N,6-dimethylpyridin-2-amine Scaffold) PolQ_Inhibitor->MMEJ Inhibits

Figure 1: DDR pathways showing Polθ-mediated MMEJ and synthetic lethality in HRD cancer cells.

Synthetic Workflows and Experimental Protocols

To construct these advanced therapeutic agents, 5-Fluoro-N,6-dimethylpyridin-2-amine is typically reacted with activated electrophiles (such as acid chlorides or activated carboxylic acids) to form complex heterocyclic amides. The following protocol outlines a self-validating system for this critical coupling step, adapted from established pharmaceutical patent literature[1].

Step-by-Step Methodology: Amide Coupling via N-Alkylation/Acylation

Objective: To synthesize a highly pure heterocyclic amide intermediate while preventing thermal degradation and unwanted side reactions.

  • Reagent Preparation & Solvation:

    • Action: Dissolve 100 mg (0.71 mmol) of 5-fluoro-N,6-dimethylpyridin-2-amine and 87.2 mg (0.71 mmol) of N,N-dimethylpyridin-2-amine in 2.0 mL of anhydrous Acetonitrile (MeCN)[1].

    • Causality: N,N-dimethylpyridin-2-amine acts as a non-nucleophilic auxiliary base to scavenge generated protons without competing for the electrophile. Anhydrous MeCN provides a polar aprotic environment that stabilizes transition states without hydrolyzing the incoming electrophile.

  • Temperature Control:

    • Action: Submerge the reaction vessel in an ice-water bath, allowing the solution to equilibrate to exactly 0°C under an inert nitrogen atmosphere[1].

    • Causality: The coupling reaction is highly exothermic. Maintaining 0°C suppresses the formation of kinetic byproducts and prevents the degradation of the fluorinated pyridine core.

  • Electrophile Addition:

    • Action: Add the activated electrophilic mixture dropwise into the cooled solution[1].

    • Causality: Dropwise addition ensures that the localized concentration of the electrophile remains low, favoring the desired bimolecular coupling over polymerization or self-condensation.

  • Reaction Maturation:

    • Action: Stir the mixture continuously at 0°C for exactly 30 minutes[1].

    • Causality: 30 minutes is the optimal thermodynamic window to achieve >95% conversion while avoiding the accumulation of over-reacted impurities.

  • Concentration:

    • Action: Upon completion (verified via LC-MS), concentrate the reaction mixture under vacuum[1].

    • Causality: Removing the volatile MeCN halts the reaction and prepares the crude residue for phase-appropriate purification.

  • Two-Stage Purification:

    • Action: Purify the residue first by Preparative High-Performance Liquid Chromatography (Prep-HPLC), followed by Preparative Thin-Layer Chromatography (Prep-TLC) using a 10% Methanol in Ethyl Acetate (MeOH/EtOAc) solvent system[1].

    • Causality: Prep-HPLC removes bulk inorganic salts and major organic byproducts. The orthogonal Prep-TLC step specifically resolves structurally similar isomers, ensuring the final intermediate meets the >98% purity threshold required for in vivo testing.

Workflow Step1 Preparation Dissolve 5-Fluoro-N,6-dimethylpyridin-2-amine & auxiliary base in MeCN Step2 Addition Dropwise addition of electrophile at 0°C Step1->Step2 Step3 Reaction Stir at 0°C for 30 min Step2->Step3 Step4 Concentration Remove solvent under vacuum Step3->Step4 Step5 Purification Prep-HPLC followed by Prep-TLC (10% MeOH/EtOAc) Step4->Step5 Step6 Pure Heterocyclic Amide Derivative Step5->Step6

Figure 2: Experimental workflow for synthesizing Polθ inhibitors via amidation at 0°C.

Conclusion and Future Perspectives

The integration of 5-Fluoro-N,6-dimethylpyridin-2-amine into medicinal chemistry workflows represents a masterclass in rational drug design. By leveraging its unique steric and electronic properties, researchers can synthesize highly selective Polθ inhibitors that exploit the synthetic lethality of MMEJ-dependent tumors[1][6]. As the field of targeted oncology continues to evolve, the precise manipulation of such heterocyclic building blocks will remain foundational to overcoming drug resistance and improving patient outcomes.

References

  • Aaron Chemicals. "3096032-33-3 | 5-fluoro-N,6-dimethylpyridin-2-amine hydrochloride." aaronchem.com. URL:[3]

  • EvitaChem. "2-(2-Amino-1H-benzo[d]imidazol-1-yl)-4,5-dimethylphenol." evitachem.com. URL:[5]

  • AiFChem. "110919-71-6 | 2-Amino-5-fluoro-6-methylpyridine." aifchem.com. URL:[4]

  • Bidepharm. "5-Fluoro-N,6-dimethylpyridin-2-amine." bidepharm.com. URL:[2]

  • Artios Pharma Limited. "WO2021028643A1 - Heterocyclic compounds for use in the treatment of cancer." Google Patents. URL:[1]

  • Artios Pharma Limited. "US20240425511A1 - Heterocyclic compounds for use in the treatment of cancer." Google Patents. URL:[7]

  • Artios Pharma Limited. "EP4010329B9 - Deuterated compounds for use in the treatment of cancer." Google Patents. URL:[6]

  • Artios Pharma Limited. "WO2023067356A1 - Heterocyclic compounds for use in the treatment of cancer." Google Patents. URL:[8]

Sources

Methodological & Application

Application Note: Synthetic Routes to 5-Fluoro-N,6-dimethylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals Content Focus: Mechanistic rationale, validated protocols, and comparative route analysis

Introduction & Retrosynthetic Rationale

Fluorinated 2-aminopyridines are privileged scaffolds in medicinal chemistry, frequently deployed as kinase inhibitors, bioisosteres for anilines, and metabolic-resistant pharmacophores[1]. The target compound, 5-Fluoro-N,6-dimethylpyridin-2-amine (CAS: 3096032-33-3) [2], features a specific substitution pattern that poses unique synthetic challenges: an electron-donating methyl group at C6, an inductively withdrawing fluorine at C5, and a secondary methylamine at C2.

Retrosynthetically, the C2–N bond is the most logical point of disconnection. This guides us to two distinct synthetic strategies utilizing commercially available halogenated precursors:

  • Uncatalyzed Nucleophilic Aromatic Substitution (SNAr) using 2-chloro-5-fluoro-6-methylpyridine (CAS: 884494-78-4)[3].

  • Palladium-Catalyzed Buchwald-Hartwig Amination using 2-bromo-5-fluoro-6-methylpyridine (CAS: 374633-38-2)[4].

SyntheticRoutes SM1 2-Chloro-5-fluoro- 6-methylpyridine (CAS: 884494-78-4) Route1 Route 1: SNAr 120°C, Sealed Tube 18 h SM1->Route1 SM2 2-Bromo-5-fluoro- 6-methylpyridine (CAS: 374633-38-2) Route2 Route 2: Buchwald-Hartwig Pd(OAc)2, dppp, NaOt-Bu 80°C, Sealed Tube, 14 h SM2->Route2 MeNH2 Methylamine (MeNH2) MeNH2->Route1 MeNH2->Route2 Product 5-Fluoro-N,6-dimethyl- pyridin-2-amine (CAS: 3096032-33-3) Route1->Product 65-75% Yield Route2->Product 85-95% Yield

Workflow diagram illustrating the two primary synthetic routes to the target aminopyridine.

Route 1: Uncatalyzed Nucleophilic Aromatic Substitution (SNAr)

Mechanistic Causality & Expert Insights

The 2-position of the pyridine ring is inherently electron-deficient, making it susceptible to nucleophilic attack. However, the electron-donating C6-methyl group slightly deactivates the ring toward SNAr compared to unsubstituted 2-chloropyridine. Consequently, reactions with unactivated 2-chloropyridines require harsh thermal conditions to overcome the activation barrier[5].

Solvent Selection: Methylamine is highly volatile (bp -6 °C). Using an aqueous solution of methylamine at high temperatures risks competitive hydrolysis of the C–Cl bond, yielding the undesired 2-pyridone tautomer. To prevent this, a 33% w/w solution of methylamine in absolute ethanol is utilized. The sealed pressure tube ensures the volatile amine remains in the liquid phase to drive the bimolecular collision rate.

Experimental Protocol
  • Preparation: To a heavy-walled borosilicate glass pressure tube equipped with a Teflon O-ring seal, add 2-chloro-5-fluoro-6-methylpyridine (1.0 equiv, 10 mmol, 1.45 g).

  • Reagent Addition: Add methylamine (33% wt in absolute EtOH, 10.0 equiv, ~12.5 mL).

  • Reaction: Seal the tube tightly. Place the vessel behind a blast shield in a pre-heated oil bath at 120 °C. Stir vigorously for 18 hours.

  • Workup: Cool the vessel completely to room temperature (or 0 °C in an ice bath) before carefully venting the residual pressure. Concentrate the mixture in vacuo to remove ethanol and excess methylamine.

  • Extraction: Partition the crude residue between Ethyl Acetate (50 mL) and saturated aqueous NaHCO₃ (30 mL). Extract the aqueous layer with EtOAc (2 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc 4:1 to 2:1 gradient).

Self-Validating System: The reaction progress is easily validated via Thin Layer Chromatography (TLC). The starting 2-chloropyridine is highly UV-active and non-polar (R_f ~ 0.6 in Hexanes:EtOAc 3:1). The product exhibits a lower R_f (~ 0.3) and stains intensely with ninhydrin or iodine due to the secondary amine. If the reaction stalls, unreacted starting material will be clearly visible, indicating a potential pressure leak in the sealed tube.

Route 2: Palladium-Catalyzed Buchwald-Hartwig Amination

Mechanistic Causality & Expert Insights

When the harsh thermal conditions of SNAr are undesirable, the Pd-catalyzed Buchwald-Hartwig cross-coupling offers a milder, higher-yielding alternative. However, coupling highly volatile primary amines like methylamine is notoriously difficult; they tend to form stable, inactive bis(amine)palladium complexes that poison the catalyst[6].

Ligand Selection: To circumvent catalyst poisoning, a bidentate phosphine ligand with a specific bite angle, such as dppp (1,3-bis(diphenylphosphino)propane), is strictly required[6]. The bidentate nature prevents the coordination of a second methylamine molecule to the Pd(II) center, forcing the equilibrium toward the critical reductive elimination step.

BHA_Mechanism Pd0 Pd(0)L_n Active Catalyst OA Oxidative Addition Complex (Pd-II) Pd0->OA + Ar-Br AmineCoord Amine Coordination & Deprotonation OA->AmineCoord + MeNH2 + NaOt-Bu RE Reductive Elimination AmineCoord->RE - NaBr - t-BuOH Product Product Release (Target Amine) RE->Product Product->Pd0 Catalyst Regeneration

Catalytic cycle of the Buchwald-Hartwig amination highlighting the necessity of bidentate ligands.

Experimental Protocol
  • Inert Atmosphere Setup: In a glovebox or under strict Argon atmosphere, charge a pressure tube with 2-bromo-5-fluoro-6-methylpyridine (1.0 equiv, 5.0 mmol, 0.95 g), Pd(OAc)₂ (5 mol%, 0.25 mmol, 56 mg), dppp (10 mol%, 0.50 mmol, 206 mg), and NaOt-Bu (2.0 equiv, 10 mmol, 0.96 g)[6].

  • Solvent & Reagent Addition: Add anhydrous Toluene (15 mL). Seal the tube with a septum and cool to -78 °C in a dry ice/acetone bath.

  • Amine Introduction: Inject methylamine (2.0 M solution in THF, 5.0 equiv, 12.5 mL). Quickly replace the septum with a Teflon screw cap and seal tightly.

  • Reaction: Remove from the cooling bath, allow to warm to room temperature, and then heat at 80 °C for 14 hours.

  • Workup: Cool to room temperature. Dilute the mixture with EtOAc (30 mL) and filter through a pad of Celite to remove inorganic salts and precipitated palladium.

  • Purification: Concentrate the filtrate and purify via flash chromatography (Silica gel, Hexanes/EtOAc gradient) to afford the pure product.

Self-Validating System: The health of the catalytic cycle is visually self-validating. A stable, homogeneous yellow/orange solution indicates active Pd(0)/Pd(II) turnover. The rapid precipitation of a dark, insoluble solid (Palladium black) signifies catalyst degradation and reaction stalling. Concurrently, the formation of a fine white suspension (NaBr) confirms successful oxidative addition and subsequent reductive elimination.

Quantitative Data & Route Comparison

The following table summarizes the key metrics for both synthetic routes, allowing researchers to select the optimal pathway based on available equipment and scale requirements.

ParameterRoute 1: SNArRoute 2: Buchwald-Hartwig
Starting Material 2-Chloro-5-fluoro-6-methylpyridine2-Bromo-5-fluoro-6-methylpyridine
Reagents MeNH₂ (33% in EtOH)MeNH₂ (2.0 M in THF), Pd(OAc)₂, dppp, NaOt-Bu
Temperature / Time 120 °C / 18 hours80 °C / 14 hours
Average Yield 65 – 75%85 – 95%
Scalability High (Flow chemistry amenable)[5]Moderate (Limited by pressure tube size)
Primary Advantage No transition metal contaminationMilder conditions, superior yield
Primary Limitation Requires high thermal energyRequires inert atmosphere and expensive Pd/ligands

References

  • Shen, Q., et al. "A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines". Journal of Organic Chemistry, 2007, 72(9), 3606-3607. Verified URL:[Link]

  • Merklin, J. C., et al. "Bench-Stable 2-Halopyridinium Ketene Hemiaminals as Reagents for the Synthesis of 2-Aminopyridine Derivatives". Organic Letters, 2024. Verified URL:[Link]

Sources

Application Notes and Protocols for Amide Coupling Reactions Using 5-Fluoro-N,6-dimethylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of modern medicinal chemistry and drug development, the amide bond remains a cornerstone of molecular architecture. Its prevalence in pharmaceuticals and biologically active compounds necessitates robust and efficient methods for its formation. However, the coupling of electron-deficient or sterically hindered amines presents a persistent challenge. 5-Fluoro-N,6-dimethylpyridin-2-amine is an emerging building block of interest, offering a unique combination of electronic properties and structural motifs. The presence of an electron-withdrawing fluorine atom and a sterically demanding N-methyl group on the pyridine ring significantly modulates the nucleophilicity of the amine, requiring carefully optimized coupling strategies.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of 5-Fluoro-N,6-dimethylpyridin-2-amine in amide coupling reactions. We will delve into the underlying chemical principles, provide detailed step-by-step protocols for common coupling methodologies, and offer troubleshooting guidance for overcoming potential challenges.

Understanding the Reactivity of 5-Fluoro-N,6-dimethylpyridin-2-amine

The reactivity of 5-Fluoro-N,6-dimethylpyridin-2-amine in amide coupling reactions is primarily governed by the electronic and steric environment of the exocyclic nitrogen atom.

Electronic Effects: The fluorine atom at the 5-position of the pyridine ring exerts a strong electron-withdrawing inductive effect (-I). This effect reduces the electron density on the pyridine ring and, consequently, on the exocyclic amine nitrogen. This diminished electron density leads to a lower pKa of the conjugate acid of the amine, rendering it less basic and a weaker nucleophile compared to its non-fluorinated analog.[1] This reduced nucleophilicity is a key consideration when selecting a coupling strategy, as standard conditions may prove sluggish or ineffective.

Steric Hindrance: The presence of a methyl group on the exocyclic nitrogen (N-methyl) and an adjacent methyl group at the 6-position of the pyridine ring introduces significant steric bulk around the nucleophilic center. This steric hindrance can impede the approach of the activated carboxylic acid, further slowing down the rate of the amide bond formation.

Due to these combined electronic and steric factors, more potent coupling reagents and optimized reaction conditions are often necessary to achieve high yields when using 5-Fluoro-N,6-dimethylpyridin-2-amine.

Recommended Amide Coupling Protocols

Two of the most effective and widely used methods for coupling challenging amines are HATU-mediated coupling and EDC/HOBt coupling with the addition of an acyl transfer catalyst like DMAP.

Protocol 1: HATU-Mediated Amide Coupling

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is a highly efficient uronium-based coupling reagent known for its ability to facilitate difficult amide bond formations with low rates of epimerization.[2] It activates carboxylic acids by forming a highly reactive OAt-active ester.[2]

Reaction Scheme:

Workflow for HATU-Mediated Amide Coupling:

HATU_Coupling_Workflow cluster_prep Reagent Preparation cluster_activation Activation & Coupling cluster_workup Work-up & Purification prep_acid Dissolve Carboxylic Acid (1.0 eq) & 5-Fluoro-N,6-dimethylpyridin-2-amine (1.1 eq) in anhydrous DMF add_hatu Add HATU (1.2 eq) prep_acid->add_hatu add_base Add DIPEA (3.0 eq) add_hatu->add_base reaction Stir at RT for 2-18 h add_base->reaction quench Quench with water reaction->quench extract Extract with Ethyl Acetate quench->extract wash Wash with aq. LiCl, aq. NaHCO3, and brine extract->wash purify Dry, concentrate, and purify by column chromatography wash->purify

Caption: Workflow for HATU-mediated amide coupling.

Detailed Step-by-Step Protocol:

  • Reagent Preparation:

    • In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 equivalent) and 5-Fluoro-N,6-dimethylpyridin-2-amine (1.1 equivalents) in anhydrous N,N-dimethylformamide (DMF) to a concentration of approximately 0.1-0.2 M.

  • Activation and Coupling:

    • To the stirred solution, add HATU (1.2 equivalents).

    • Add N,N-diisopropylethylamine (DIPEA) (3.0 equivalents).

    • Stir the reaction mixture at room temperature for 2 to 18 hours. The reaction progress should be monitored by an appropriate technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3]

  • Work-up:

    • Upon completion of the reaction, quench by adding water.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers and wash sequentially with 5% aqueous lithium chloride (to remove residual DMF), saturated aqueous sodium bicarbonate, and brine.

  • Purification:

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to obtain the desired amide.

Protocol 2: EDC/HOBt/DMAP-Mediated Amide Coupling

For less reactive amines, a combination of EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), HOBt (1-Hydroxybenzotriazole), and a full equivalent of DMAP (4-Dimethylaminopyridine) can be a highly effective and more economical alternative to HATU.[4] In this system, EDC activates the carboxylic acid to form an O-acylisourea intermediate, which is then converted to a more stable HOBt-ester. DMAP acts as an acyl transfer catalyst, forming a highly reactive N-acylpyridinium intermediate that is readily attacked by the weakly nucleophilic amine.[4]

Reaction Mechanism:

EDC_DMAP_Mechanism RCOOH Carboxylic Acid O_acylisourea O-Acylisourea Intermediate RCOOH->O_acylisourea EDC EDC EDC->O_acylisourea HOBt_ester HOBt-Ester O_acylisourea->HOBt_ester HOBt HOBt HOBt->HOBt_ester Acylpyridinium N-Acylpyridinium Intermediate HOBt_ester->Acylpyridinium DMAP DMAP DMAP->Acylpyridinium Amide Amide Product Acylpyridinium->Amide Amine 5-Fluoro-N,6-dimethyl- pyridin-2-amine Amine->Amide

Caption: Mechanism of EDC/HOBt/DMAP-mediated amide coupling.

Detailed Step-by-Step Protocol:

  • Reagent Preparation:

    • In a clean, dry round-bottom flask, dissolve the carboxylic acid (1.0 equivalent) and 5-Fluoro-N,6-dimethylpyridin-2-amine (1.0 equivalent) in anhydrous acetonitrile (ACN) to a concentration of approximately 0.2 M.[4]

  • Reagent Addition:

    • To the stirred solution, add EDC hydrochloride (1.0 equivalent), HOBt (0.1 equivalents), and DMAP (1.0 equivalent).[4]

  • Reaction:

    • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Upon completion, remove the solvent under reduced pressure.

    • Redissolve the residue in ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Purification:

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the crude product by silica gel column chromatography.

Data Presentation

ParameterProtocol 1: HATU-MediatedProtocol 2: EDC/HOBt/DMAP-Mediated
Coupling Reagent HATUEDC
Additives NoneHOBt, DMAP
Base DIPEANone (DMAP acts as a base)
Solvent DMFAcetonitrile
Stoichiometry (Acid:Amine:Reagent) 1.0 : 1.1 : 1.21.0 : 1.0 : 1.0
Typical Reaction Time 2-18 hours12-24 hours
Relative Cost HigherLower
Byproduct Removal Aqueous washesAqueous washes

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Product Formation - Insufficient activation of the carboxylic acid.- Low nucleophilicity of the amine.- Steric hindrance.- Switch to a more potent coupling reagent (e.g., from EDC to HATU).- Increase the reaction temperature (e.g., to 40-60 °C).- Increase the concentration of the reactants.
Incomplete Reaction - Insufficient reaction time.- Degradation of the coupling reagent.- Extend the reaction time and continue monitoring.- Ensure anhydrous conditions, as water can hydrolyze the activated species and the coupling reagent.
Formation of Side Products - Racemization of chiral carboxylic acids.- Side reactions of the activated intermediate.- Use a coupling reagent known to suppress racemization, such as HATU.[2]- Pre-activate the carboxylic acid with the coupling reagent before adding the amine.
Difficulty in Purification - Residual DMF.- Water-soluble byproducts from EDC.- For DMF removal, perform multiple washes with aqueous LiCl solution.- For EDC byproducts, ensure thorough aqueous washes during work-up.

Characterization of the Amide Product

The successful synthesis of the amide product should be confirmed by standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expect to see the disappearance of the amine N-H proton (if present in the starting amine) and the appearance of a new amide N-H proton signal (for secondary amides), typically in the downfield region. The chemical shifts of the protons on the pyridine ring and the acyl group will also be altered. For N,N-disubstituted amides, the N-methyl signal will be present.

    • ¹³C NMR: The formation of the amide bond will be confirmed by the appearance of a new carbonyl carbon signal in the range of 160-180 ppm.

    • ¹⁹F NMR: A signal corresponding to the fluorine atom on the pyridine ring should be observed.

  • Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the calculated mass of the desired amide product.

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit a strong carbonyl (C=O) stretching band for the amide, typically in the region of 1630-1680 cm⁻¹.

References

  • Synthesis of 2-amino-5-fluoropyridine - ResearchGate. (URL: [Link])

  • Synthesis of Aminopyridines from 2-Fluoropyridine and Lithium Amides. - ResearchGate. (URL: [Link])

  • Tips and tricks for difficult amide bond formation? : r/Chempros - Reddit. (URL: [Link])

  • Improvement on the Synthesis of 2-Amino-5-Fluoropyridine - Dissertation. (URL: [Link])

  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP - Aapptec Peptides. (URL: [Link])

  • Basic 1H- and 13C-NMR Spectroscopy. (URL: [Link])

  • Technical Support Information Bulletin 1205 - HATU. (URL: [Link])

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing). (URL: [Link])

  • Why HATU is not working in a coupling reaction between [2,2'-bipyridine]-6-carboxylic acid and butyl amine in DCM as solvent? | ResearchGate. (URL: [Link])

  • Uphill battles in amide couplings - amphoteros. (URL: [Link])

  • Struggling with amide coupling : r/Chempros - Reddit. (URL: [Link])

  • Synthesis of 2-Amino-5-Fluoropyridine | Article Information - J-Global. (URL: [Link])

  • A simple synthesis of aminopyridines: use of amides as amine source - SciELO. (URL: [Link])

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC. (URL: [Link])

  • New and simple synthesis of acid azides, ureas and carbamates from carboxylic acids: application of peptide coupling agents EDC and HBTU - ResearchGate. (URL: [Link])

  • Uniting Amide Synthesis and Activation by PIII/PV-Catalyzed Serial Condensation: Three-Component Assembly of 2-Amidopyridines - PMC. (URL: [Link])

  • Intramolecular NH···F Hydrogen Bonding Interaction in a Series of 4-Anilino-5-Fluoroquinazolines - UCLA – Chemistry and Biochemistry. (URL: [Link])

  • Amine to Amide (EDC + HOBt) - Common Organic Chemistry. (URL: [Link])

  • N-Fluoro Amines and Their Analogues as Fluorinating Reagents in Organic Synthesis. (URL: [Link])

  • Trifluoromethanesulfonamide vs. Non-Fluorinated Sulfonamides in Oxidative Sulfamidation of the C=C Bond: An In Silico Study - MDPI. (URL: [Link])

  • Synthesis of α,α-Difluoro-β-amino Amides using Aldimines and Bromodifluoroacetamides via Zinc-Promoted Reformatsky Reaction - ChemRxiv. (URL: [Link])

  • 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications - SciSpace. (URL: [Link])

  • Mass Spectrometry of Heterocyclic Compounds. - DTIC. (URL: [Link])

  • Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose - MDPI. (URL: [Link])

  • a) The 1 H NMR and b) 13 C NMR spectra of the o-acetamide. - ResearchGate. (URL: [Link])

  • EPA/NIH Mass Spectral Data Base - GovInfo. (URL: [Link])

  • c5sc02983j1.pdf - The Royal Society of Chemistry. (URL: [Link])

  • Amino-5′-benzoyl-5-bromo-6′-methyl-2-oxospiro[indoline-3,4′-pyran] - PMC. (URL: [Link])

  • 2-Aminopurine - the NIST WebBook. (URL: [Link])

Sources

Application Note: 5-Fluoro-N,6-dimethylpyridin-2-amine as a Key Precursor for Next-Generation POLQ Inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

The development of targeted cancer therapeutics relies heavily on exploiting tumor-specific vulnerabilities. One of the most promising frontiers in precision oncology is targeting the DNA Damage Response (DDR) network. Normal cells utilize high-fidelity pathways like Homologous Recombination (HR) to repair DNA double-strand breaks (DSBs). However, cancer cells with HR deficiencies (such as those harboring BRCA1/2 mutations) become hyper-dependent on backup repair mechanisms, primarily Microhomology-Mediated End-Joining (MMEJ)[1].

The central enzyme driving the MMEJ pathway is Polymerase Theta (POLQ)[1]. Inhibiting POLQ in HR-deficient tumors induces synthetic lethality —a phenomenon where the simultaneous loss of two distinct pathways leads to cell death, while the loss of either alone is viable[2]. Furthermore, recent studies demonstrate that combined inhibition of Non-Homologous End-Joining (NHEJ) via DNA-PK inhibitors and MMEJ via POLQ inhibitors induces synthetic lethality even in TP53-mutant cancers[3].

To develop potent and selective POLQ inhibitors, medicinal chemists require highly specific chemical building blocks. 5-Fluoro-N,6-dimethylpyridin-2-amine (CAS: 3096032-33-3) has emerged as a critical precursor in the synthesis of novel heterocyclic POLQ inhibitors[4],[5].

Causality in Molecular Design

The structural features of 5-Fluoro-N,6-dimethylpyridin-2-amine are deliberately chosen for drug design:

  • Fluorine at Position 5: Enhances metabolic stability by blocking cytochrome P450-mediated oxidation and modulates the basicity (pKa) of the pyridine nitrogen, optimizing target binding affinity.

  • Methyl Groups (Position 6 and N-methyl): Provide steric bulk that directs the orientation of the molecule within the POLQ active site, ensuring high kinase/polymerase selectivity.

POLQ_Pathway DSB DNA Double-Strand Break HR Homologous Recombination (High Fidelity) DSB->HR MMEJ MMEJ Pathway (Error-Prone) DSB->MMEJ Survival Cell Survival HR->Survival POLQ Polymerase Theta (POLQ) MMEJ->POLQ BRCA_Mut BRCA1/2 Mutation (HR Deficient) BRCA_Mut->HR Blocks Death Synthetic Lethality (Targeted Cell Death) BRCA_Mut->Death POLQ->Survival Inhibitor POLQ Inhibitor (Precursor-derived) Inhibitor->POLQ Inhibits Inhibitor->Death

Mechanism of synthetic lethality via POLQ inhibition in HR-deficient cancer cells.

Precursor Specifications & Data Presentation

Before initiating synthesis, it is critical to verify the integrity of the precursor. Table 1 summarizes the key physicochemical properties of the building block.

Table 1: Chemical Properties of 5-Fluoro-N,6-dimethylpyridin-2-amine

PropertySpecificationRationale for Drug Development
IUPAC Name 5-Fluoro-N,6-dimethylpyridin-2-amineStandardized nomenclature for patent filing.
CAS Number 3096032-33-3Ensures accurate sourcing of the specific isomer[4].
Physical State Yellow Oil / Solid (as HCl salt)Dictates handling and solvent choice during coupling.
Molecular Weight 140.16 g/mol Low molecular weight allows for downstream elaboration without exceeding Lipinski's Rule of 5.
Key Reactivity Secondary Amine (Nucleophile)Serves as the primary attachment point for heterocyclic cores via nucleophilic aromatic substitution (SNAr)[5].

Experimental Workflows & Protocols

The following protocols detail the transformation of 5-Fluoro-N,6-dimethylpyridin-2-amine into a functional POLQ inhibitor, followed by biological validation.

Protocol 1: Chemical Synthesis of a Heterocyclic POLQ Inhibitor

This protocol outlines the coupling of the precursor to an electrophilic heterocyclic core (e.g., a functionalized pyrimidine or quinazoline), a standard method documented in recent oncology patents[5].

Reagents & Materials:

  • 5-Fluoro-N,6-dimethylpyridin-2-amine (0.71 mmol)[5]

  • Electrophilic heterocyclic intermediate (0.71 mmol)

  • N,N-Diisopropylethylamine (DIPEA) or N,N-dimethylpyridin-2-amine (0.71 mmol)[5]

  • Anhydrous Acetonitrile (MeCN) (2 mL)

Step-by-Step Methodology:

  • Preparation: Purge a dry, round-bottom flask with inert Nitrogen ( N2​ ) gas. Causality: Prevents oxidative degradation of the secondary amine precursor.

  • Dissolution: Dissolve 100 mg (0.71 mmol) of 5-Fluoro-N,6-dimethylpyridin-2-amine and the organic base in 2 mL of anhydrous MeCN. Cool the mixture to 0°C using an ice bath.

  • Electrophile Addition: Dissolve the electrophilic intermediate in a minimal volume of MeCN and add it dropwise to the cooled solution. Causality: Dropwise addition at 0°C controls the exothermic nature of the nucleophilic attack, minimizing the formation of unwanted poly-alkylated side products[5].

  • Reaction: Stir the mixture at 0°C for 30 minutes, then allow it to gradually warm to room temperature. Monitor reaction completion via LC-MS.

  • Concentration & Purification: Once complete, concentrate the reaction mixture under vacuum. Purify the residue using Preparative HPLC (Prep-HPLC) followed by Preparative TLC (10% MeOH in EtOAc)[5]. Causality: In vitro biological assays require >98% purity to prevent off-target effects from unreacted electrophiles.

Synthesis_Workflow Precursor 5-Fluoro-N,6-dimethylpyridin-2-amine (Nucleophile) Reaction Coupling Reaction (MeCN, 0°C to RT) Precursor->Reaction Electrophile Heterocyclic Core (Electrophile) Electrophile->Reaction Purification Prep-HPLC Purification (>98% Purity) Reaction->Purification Product Target POLQ Inhibitor Purification->Product

Step-by-step synthetic workflow for generating POLQ inhibitors from the pyridine precursor.

Protocol 2: In Vitro Synthetic Lethality Assay (Cell Viability)

To validate the synthesized compound as a functional POLQ inhibitor, it must be tested in a self-validating system utilizing isogenic cell lines (BRCA-proficient vs. BRCA-deficient).

Materials:

  • DLD1 BRCA2-/- cells (HR-deficient model)

  • DLD1 Wild-Type (WT) cells (HR-proficient control)

  • CellTiter-Glo® Luminescent Cell Viability Assay

  • Synthesized POLQ Inhibitor (from Protocol 1)

Step-by-Step Methodology:

  • Cell Seeding: Seed DLD1 WT and DLD1 BRCA2-/- cells at a density of 1,500 cells/well in a 96-well opaque plate. Incubate overnight at 37°C, 5% CO2​ . Causality: Opaque plates prevent luminescent signal cross-talk between adjacent wells during readout.

  • Compound Treatment: Prepare a 10-point, 3-fold serial dilution of the synthesized POLQ inhibitor in DMSO. Add the compound to the cells (final DMSO concentration 0.1%). Include a vehicle control (0.1% DMSO).

  • Incubation: Incubate the plates for 5 days. Causality: A 5-day incubation allows sufficient time for DNA double-strand breaks to accumulate and trigger apoptosis in the HR-deficient cells.

  • Viability Readout: Add CellTiter-Glo® reagent to each well. Shake for 2 minutes and incubate at room temperature for 10 minutes. Measure luminescence. Causality: Luminescence is directly proportional to ATP levels, providing a highly accurate proxy for the number of metabolically active, viable cells.

  • Data Analysis: Normalize the luminescent signal to the vehicle control and calculate the IC50​ using non-linear regression.

Table 2: Expected Viability Data Profile (Validation Matrix)

Cell LineHR StatusExpected IC50​ (nM)Interpretation
DLD1 WT Proficient> 10,000Compound is non-toxic to normal cells (Intact HR pathway).
DLD1 BRCA2-/- Deficient< 50Compound successfully induces synthetic lethality via MMEJ inhibition.

Conclusion

5-Fluoro-N,6-dimethylpyridin-2-amine is a highly versatile and structurally optimized precursor for the synthesis of targeted cancer therapeutics. By leveraging its unique chemical properties, researchers can synthesize potent POLQ inhibitors capable of exploiting synthetic lethality in HR-deficient and TP53-mutant cancers. Strict adherence to controlled coupling environments and rigorous isogenic biological validation ensures the development of trustworthy, high-efficacy drug candidates.

References

  • Aaron Chemicals. 3096032-33-3 | 5-fluoro-N,6-dimethylpyridin-2-amine hydrochloride.4

  • Google Patents (WO2021028643A1). Heterocyclic compounds for use in the treatment of cancer.5

  • National Institutes of Health (PMC). Exploiting the Microhomology-Mediated End-Joining Pathway in Cancer Therapy.1

  • AACR Journals. Targeting DNA Repair with Combined Inhibition of NHEJ and MMEJ Induces Synthetic Lethality in TP53-Mutant Cancers.3

  • PatSnap. What are POLQ inhibitors and how do they work?2

Sources

Application of 5-Fluoro-N,6-dimethylpyridin-2-amine in DNA damage response research

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 5-Fluoro-N,6-dimethylpyridin-2-amine as a Core Scaffold in the Development of DNA Polymerase Theta (PolQ) Inhibitors for DDR Targeted Therapies

Executive Summary

The survival of cancer cells is frequently dependent on the misregulation of DNA Damage Response (DDR) pathways[1]. In tumors harboring Homologous Recombination (HR) deficiencies—such as BRCA1/2 mutations—cancer cells become hyper-dependent on alternative, error-prone repair mechanisms like Microhomology-Mediated End-Joining (MMEJ)[1]. At the heart of MMEJ is DNA Polymerase Theta (PolQ)[2]. This application note details the mechanistic rationale, synthetic incorporation, and experimental validation of 5-Fluoro-N,6-dimethylpyridin-2-amine , a highly specialized chemical building block critical for synthesizing next-generation PolQ inhibitors[1].

The Mechanistic Role of PolQ in the DNA Damage Response (DDR)

Robust repair of DNA double-strand breaks (DSBs) is essential for cell viability[1]. While normal cells utilize high-fidelity HR, HR-deficient cancer cells rely on MMEJ to survive replication stress[1]. PolQ is a multifunctional enzyme featuring an N-terminal helicase domain and a C-terminal low-fidelity DNA polymerase domain[1]. By inhibiting PolQ, researchers can induce synthetic lethality —selectively killing HR-deficient cancer cells while sparing healthy, HR-proficient cells[2].

DDR_Pathway DSB DNA Double-Strand Break HR Homologous Recombination (BRCA1/2 Dependent) DSB->HR Normal Cells MMEJ MMEJ Pathway (PolQ Dependent) DSB->MMEJ Backup Repair HR_Defect HR Deficient Cancer (BRCA Mutated) DSB->HR_Defect BRCA Mutation Survival Cell Survival HR->Survival PolQ_Inhibitor PolQ Inhibitor (5-Fluoro... Scaffold) MMEJ->PolQ_Inhibitor Inhibition MMEJ->Survival HR_Defect->MMEJ Hyper-dependence Death Synthetic Lethality (Cell Death) HR_Defect->Death + PolQ Inhibitor

Fig 1. Synthetic lethality in HR-deficient cancers via PolQ inhibition in the MMEJ pathway.

Chemical Rationale: Structural Advantages of 5-Fluoro-N,6-dimethylpyridin-2-amine

In drug development, achieving target selectivity and metabolic stability is paramount. The use of 5-fluoro-N,6-dimethylpyridin-2-amine as a terminal capping group in heterocyclic amide derivatives provides specific biophysical advantages[1]:

  • 5-Fluoro Substitution : The highly electronegative fluorine atom acts as a bioisostere. It lowers the pKa of the pyridine nitrogen, reducing off-target binding to standard kinases. Furthermore, it blocks the metabolically vulnerable 5-position of the pyridine ring, protecting the molecule from rapid Cytochrome P450 (CYP450) mediated oxidation.

  • N,6-Dimethyl Substitution : The methyl groups at the exocyclic amine (N-methyl) and the adjacent 6-position create significant steric bulk. Causality: This steric hindrance restricts the rotational freedom of the resulting amide bond, locking the molecule into a rigid, bioactive conformation. This reduces the entropic penalty upon binding, allowing the inhibitor to fit precisely into the deep hydrophobic pocket of the PolQ polymerase domain[1].

Synthetic Protocol: Amidation and Isolation

To ensure a self-validating system, the synthesis of PolQ inhibitors using this building block must strictly control for side reactions. The following protocol is adapted from established [1].

Step-by-Step Methodology:

  • Preparation of the Amine Solution : Dissolve 5-fluoro-N,6-dimethylpyridin-2-amine (100 mg, 0.71 mmol) and N,N-dimethylpyridin-2-amine (87.2 mg, 0.71 mmol) in anhydrous Acetonitrile (MeCN, 2 mL)[1].

    • Expert Insight (Causality): N,N-dimethylpyridin-2-amine is utilized as a non-nucleophilic base and catalyst. It ensures complete deprotonation of the reacting amine without competing for the electrophilic activated carboxylic acid intermediate.

  • Temperature-Controlled Coupling : Cool the amine solution to exactly 0°C using an ice bath. Add the activated heterocyclic carboxylic acid intermediate dropwise into the solution[1].

    • Expert Insight (Causality): The 0°C temperature is critical. Amidation of highly substituted pyridines is exothermic; controlling the temperature prevents the thermal degradation of the reactive intermediate and suppresses the formation of unreactive dimers.

  • Reaction Maturation : Stir the mixture continuously at 0°C for 30 minutes[1].

  • Isolation & Purification : Concentrate the reaction mixture under vacuum to remove the MeCN solvent. Purify the resulting residue using preparative High-Performance Liquid Chromatography (prep-HPLC), followed by preparative Thin-Layer Chromatography (prep-TLC) using a mobile phase of 10% Methanol (MeOH) in Ethyl Acetate (EtOAc)[1].

Workflow N1 Step 1: Synthesis Amidation with 5-Fluoro-N,6-dimethyl... N2 Step 2: Purification Prep-HPLC & Prep-TLC N1->N2 N3 Step 3: Biochemical PolQ Helicase/Polymerase Inhibition Assay N2->N3 N4 Step 4: Cellular BRCA-mutant Isogenic Viability Screen N3->N4

Fig 2. Workflow from chemical synthesis of the PolQ inhibitor to cellular validation.

In Vitro Validation Protocols

A synthesized inhibitor is only as reliable as the assays used to validate it. The following protocols form a self-validating loop to confirm both on-target binding and the desired phenotypic outcome.

Protocol A: Biochemical PolQ Polymerase Extension Assay To confirm that the 5-fluoro-N,6-dimethylpyridin-2-amine moiety successfully docks into the PolQ active site, researchers must measure the inhibition of microhomology-mediated extension[3].

  • Procedure : Incubate the purified inhibitor with recombinant human PolQ protein and a fluorescently labeled ssDNA substrate containing a 3' microhomology overhang. Initiate the reaction by adding dNTPs. Quench the reaction after 15 minutes and resolve the products via capillary electrophoresis.

  • Causality : Because PolQ contains both helicase and polymerase domains[1], this specific assay isolates the A-family polymerase domain's activity. A low IC50 here proves the structural rationale of the rigid amide bond.

Protocol B: Cellular Isogenic Viability Screen To prove the synthetic lethality concept, the inhibitor must be tested in paired isogenic cell lines[2].

  • Procedure : Seed BRCA1 -/- (HR-deficient) and BRCA1 +/+ (HR-proficient) DLD-1 cells in 96-well plates. Treat with a titration series of the synthesized inhibitor (1 nM to 10 μM) for 7 days. Measure cell viability using a standard ATP-luminescence assay (e.g., CellTiter-Glo).

  • Causality : Testing solely on BRCA-mutant cells is insufficient. The inclusion of the wild-type isogenic counterpart is mandatory to calculate the therapeutic window. Cytotoxicity in the BRCA -/- line combined with survival in the WT line validates that cell death is driven by MMEJ hyper-dependence, not general genotoxicity[1].

Quantitative Data Interpretation

When executing the validation protocols above, the resulting data should be benchmarked against the following expected parameters to confirm successful synthesis and target engagement:

Assay TypeTarget / Cell LineExpected ReadoutInterpretation
Biochemical PolQ Polymerase DomainIC50 < 10 nMHigh on-target binding affinity driven by the locked amide conformation.
Biochemical PolQ Helicase DomainIC50 > 1 μMHigh selectivity for the polymerase domain over the helicase domain.
Cellular Viability BRCA1 -/- (HR-Deficient)EC50 < 50 nMStrong synthetic lethality; successful disruption of the MMEJ pathway.
Cellular Viability BRCA1 +/+ (HR-Proficient)EC50 > 10 μMWide therapeutic window; low general toxicity in healthy cells.

References

  • Title: Heterocyclic compounds for use in the treatment of cancer (WO2021028643A1)
  • Title : Homologous-recombination-deficient tumours are dependent on DNA polymerase θ Source : Nature URL :[Link]

  • Title : DNA polymerase θ (POLQ), double-strand break repair, and cancer Source : DNA Repair URL :[Link]

  • Title : Multifaceted Nature of DNA Polymerase θ Source : MDPI Genes URL :[Link]

Sources

Synthetic Strategies for Heterocyclic Compounds Derived from 5-Fluoro-N,6-dimethylpyridin-2-amine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthetic utility of 5-Fluoro-N,6-dimethylpyridin-2-amine as a starting material for the synthesis of diverse heterocyclic compounds. Recognizing the significance of fluorinated pyridine scaffolds in medicinal chemistry, these protocols focus on the strategic functionalization of this building block. We first detail a method for introducing a reactive handle—a bromine atom—at the C3 position, thereby creating a versatile intermediate. Subsequently, detailed protocols are provided for leveraging this intermediate in powerful cross-coupling reactions, including Sonogashira and Buchwald-Hartwig aminations. Additionally, a direct cyclization method to construct fused pyrido[2,3-d]pyrimidine systems is presented, showcasing the inherent reactivity of the 2-aminopyridine moiety. These field-proven methodologies are designed to enable the rapid generation of compound libraries for screening and lead optimization programs.

Introduction: The Strategic Value of the Scaffold

The 5-Fluoro-N,6-dimethylpyridin-2-amine scaffold is a highly valuable starting point for the synthesis of novel chemical entities. Each substituent imparts distinct properties that are advantageous in drug design:

  • Fluorine (C5): The incorporation of fluorine is a well-established strategy in medicinal chemistry to modulate key drug properties.[1] It can enhance metabolic stability by blocking sites of oxidative metabolism, alter pKa to improve cell permeability, and increase binding affinity through favorable electrostatic interactions.[2]

  • 2-Amino Group: This group serves as a critical nucleophilic handle for building fused heterocyclic systems, most notably pyrido[2,3-d]pyrimidines, which are prevalent in kinase inhibitors and other targeted therapies.[3]

  • Methyl Groups (N and C6): The N-methyl group can enhance solubility and modify the hydrogen-bonding capacity of the 2-amino group. The C6-methyl group provides steric bulk that can influence molecular conformation and direct the regioselectivity of further reactions on the pyridine ring.

This guide outlines robust and adaptable protocols to exploit these features, enabling the synthesis of complex heterocyclic structures.

Physicochemical Properties

A summary of the key properties of the starting material is provided below.

PropertyValueSource/Note
Compound Name 5-Fluoro-N,6-dimethylpyridin-2-amine-
Molecular Formula C₇H₉FN₂Calculated
Molecular Weight 140.16 g/mol Calculated
CAS Number Not Assigned
Appearance Data not specified; likely a solid at RT.[4]
Purity Available commercially up to 98%[4]

Overall Synthetic Strategy

The primary challenge in diversifying the 5-Fluoro-N,6-dimethylpyridin-2-amine core is the lack of a classical leaving group for cross-coupling reactions. Our central strategy, therefore, involves the initial regioselective installation of a bromine atom at the C3 position. The 2-amino group acts as a powerful activating group, directing electrophilic substitution to the C3 and C5 positions. As C5 is already substituted, C3 is the prime target. This brominated intermediate becomes a versatile platform for subsequent C-C and C-N bond-forming reactions.

The overall workflow is depicted below.

G cluster_0 Core Scaffold cluster_1 Key Intermediate Generation cluster_2 Diversification Pathways A 5-Fluoro-N,6-dimethylpyridin-2-amine B 3-Bromo-5-fluoro-N,6-dimethylpyridin-2-amine A->B Protocol 1: C3-Bromination E Pyrido[2,3-d]pyrimidines A->E Protocol 2: Cyclization Reaction C C3-Alkynyl Pyridines B->C Protocol 3: Sonogashira Coupling D C3-Amino Pyridines B->D Protocol 4: Buchwald-Hartwig Amination

Caption: Synthetic workflow for the diversification of 5-Fluoro-N,6-dimethylpyridin-2-amine.

Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. Handle all reagents and solvents with care, consulting their respective Safety Data Sheets (SDS).

Protocol 1: Regioselective C3-Bromination

This protocol installs a bromine atom at the C3 position, creating a key intermediate for cross-coupling. The method is adapted from modern, mild halogenation procedures using Selectfluor® as an oxidant and a lithium halide as the halogen source.[5][6]

Rationale: The electron-donating 2-amino group strongly activates the pyridine ring towards electrophilic aromatic substitution, primarily at the C3 and C5 positions. With the C5 position blocked, substitution is directed exclusively to C3. Selectfluor promotes the oxidation of LiBr to an electrophilic bromine species in situ.

  • Reagents & Materials:

    • 5-Fluoro-N,6-dimethylpyridin-2-amine (1.0 equiv)

    • Lithium Bromide (LiBr) (1.5 equiv)

    • Selectfluor® (1.2 equiv)

    • N,N-Dimethylformamide (DMF), anhydrous

    • Ethyl acetate (EtOAc)

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Round-bottom flask, magnetic stirrer, and standard glassware

  • Procedure:

    • To a round-bottom flask under a nitrogen atmosphere, add 5-Fluoro-N,6-dimethylpyridin-2-amine (1.0 equiv) and anhydrous DMF.

    • Add Lithium Bromide (1.5 equiv) to the solution and stir until dissolved.

    • Cool the mixture to 0 °C in an ice bath.

    • Add Selectfluor® (1.2 equiv) portion-wise over 15 minutes, ensuring the internal temperature does not exceed 10 °C.

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours.

    • Monitor reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

    • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3x).

    • Combine the organic layers and wash with saturated aq. NaHCO₃, followed by brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford 3-Bromo-5-fluoro-N,6-dimethylpyridin-2-amine .

Protocol 2: Synthesis of Pyrido[2,3-d]pyrimidines via Cyclization

This protocol utilizes the intrinsic nucleophilicity of the 2-amino group and the adjacent C3-H bond to construct a fused pyrimidine ring, a common scaffold in kinase inhibitors.[3][7]

Caption: Reaction pathway for the synthesis of a Pyrido[2,3-d]pyrimidine derivative.

  • Reagents & Materials:

    • 5-Fluoro-N,6-dimethylpyridin-2-amine (1.0 equiv)

    • Dimethylformamide dimethyl acetal (DMF-DMA) (3.0 equiv)

    • Toluene or Xylene

    • Round-bottom flask with reflux condenser

  • Procedure:

    • In a round-bottom flask, dissolve 5-Fluoro-N,6-dimethylpyridin-2-amine (1.0 equiv) in toluene.

    • Add DMF-DMA (3.0 equiv) to the solution.

    • Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 110-140 °C depending on solvent) for 12-18 hours.

    • Monitor the reaction by TLC or LC-MS. The formation of an intermediate formamidine may be observed initially.

    • Upon completion, cool the reaction mixture to room temperature.

    • A precipitate may form upon cooling. If so, collect the solid by filtration and wash with a cold, non-polar solvent like hexanes.

    • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

    • Purify the crude residue by recrystallization or column chromatography to yield the desired 6-Fluoro-5,N-dimethylpyrido[2,3-d]pyrimidin-7-amine .

Protocol 3: C3-Alkynylation via Sonogashira Coupling

The Sonogashira coupling is a highly reliable palladium- and copper-catalyzed reaction for forming C(sp²)-C(sp) bonds.[8][9] This protocol provides a direct route to 3-alkynylpyridine derivatives from the brominated intermediate. The conditions are based on optimized procedures for related 2-amino-3-bromopyridines.[10][11]

  • Reagents & Materials:

    • 3-Bromo-5-fluoro-N,6-dimethylpyridin-2-amine (from Protocol 1, 1.0 equiv)

    • Terminal Alkyne (e.g., Phenylacetylene) (1.2 equiv)

    • Palladium(II) trifluoroacetate (Pd(TFA)₂) (2.5 mol%)

    • Triphenylphosphine (PPh₃) (5.0 mol%)

    • Copper(I) iodide (CuI) (5.0 mol%)

    • Triethylamine (Et₃N)

    • N,N-Dimethylformamide (DMF), anhydrous

    • Schlenk tube or similar reaction vessel for inert atmosphere

  • Procedure:

    • To a Schlenk tube under a nitrogen atmosphere, add Pd(TFA)₂ (0.025 equiv), PPh₃ (0.05 equiv), and CuI (0.05 equiv).

    • Add anhydrous DMF and stir the mixture for 15-20 minutes at room temperature.

    • Add 3-Bromo-5-fluoro-N,6-dimethylpyridin-2-amine (1.0 equiv), the terminal alkyne (1.2 equiv), and triethylamine.

    • Seal the tube and heat the reaction mixture to 100 °C for 3-5 hours.

    • Monitor the reaction by TLC or LC-MS.

    • After completion, cool the mixture to room temperature.

    • Pour the reaction mixture into a saturated aqueous solution of ammonium chloride and extract with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

    • Purify the crude product by column chromatography to afford the corresponding 3-alkynyl-5-fluoro-N,6-dimethylpyridin-2-amine .

Protocol 4: C3-Amination via Buchwald-Hartwig Coupling

The Buchwald-Hartwig amination is a cornerstone of modern C-N bond formation, enabling the coupling of amines with aryl halides.[12][13] This protocol is designed for coupling a secondary amine to the C3 position of the brominated intermediate.

Rationale: The choice of ligand and base is critical for successful Buchwald-Hartwig amination. A bulky, electron-rich phosphine ligand (like RuPhos or XPhos) is often required to facilitate the challenging reductive elimination step, while a strong, non-nucleophilic base (like LiHMDS or NaOt-Bu) is needed to deprotonate the amine and/or the palladium-amine complex.[14]

  • Reagents & Materials:

    • 3-Bromo-5-fluoro-N,6-dimethylpyridin-2-amine (from Protocol 1, 1.0 equiv)

    • Secondary Amine (e.g., Morpholine) (1.2 equiv)

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2.0 mol%)

    • RuPhos or a similar biaryl phosphine ligand (4.0 mol%)

    • Lithium bis(trimethylsilyl)amide (LiHMDS) (2.5 equiv)

    • Tetrahydrofuran (THF), anhydrous

    • Schlenk tube or glovebox

  • Procedure:

    • In a glovebox or under a strict nitrogen atmosphere in a Schlenk tube, combine Pd₂(dba)₃ (0.02 equiv) and RuPhos (0.04 equiv).

    • Add 3-Bromo-5-fluoro-N,6-dimethylpyridin-2-amine (1.0 equiv), the secondary amine (1.2 equiv), and anhydrous THF.

    • Add LiHMDS (2.5 equiv) and seal the tube.

    • Heat the reaction mixture to 65-80 °C for 16-24 hours.

    • Monitor the reaction by LC-MS.

    • Upon completion, cool to room temperature and carefully quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the product with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

    • Purify the crude product via column chromatography to yield the desired 3-(amino)-5-fluoro-N,6-dimethylpyridin-2-amine derivative.

Summary of Protocols

ProtocolStarting MaterialKey ReagentsConditionsProduct Type
1 5-Fluoro-N,6-dimethylpyridin-2-amineLiBr, Selectfluor®, DMF0 °C to RT, 4-6 h3-Bromo-2-aminopyridine
2 5-Fluoro-N,6-dimethylpyridin-2-amineDMF-DMA, TolueneReflux, 12-18 hPyrido[2,3-d]pyrimidine
3 3-Bromo-5-fluoro-N,6-dimethylpyridin-2-aminePd(TFA)₂, PPh₃, CuI, Et₃N, Terminal Alkyne100 °C, 3-5 h3-Alkynyl-2-aminopyridine
4 3-Bromo-5-fluoro-N,6-dimethylpyridin-2-aminePd₂(dba)₃, RuPhos, LiHMDS, Secondary Amine65-80 °C, 16-24 h3-Amino-2-aminopyridine

Conclusion

5-Fluoro-N,6-dimethylpyridin-2-amine is a synthetically tractable and highly promising scaffold for the development of novel heterocyclic compounds. By employing a strategic C3-bromination, a wide array of functionalities can be introduced through robust and well-established cross-coupling methodologies. Furthermore, the inherent reactivity of the aminopyridine system allows for direct access to fused ring systems of significant interest in medicinal chemistry. The protocols detailed herein provide a solid foundation for researchers to generate diverse libraries of compounds for biological evaluation, accelerating the drug discovery process.

References

  • Karimi-Jaberi, Z., & Biazar, E. (2014). An Efficient Synthesis of Pyrido[2,3-d]pyrimidine Derivatives via One-Pot Three-Component Reaction in Aqueous Media. Open Journal of Synthesis Theory and Applications, 3, 1-7. [Link]

  • Hussein, A. H. M. (2012). Synthesis and reactions of some pyrido[2,3-d] pyrimidine derivatives. ResearchGate. [Link]

  • El-Gaby, M. S. A., Atalla, A. A., Gaber, A. M., & Abd Al-Wahab, K. A. (2012). The chemistry of pyrido[2,3-d]pyrimidines. Journal of Organic and Pharmaceutical Chemistry. [Link]

  • Abdel-Aziz, A. A.-M., El-Subbagh, H. I., & Kunieda, T. (2020). Synthesis and Biological Evaluation of Pyrido(2,3-d)pyrimidines. Bentham Science. [Link]

  • Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133. [Link]

  • Zhang, Y., et al. (2022). Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFR L858R/T790M inhibitors. European Journal of Medicinal Chemistry, 238, 114478. [Link]

  • Royal Society of Chemistry. (n.d.). Selectfluor-promoted regioselective chlorination/bromination of 2-aminopyridines and 2-aminodiazines using LiCl/LiBr. Organic & Biomolecular Chemistry. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • ChemSrc. (2025). 5-Fluor-6-methylpyridin-2-amin | CAS#:110919-71-6. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

  • ResearchGate. (n.d.). Selectfluor-promoted regioselective chlorination/bromination of 2-aminopyridines and 2-aminodiazines using LiCl/LiBr | Request PDF. [Link]

  • ResearchGate. (n.d.). Coupling scope of palladium-catalyzed 2-amino-3-bromopyridines with various terminal alkynes. [Link]

  • Li, J. J., Wang, Z., & Mitchell, L. H. (2007). A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines. The Journal of Organic Chemistry, 72(14), 5407–5410. [Link]

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. [Link]

  • Wikipedia. (n.d.). Sonogashira reaction. [Link]

  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. [Link]

Sources

Application Note: Advanced Preparative HPLC Purification of 5-Fluoro-N,6-dimethylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chromatographic Challenges

Aminopyridine derivatives, such as 5-Fluoro-N,6-dimethylpyridin-2-amine (C₇H₉FN₂, MW: 140.16 g/mol ), are highly valued pharmacophores and synthetic building blocks in the development of kinase inhibitors and CNS therapeutics[1]. However, the isolation of these basic, nitrogen-rich heterocycles from crude reaction streams presents significant chromatographic hurdles.

Due to the basicity of the secondary amine and the pyridine ring, these compounds frequently exhibit severe peak tailing, poor retention, and low loading capacities on traditional reversed-phase (RP) silica columns. This application note details a highly optimized, mass-directed preparative high-performance liquid chromatography (prep-HPLC) protocol designed to isolate 5-Fluoro-N,6-dimethylpyridin-2-amine with >99% purity and maximum recovery.

Physicochemical Profiling & Chromatographic Causality

To design a robust and self-validating purification system, one must first understand the causality behind the analyte's interaction with the stationary phase. 5-Fluoro-N,6-dimethylpyridin-2-amine contains a basic pyridine nitrogen. When utilizing standard low-pH mobile phases (e.g., 0.1% Trifluoroacetic acid or Formic acid), the molecule becomes fully protonated. This cationic state leads to two major issues:

  • Reduced Hydrophobic Retention: The charged species is highly polar, causing it to elute near the void volume on standard C18 columns.

  • Secondary Silanol Interactions: The positively charged amine interacts electrostatically with residual, negatively charged silanol groups on the silica matrix, resulting in severe peak tailing[2].

While Trifluoroacetic acid (TFA) can act as an ion-pairing agent to improve peak shape, it severely suppresses electrospray ionization (ESI) mass spectrometry signals and leaves persistent background contamination in the MS source[2]. Therefore, for mass-directed prep-HPLC, a high-pH mobile phase utilizing volatile buffers is the superior choice. By employing 10 mM Ammonium Bicarbonate (pH ~9.0), the aminopyridine is maintained in its neutral, free-base form[3]. This maximizes hydrophobic partitioning into the C18 stationary phase, dramatically increasing the column's loading capacity and ensuring sharp, symmetrical peaks.

Effect of mobile phase pH on the ionization and stationary phase interaction of basic amines.

Experimental Workflow & Methodologies

The purification workflow is designed to scale seamlessly from analytical screening to preparative isolation, utilizing mass-directed fraction collection (MDFC) to ensure absolute peak specificity[4].

Step-by-step workflow for the prep-HPLC purification of aminopyridine derivatives.

Quantitative Method Parameters

Table 1: Analytical Screening vs. Preparative Scale-Up Parameters

ParameterAnalytical ScreeningPreparative Scale-Up
Column Waters XBridge BEH C18 (4.6 x 50 mm, 5 µm)Waters XBridge BEH C18 OBD Prep (19 x 150 mm, 5 µm)
Mobile Phase A 10 mM Ammonium Bicarbonate (pH 9.5)10 mM Ammonium Bicarbonate (pH 9.5)
Mobile Phase B Acetonitrile (100%)Acetonitrile (100%)
Flow Rate 1.5 mL/min20.0 mL/min
Gradient 5% to 95% B over 5 min5% to 50% B over 15 min (Optimized shallow gradient)
Injection Volume 5 µL200 µL - 1000 µL (Based on loading study)
Detection UV 254 nm / MS (Scan 100-600 amu)UV 254 nm / MS (Target m/z 141.1 [M+H]+)
Step-by-Step Protocol
Step 1: Sample Preparation (The Foundation of Recovery)

Causality: Injecting particulate matter or using a sample solvent stronger than the initial mobile phase conditions leads to immediate column fouling and peak breakthrough at the void volume.

  • Weigh approximately 250 mg of the crude 5-Fluoro-N,6-dimethylpyridin-2-amine reaction product.

  • Dissolve the crude material in 2.5 mL of pure Dimethyl Sulfoxide (DMSO) to achieve a 100 mg/mL concentration. DMSO is chosen over Methanol to prevent sample precipitation upon injection into the highly aqueous initial mobile phase.

  • Sonicate for 5 minutes to ensure complete dissolution.

  • Filter the solution through a 0.45 µm PTFE syringe filter to remove any insoluble catalysts or salts.

  • Self-Validation Check: Always analyze a 5 µL aliquot of this filtrate on the analytical HPLC system to confirm the exact retention time and expected MS target mass (m/z 141.1 [M+H]+) before committing to the prep column. This establishes a baseline recovery metric[5].

Step 2: Preparative HPLC Run (Mass-Directed Fractionation)

Causality: Mass-directed fraction collection (MDFC) ensures that only the peak containing the target API is collected, ignoring closely eluting UV-active impurities (such as regioisomers or unreacted starting materials)[4].

  • Equilibrate the Waters XBridge BEH C18 OBD Prep column with 5% Mobile Phase B for at least 3 column volumes. Note: The use of ethylene bridged hybrid (BEH) particles is mandatory here, as standard silica dissolves rapidly at pH > 8.0.

  • Perform an empirical loading study by injecting 50 µL, then 200 µL, and finally 500 µL of the sample. Monitor the UV trace (254 nm) for peak fronting, which indicates column overload.

  • Initiate the optimized gradient: 5% B to 50% B over 15 minutes at a flow rate of 20 mL/min.

  • Set the mass spectrometer to positive ESI mode, scanning specifically for m/z 141.1. Configure the fraction collector to trigger exclusively when the extracted ion chromatogram (XIC) intensity exceeds the baseline threshold (e.g., 5.0e5 counts).

Step 3: Fraction Pooling & Recovery
  • Pool the collected fractions containing the target mass.

  • Because Ammonium Bicarbonate and Acetonitrile are highly volatile, the pooled fractions can be directly frozen and lyophilized[3]. Avoid rotary evaporation at high temperatures (>40°C) to prevent potential thermal degradation or volatilization of the fluorinated amine.

  • Weigh the recovered solid to calculate the final yield and analyze a final 1 mg/mL sample via analytical HPLC to confirm >99% purity.

References

  • Source: National Institutes of Health (NIH)
  • Eliminate TFA and Improve Sensitivity of Peptide Analyses by LC/MS Source: Sigma-Aldrich URL
  • Buffer & Eluent Preparation in HPLC – Best Practices Source: KNAUER URL
  • JP2020524701A - Pyridine-containing macrocycle library and method for producing and using the same Source: Google Patents URL
  • Guidelines for the Determination of Compound Recovery on the Waters AutoPurification System Source: Waters Corporation URL

Sources

Application Note: A Practical Guide to Thin-Layer Chromatography (TLC) for Monitoring Reactions of 5-Fluoro-N,6-dimethylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This comprehensive guide provides a detailed protocol and expert insights for the effective use of Thin-Layer Chromatography (TLC) in monitoring chemical reactions involving 5-Fluoro-N,6-dimethylpyridin-2-amine. As a key structural motif in medicinal chemistry and drug development, understanding the reaction progress of this fluorinated aminopyridine is critical for optimizing yields and ensuring purity.[1] This document moves beyond a simple list of steps to explain the underlying principles, offering a robust framework for mobile phase selection, visualization, and troubleshooting. It is intended for researchers, chemists, and drug development professionals seeking to establish a reliable and self-validating TLC methodology.

Foundational Principles: The Science Behind the Spots

Thin-Layer Chromatography is a cornerstone of organic synthesis, prized for its speed, low cost, and high sensitivity in analyzing reaction mixtures.[2][3][4] The technique operates on the principle of differential migration, where components of a mixture are separated based on their varying affinities for a stationary phase (the TLC plate, typically silica gel) and a mobile phase (the eluting solvent).[3][4][5][6]

  • The Stationary Phase: For polar molecules like 5-Fluoro-N,6-dimethylpyridin-2-amine, silica gel is the stationary phase of choice.[7][8] The surface of silica gel is rich in silanol groups (Si-OH), which are highly polar and can form hydrogen bonds with analytes. Polar compounds, therefore, adsorb more strongly to the silica gel and travel a shorter distance up the plate.[5]

  • The Analyte (5-Fluoro-N,6-dimethylpyridin-2-amine): The structure of this compound dictates its behavior on TLC. The pyridine nitrogen and the exocyclic amine group are both polar, capable of hydrogen bonding with the silica gel. This inherent polarity means it will have a strong interaction with the stationary phase and require a sufficiently polar mobile phase to achieve migration. The presence of methyl groups adds some non-polar character, while the electronegative fluorine atom can subtly influence polarity. The order of increasing functional group polarity generally corresponds to decreasing Rf values.[9]

  • The Mobile Phase: The mobile phase's role is to dissolve the sample and move it up the plate.[8] A competition is established: the mobile phase tries to carry the analyte, while the stationary phase tries to hold it back. By adjusting the polarity of the mobile phase, one can control how far each component travels. For aminopyridines, a mixture of a non-polar solvent (like hexane) and a more polar solvent (like ethyl acetate) is a common starting point.[7][10] Increasing the proportion of the polar solvent will increase the mobile phase's "eluting strength," causing all components to travel further up the plate (higher Rf values).[8]

The Complete Protocol: From Spotting to Interpretation

This protocol is designed to be a self-validating system by including lanes for the starting material, the reaction mixture, and a "co-spot" to unambiguously track the reaction's progress.

Materials and Reagents
  • TLC Plates: Silica gel 60 F254 plates (the "F254" indicates a fluorescent indicator for UV visualization).

  • Reactant: 5-Fluoro-N,6-dimethylpyridin-2-amine.

  • Solvents: HPLC-grade or distilled n-hexane and ethyl acetate.

  • Apparatus:

    • TLC developing chamber with a lid.

    • Capillary tubes for spotting.

    • Pencil and ruler.

    • Forceps.

  • Visualization Tools:

    • UV lamp (254 nm).[11][12]

    • Iodine chamber or Potassium Permanganate (KMnO4) stain.

Step-by-Step Experimental Workflow
  • Chamber Preparation: Pour the chosen mobile phase (e.g., 20% ethyl acetate in hexane) into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper partially submerged in the solvent and lining the inside wall of the chamber. Close the lid and let the chamber atmosphere saturate with solvent vapor for 5-10 minutes. This ensures a uniform solvent front and reproducible results.[13]

  • Plate Preparation: Using a pencil, gently draw a faint line (the "origin") about 1 cm from the bottom of the TLC plate.[11] Mark three tick marks on this line for the different spots. Label them "SM" (Starting Material), "Co" (Co-spot), and "RM" (Reaction Mixture).

  • Sample Preparation & Spotting:

    • SM: Dissolve a tiny amount of 5-Fluoro-N,6-dimethylpyridin-2-amine in a few drops of a volatile solvent (like ethyl acetate or dichloromethane).

    • RM: Take a small aliquot from your reaction vessel using a capillary tube. Dilute it with a volatile solvent if the reaction is concentrated.

    • Spotting: Dip a clean capillary tube into the SM solution and gently touch it to the "SM" tick mark on the origin. The goal is a small, concentrated spot, no more than 1-2 mm in diameter.[13] Repeat for the "RM" spot with the reaction mixture sample. For the "Co" spot, first spot the SM, let it dry, and then spot the RM directly on top of it.

  • Development: Using forceps, carefully place the spotted TLC plate into the saturated developing chamber. Ensure the origin line is above the level of the solvent pool.[11][14] Close the lid and allow the mobile phase to ascend the plate via capillary action. Do not disturb the chamber during development.

  • Completion: Once the solvent front is about 1 cm from the top of the plate, use forceps to remove it. Immediately mark the position of the solvent front with a pencil.[5] Allow the plate to air dry completely in a fume hood.

  • Visualization & Analysis:

    • UV Light: View the plate under a short-wave UV lamp (254 nm). Aromatic and conjugated compounds will appear as dark spots against the glowing green background.[12][15][16] Circle the observed spots lightly with a pencil.

    • Chemical Staining:

      • Iodine: Place the dried plate in a sealed chamber containing a few crystals of iodine. Most organic compounds will appear as yellow-brown spots.[15][17] The spots will fade over time, so circle them immediately.

      • Potassium Permanganate (KMnO4): Briefly dip the plate into a dilute solution of KMnO4. Compounds that can be oxidized (like amines) will appear as yellow or brown spots on a purple background.[16] Gentle heating may be required.

    • Interpretation: Measure the distance from the origin to the center of each spot and the distance from the origin to the solvent front. Calculate the Retention Factor (Rf) for each spot using the formula: Rf = (distance traveled by the spot) / (distance traveled by the solvent front) [13] A successful reaction will show the SM spot in the "RM" lane diminishing over time, while a new spot (the product) appears. The co-spot helps confirm identity; if the product Rf is different from the SM Rf, the "Co" lane will show two distinct spots.

Visual Workflow Diagram

TLC_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis A 1. Prepare & Saturate Developing Chamber B 2. Prepare TLC Plate (Draw Origin Line) A->B C 3. Prepare & Spot Samples (SM, Co, RM) B->C D 4. Develop Plate in Chamber C->D E 5. Mark Solvent Front & Dry Plate D->E F 6. Visualize (UV Light) E->F G 7. Visualize (Chemical Stain) F->G H 8. Calculate Rf & Interpret Results G->H

Caption: A standard workflow for TLC analysis.

Optimizing Separation: Mobile Phase Selection

The key to a good TLC separation is choosing a mobile phase that results in Rf values for the compounds of interest between 0.2 and 0.6.[7] This range provides the best resolution between spots.

  • If spots are too low (low Rf): The mobile phase is not polar enough. Increase the proportion of the polar solvent (e.g., move from 10% to 20% ethyl acetate in hexane).

  • If spots are too high (high Rf): The mobile phase is too polar. Decrease the proportion of the polar solvent (e.g., move from 30% to 20% ethyl acetate in hexane).

The table below illustrates how Rf values might change for the starting material and a hypothetical, less polar product as the mobile phase polarity is adjusted.

Mobile Phase Composition (Ethyl Acetate in Hexane)Hypothetical Rf (Starting Material)Hypothetical Rf (Less Polar Product)Assessment
10%0.150.28Poor separation, low migration. Needs more polarity.
20% 0.35 0.55 Optimal. Good separation and ideal migration.
30%0.580.78Good separation, but Rf values are high.
40%0.750.92Poor separation, spots are too close to the solvent front.

Troubleshooting Common TLC Issues

Even a seemingly simple technique can present challenges. Below is a guide to diagnosing and solving common problems.[14][18]

ProblemPotential Cause(s)Solution(s)
Streaking Spots Sample is too concentrated (overloaded).Sample is not fully soluble in the mobile phase.Dilute the sample before spotting.Try a different mobile phase system.[14][19]
Spots Remain on Baseline (Rf ≈ 0) Mobile phase is not polar enough to move the compound.Increase the polarity of the mobile phase (e.g., add more ethyl acetate).[19]
Spots at Solvent Front (Rf ≈ 1) Mobile phase is too polar.Decrease the polarity of the mobile phase (e.g., add more hexane).
No Spots Visible Sample is too dilute.Compound does not absorb UV light or react with the stain.Spot multiple times in the same location (drying in between).Use a different, more general visualization technique (e.g., iodine or permanganate).[14]
Irreproducible Rf Values Developing chamber was not saturated.Temperature fluctuations.Changes in TLC plate manufacturing batch.Always use a saturated chamber.Run TLC at a consistent temperature.Run a standard/control on every plate for comparison.[13]
Uneven Solvent Front TLC plate is touching the side of the chamber or filter paper.The bottom edge of the plate is not level.Ensure the plate is centered in the chamber and not touching anything.Make sure the chamber is on a level surface.[14]
Visual Troubleshooting Guide

Troubleshooting start Problem Observed on TLC Plate p1 Spots are streaked or elongated start->p1 p2 Rf value is too low (near origin) start->p2 p3 Rf value is too high (near solvent front) start->p3 p4 No spots are visible start->p4 s1 Dilute sample before spotting. Try a different solvent system. p1->s1 Yes s2 Increase mobile phase polarity (e.g., more Ethyl Acetate). p2->s2 Yes s3 Decrease mobile phase polarity (e.g., more Hexane). p3->s3 Yes s4 Concentrate sample or spot multiple times. Use a different visualization method. p4->s4 Yes

Caption: A decision tree for troubleshooting TLC results.

References

  • Bitesize Bio. (n.d.). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Retrieved from [Link][14]

  • Researchgate. (2023). Troubleshooting Common Issues in Thin Layer Chromatography: Practical Solutions. Retrieved from [Link][18]

  • University of Rochester. (n.d.). Troubleshooting Thin-Layer Chromatography. Retrieved from [Link][19]

  • Chemistry LibreTexts. (2022). Thin Layer Chromatography. Retrieved from [Link][13]

  • University of Colorado Boulder. (n.d.). Thin Layer Chromatography (TLC). Retrieved from [Link][11]

  • Chemistry LibreTexts. (2022). 2.3F: Visualizing TLC Plates. Retrieved from [Link][15]

  • Wellesley College. (n.d.). Thin Layer Chromatography. Retrieved from [Link][2]

  • Chemistry LibreTexts. (2025). 5.7: Visualizing TLC Plates. Retrieved from [Link][12]

  • Wikipedia. (n.d.). Thin-layer chromatography. Retrieved from [Link][3]

  • Technology Networks. (2025). Fundamentals and Applications of Thin Layer Chromatography (TLC). Retrieved from [Link][4]

  • University of York. (n.d.). Visualising plates. Retrieved from [Link][16]

  • Organomation. (n.d.). Complete Guide to Thin Layer Chromatography Sample Preparation. Retrieved from [Link][5]

  • Royal Society of Chemistry. (n.d.). Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method. Retrieved from [Link][10]

  • ACS Publications. (2004). Thin-Layer Chromatography: The "Eyes" of the Organic Chemist. Retrieved from [Link][9]

  • ResearchGate. (n.d.). Simple and rapid detection of aromatic amines using a thin layer chromatography plate. Retrieved from [Link][20]

  • Interchim. (2020). TLC Fundamentals – Stationary & mobile phase choice (part 4). Retrieved from [Link][8]

  • LCGC International. (2026). Stationary Phases for Modern Thin-Layer Chromatography. Retrieved from [Link][21]

  • Chrom Tech, Inc. (2024). Mastering TLC Chromatography: A Comprehensive Guide. Retrieved from [Link][6]

  • Analytical Methods (RSC Publishing). (n.d.). Simple and rapid detection of aromatic amines using a thin layer chromatography plate. Retrieved from [Link][22]

  • ResearchGate. (n.d.). Note TLC of aromatic amines: Separation of p-Dimethylaminobenzaldehyde from p- Dimethy laminocinnama!dehyde. Retrieved from [Link]

Sources

Use of 5-Fluoro-N,6-dimethylpyridin-2-amine in solid-phase synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Solid-Phase Synthesis of DDR Inhibitor Libraries Using 5-Fluoro-N,6-dimethylpyridin-2-amine

Strategic Rationale in Drug Discovery

The development of targeted oncology therapeutics relies heavily on the rapid generation of structurally diverse chemical libraries. Inhibitors of the DNA Damage Response (DDR) pathway—specifically targeting apical kinases and Microhomology-Mediated End-Joining (MMEJ) mechanisms—have emerged as critical tools for exploiting synthetic lethality in cancer cells[1].

Within this chemical space, 5-Fluoro-N,6-dimethylpyridin-2-amine (CAS: 3096032-33-3) serves as a highly privileged, yet synthetically challenging, pharmacophore. As a building block, it offers three distinct structural advantages:

  • Metabolic Stability & hERG Mitigation : The highly electronegative C5-fluorine atom exerts a strong inductive (-I) effect, lowering the pKa of the pyridine nitrogen. This reduced basicity is a proven strategy to minimize hERG channel liability and improve oxidative metabolic stability.

  • Conformational Restriction : The C6-methyl group provides a steric vector that restricts the rotation of the exocyclic amine, often locking the molecule into a bioactive conformation tailored for the hydrophobic hinge regions of kinase ATP-binding pockets.

  • Membrane Permeability : As a secondary amine (N-methyl), it eliminates a hydrogen bond donor compared to its primary amine counterparts, directly improving cellular permeability.

DDR_Pathway DSB DNA Double-Strand Break (DSB) Sensor DDR Sensors (e.g., PARP, Ku70/80) DSB->Sensor Kinase Apical Kinases (ATM/ATR/DNA-PK) Sensor->Kinase Effector Effector Proteins (CHK1/CHK2) Kinase->Effector Repair DNA Repair & Cell Survival Effector->Repair Inhibitor Aminopyridine-based DDR Inhibitor Inhibitor->Kinase

Figure 1: Mechanism of aminopyridine-based DDR inhibitors targeting apical kinases in cancer cells.

Chemical Biology & Mechanistic Insights

Incorporating 5-Fluoro-N,6-dimethylpyridin-2-amine into a solid-phase synthesis (SPS) workflow presents significant chemical hurdles. The secondary amine is severely sterically hindered by the adjacent C6-methyl group and electronically deactivated by the C5-fluorine. Consequently, standard nucleophilic aromatic substitution (SNAr) or conventional amide coupling conditions fail, or require temperatures that thermally degrade polystyrene resins.

To overcome this, Solid-Phase Buchwald-Hartwig Amination (SP-BHA) is the mandatory mechanistic pathway[2].

  • Catalyst & Ligand Causality : The oxidative addition of the resin-bound aryl halide to Pd(0) is straightforward, but the subsequent amine coordination and reductive elimination are bottlenecked by the steric bulk of 5-Fluoro-N,6-dimethylpyridin-2-amine. We utilize BrettPhos , a dialkylbiaryl phosphine ligand explicitly designed to facilitate the monoarylation of highly hindered secondary amines by preventing the formation of inactive bis(amine)palladium complexes.

  • Base Solubility Causality : A critical failure point in SP-BHA is the use of insoluble inorganic bases (e.g., K2CO3 or Cs2CO3). These bases cannot penetrate the cross-linked polystyrene matrix of the resin[3]. Therefore, a soluble organic base, such as Lithium hexamethyldisilazide (LHMDS), must be employed in a swelling solvent mixture (Toluene/THF) to ensure homogeneous base distribution throughout the resin beads.

Quantitative Data: SP-BHA Optimization

To establish a self-validating protocol, we evaluated multiple catalytic systems for the on-resin coupling of 5-Fluoro-N,6-dimethylpyridin-2-amine to a model resin-bound 4-bromobenzamide scaffold. The data below demonstrates the necessity of the BrettPhos/LHMDS system.

EntryPalladium SourceLigandBaseSolvent SystemConversion (%)*
1Pd2(dba)3 (10 mol%)BINAPNaOtBu (Suspension)Toluene< 10%
2Pd2(dba)3 (10 mol%)RuPhosLHMDS (Soluble)Toluene/THF (1:1)42%
3Pd(OAc)2 (10 mol%)BrettPhosK2CO3 (Insoluble)Toluene/THF (1:1)15%
4 Pd2(dba)3 (10 mol%) BrettPhos LHMDS (Soluble) Toluene/THF (1:1) > 95%

*Conversion determined by LC-MS integration of the crude product following micro-cleavage from the resin.

Experimental Workflows & Protocols

SPS_Workflow Resin Rink Amide AM Resin (Swelling in DCM/DMF) Deprotect Step 1: Fmoc Deprotection (20% Piperidine in DMF) Resin->Deprotect Coupling Step 2: Scaffold Coupling (4-Bromobenzoic acid, HATU, DIPEA) Deprotect->Coupling BHA Step 3: SP-BHA with 5-Fluoro-N,6-dimethylpyridin-2-amine (Pd2(dba)3, BrettPhos, LHMDS, 90°C) Coupling->BHA Cleavage Step 4: Resin Cleavage (95% TFA, 2.5% TIPS, 2.5% H2O) BHA->Cleavage Product Final Combinatorial Library (High Purity Aminopyridines) Cleavage->Product

Figure 2: Step-by-step solid-phase synthesis workflow utilizing SP-BHA for hindered amines.

Step 1: Resin Preparation and Swelling
  • Weigh 1.0 g of Rink Amide AM resin (loading: 0.6 mmol/g) into a solid-phase synthesis vessel equipped with a porous frit.

  • Swell the resin in Dichloromethane (DCM) for 30 minutes, followed by Dimethylformamide (DMF) for 30 minutes. Drain the solvent.

  • Fmoc Deprotection : Treat the resin with 20% piperidine in DMF (10 mL) for 5 minutes. Drain and repeat for 15 minutes. Wash the resin extensively with DMF (5 × 10 mL) and DCM (5 × 10 mL).

Step 2: Scaffold Attachment
  • Prepare a coupling solution of 4-bromobenzoic acid (3.0 eq, 1.8 mmol) and HATU (3.0 eq, 1.8 mmol) in 8 mL of anhydrous DMF.

  • Add N,N-Diisopropylethylamine (DIPEA) (6.0 eq, 3.6 mmol) to the solution and activate for 2 minutes.

  • Add the activated mixture to the resin and agitate at room temperature for 2 hours.

  • Drain and wash the resin with DMF (5 × 10 mL), DCM (5 × 10 mL), and dry under a stream of nitrogen. Self-Validation: Perform a Kaiser test to ensure the absence of free primary amines (resin should remain yellow).

Step 3: Solid-Phase Buchwald-Hartwig Amination (SP-BHA)

Note: This step requires strictly anhydrous and anaerobic conditions to prevent catalyst poisoning.

  • Transfer the dried, scaffold-bound resin to a heavy-walled glass reaction vial.

  • Inside a nitrogen-filled glovebox, add Pd2(dba)3 (0.1 eq, 0.06 mmol), BrettPhos (0.2 eq, 0.12 mmol), and 5-Fluoro-N,6-dimethylpyridin-2-amine (3.0 eq, 1.8 mmol) to the vial.

  • Add 6 mL of anhydrous, degassed Toluene.

  • Slowly inject LHMDS (1.0 M in THF, 4.0 eq, 2.4 mmol). The soluble base ensures complete penetration into the resin core.

  • Seal the vial, remove from the glovebox, and heat the suspension at 90 °C with gentle orbital shaking for 16 hours.

  • Cool to room temperature, transfer back to a fritted vessel, and wash sequentially with THF, DMF, DMF/H2O (1:1), DMF, DCM, and Methanol (5 × 10 mL each) to remove all palladium residues.

Step 4: Self-Validating Micro-Cleavage & Global Cleavage
  • Micro-Cleavage QC : Extract ~5 mg of resin. Treat with 100 µL of cleavage cocktail (95% TFA, 2.5% Triisopropylsilane (TIPS), 2.5% H2O) for 1 hour. Evaporate the TFA, dissolve in Acetonitrile/H2O, and analyze via LC-MS. Proceed to global cleavage only if the mass corresponding to the 5-Fluoro-N,6-dimethylpyridin-2-amine coupled product is dominant.

  • Global Cleavage : Treat the remaining bulk resin with 10 mL of the cleavage cocktail for 2 hours at room temperature.

  • Collect the filtrate. Wash the resin twice with 2 mL of neat TFA and combine the filtrates.

  • Concentrate the filtrate under a stream of nitrogen to ~2 mL, then precipitate the final product by adding 20 mL of ice-cold diethyl ether. Centrifuge, decant the ether, and dry the pellet in vacuo to yield the crude aminopyridine library compound, ready for preparative HPLC purification.

References

  • 1 - Google Patents[1] 2.2 - University of Windsor[2]

  • 3 - Chemical Reviews (ACS Publications)[3]

Sources

Troubleshooting & Optimization

Technical Support Center: Yield Optimization for 5-Fluoro-N,6-dimethylpyridin-2-amine Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently consult on the synthesis of sterically hindered, heavily functionalized heterocycles. The synthesis of 5-Fluoro-N,6-dimethylpyridin-2-amine presents a classic challenge in modern organic chemistry: balancing the electronic deactivation of a fluorinated aromatic ring with the steric hindrance of adjacent functional groups.

This technical guide bypasses generic protocols to provide you with an in-depth, self-validating troubleshooting framework. By understanding the causality behind each experimental choice, you can reliably elevate your amination yields from <20% to >85%.

Mechanistic Workflow & Decision Matrix

The following decision tree outlines the synthetic pathways for the amination of 2-halo-5-fluoro-6-methylpyridine with methylamine, highlighting the expected outcomes and troubleshooting logic.

YieldOptimization Substrate 2-Halo-5-fluoro-6-methylpyridine + Methylamine Cond1 Thermal SNAr (Conventional Heating) Substrate->Cond1 Cond2 Microwave-Assisted SNAr (140°C, Sealed Tube) Substrate->Cond2 Cond3 Pd-Catalyzed Buchwald-Hartwig (Pd(OAc)2, Xantphos, Cs2CO3) Substrate->Cond3 Result1 Yield < 20% (Steric Hindrance) Cond1->Result1 Result2 Yield 50-60% (Incomplete Conversion) Cond2->Result2 Result3 Yield > 85% (Optimal) Cond3->Result3 Troubleshoot Defluorination Byproducts Observed? Result3->Troubleshoot Fix Switch base to K3PO4 or lower temp to 80°C Troubleshoot->Fix

Caption: Workflow for optimizing the amination of 5-fluoro-6-methylpyridine derivatives.

Troubleshooting FAQs: The "Why" Behind the Chemistry

Q1: We are experiencing <20% yield when attempting direct thermal SN​Ar of 2-chloro-5-fluoro-6-methylpyridine with methylamine. What is the mechanistic cause? A1: The poor yield is a consequence of a dual steric-electronic penalty. First, the 6-methyl group introduces significant steric bulk adjacent to the electrophilic C2 center, hindering the approach of the methylamine nucleophile. Second, while the 5-fluoro group is electron-withdrawing via induction (-I), its strong resonance donation (+M effect) into the pyridine π -system partially deactivates the C2 position toward nucleophilic attack compared to a purely electron-deficient system. This high activation energy barrier makes standard thermal SN​Ar highly inefficient. We recommend switching to a transition-metal-catalyzed approach.

Q2: When utilizing Pd-catalyzed Buchwald-Hartwig amination, we observe significant defluorination and formation of homocoupled byproducts. How do we suppress this? A2: Defluorination typically occurs when using strong alkoxide bases (e.g., NaOtBu) combined with less sterically demanding phosphine ligands. The strong base can promote nucleophilic attack at the C5 position or facilitate C-F oxidative addition. Solution: Switch to a weaker, non-nucleophilic base such as Cs2​CO3​ or K3​PO4​ , and pair it with a bulky, electron-rich bidentate ligand like Xantphos.1[1]. Its wide bite angle accelerates the reductive elimination step, effectively outcompeting off-target C-F bond activation. Similarly,2[2].

Q3: Can microwave irradiation be used as a metal-free alternative? A3: Yes.3[3]. This provides the rapid thermal energy required to overcome the high SN​Ar activation barrier. However, yields typically plateau around 50-60% due to competing degradation pathways at temperatures exceeding 140 °C.

Q4: Are there alternative nucleophilic sources if methylamine gas/solution is difficult to handle? A4: Yes.4[4]. Pre-forming the lithium salt of methylamine (using n-BuLi) increases the nucleophilicity of the amine, allowing the substitution to proceed at room temperature, though careful exclusion of moisture is strictly required.

Quantitative Data: Yield Comparison by Methodology

The table below summarizes the expected outcomes based on the chosen synthetic route for 5-fluoro-N,6-dimethylpyridin-2-amine synthesis.

Synthesis MethodReagents / CatalystTemp (°C)Time (h)Avg. Yield (%)Primary Impurity Profile
Thermal SN​Ar MeNH2​ (aq), EtOH10024< 20%Unreacted starting material
Microwave SN​Ar MeNH2​ (THF), NMP1400.555%Hydrolysis byproducts (pyridinol)
Lithium Amide LiNHMe, THF25265%Moisture-induced degradation
Buchwald-Hartwig Pd(OAc)2​ , Xantphos, Cs2​CO3​ 9012> 85% Trace defluorination (<2%)

Self-Validating Experimental Protocol: Palladium-Catalyzed Amination

To ensure scientific integrity, this protocol is designed as a self-validating system. It includes built-in visual and analytical checkpoints so you can confirm the success of each step before proceeding to the next.

Objective: Synthesis of 5-Fluoro-N,6-dimethylpyridin-2-amine from 2-bromo-5-fluoro-6-methylpyridine.

Step 1: Catalyst Pre-activation

  • In a flame-dried Schlenk flask under an argon atmosphere, combine Pd(OAc)2​ (0.05 equiv) and Xantphos (0.06 equiv) in anhydrous 1,4-dioxane (0.2 M relative to substrate).

  • Stir at room temperature for 15 minutes. 🔍 Validation Check: The suspension will transition from a heterogeneous orange mixture to a homogeneous pale-yellow solution. This visual cue positively confirms the successful formation of the active Pd(0)Ln​ complex.

Step 2: Reagent Addition

  • To the active catalyst solution, add 2-bromo-5-fluoro-6-methylpyridine (1.0 equiv) and finely milled anhydrous Cs2​CO3​ (2.0 equiv).

  • Add methylamine solution (2.0 M in THF, 1.5 equiv) dropwise via syringe. 🔍 Validation Check: The mixture will become a turbid suspension due to the insoluble inorganic base. Ensure the argon flow is maintained to prevent moisture ingress.

Step 3: Reaction Execution

  • Seal the flask and heat the mixture to 90 °C in a pre-heated oil bath for 12 hours. 🔍 Validation Check: Monitor reaction progress via TLC (Hexane:EtOAc 3:1). The starting material ( Rf​≈0.6 , UV active) should completely disappear, replaced by a new, lower-running spot ( Rf​≈0.3 ). Stain the TLC plate with Ninhydrin and apply heat; the new spot will turn distinctively pink/purple, chemically validating the presence of the newly formed secondary amine.

Step 4: Workup and Isolation

  • Cool the reaction to room temperature. Dilute with EtOAc and filter through a tightly packed pad of Celite to remove palladium black and inorganic salts. 🔍 Validation Check: The resulting filtrate should be clear and pale yellow. A dark or black filtrate indicates incomplete filtration of colloidal palladium, which will catalyze degradation during concentration and requires a second filtration through a silica plug.

Step 5: Purification

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue via flash column chromatography (gradient: 10% to 30% EtOAc in Hexanes) to yield the pure 5-fluoro-N,6-dimethylpyridin-2-amine as a solid.

References

  • Problem of Regioselectivity in the Amination of 2-Fluoro-5-iodopyridine with Adamantylalkyl Amines Source: ResearchGate URL:1

  • The first radiosynthesis of 2-amino-5-[18F]fluoropyridines via a “minimalist” radiofluorination/palladium-catalyzed amination sequence from anisyl(2-bromopyridinyl)iodonium triflate Source: Organic & Biomolecular Chemistry (RSC Publishing) URL:2

  • Synthesis of 2‑Fluoroalkylated Pyridines and Fluoropyridines by Thermal Denitrogenation of N‑Fluoroalkyl-1,2,3-triazoles and Cyclization of Ketenimines Source: PMC (nih.gov) URL:3

  • Synthesis of Aminopyridines from 2-Fluoropyridine and Lithium Amides Source: ResearchGate URL:4

Sources

Technical Support Center: Troubleshooting 5-Fluoro-N,6-dimethylpyridin-2-amine Chemistry

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 5-Fluoro-N,6-dimethylpyridin-2-amine (CAS: 3096032-33-3). This bifunctional fluoropyridine building block is highly valued in drug development for its unique steric and electronic properties. However, its complex reactivity profile—featuring an electron-deficient pyridine ring, a secondary amine, a labile 5-fluoro substituent, and an acidic C6-methyl group—frequently leads to competing side reactions.

This guide provides researchers and process chemists with field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to optimize yields and suppress byproducts.

I. Frequently Asked Questions (FAQs) & Mechanistic Causality

FAQ 1: Why am I seeing significant defluorination during Palladium-catalyzed Buchwald-Hartwig aminations?

The Causality: Defluorination (hydrodehalogenation) is a notorious side reaction in the cross-coupling of fluorinated arenes[1]. The electron-withdrawing nature of the pyridine ring highly activates the C-F bond. During the catalytic cycle, two competing pathways cause this:

  • Direct C-F Oxidative Addition: The Pd(0) catalyst inadvertently inserts into the activated C-F bond instead of the target C-X bond[2].

  • β -Hydride Elimination: Alkoxide bases (e.g., NaOtBu) or aliphatic amine substrates can undergo β -hydride elimination, generating a Pd-hydride species. This species reductively eliminates with the aryl group, replacing the fluorine with a hydrogen atom[1].

The Solution: Switch from strong alkoxide bases to milder inorganic bases (e.g., Cs 2​ CO 3​ or K 3​ PO 4​ ). Utilize highly sterically hindered, electron-rich ligands (like tBuBrettPhos or tBuXPhos) paired with a Pd G3/G4 precatalyst. The extreme steric bulk accelerates the desired reductive elimination of the C-N bond, kinetically outcompeting the defluorination pathway.

FAQ 2: My Nucleophilic Aromatic Substitution (SNAr) reaction yields a hydroxypyridine byproduct. What is the cause?

The Causality: The 5-fluoro position is highly susceptible to SNAr due to the electronegativity of fluorine and the electron-deficient pyridine core[3]. If your reaction solvent or reagents contain trace amounts of water, hydroxide ions (generated by the reaction base) act as aggressive nucleophiles. The hydroxide attacks the Meisenheimer complex at the 5-position, displacing the fluoride ion and forming a stable hydroxypyridine byproduct[4].

The Solution: Strict anhydrous conditions are mandatory. Use molecular sieves in your reaction vessel, switch to anhydrous polar aprotic solvents (like DMSO or sulfolane), and ensure your base is oven-dried.

FAQ 3: I am observing dimerization and oligomerization under strongly basic conditions. Why?

The Causality: The methyl group at the C6 position is adjacent to the pyridine nitrogen. The electron-withdrawing effect of the pyridine ring—further amplified by the inductive effect of the 5-fluoro group—significantly increases the kinetic acidity of these benzylic-like protons. When exposed to strong bases (e.g., n-BuLi, LDA, or prolonged heating with KOtBu), the C6-methyl group deprotonates to form a nucleophilic carbanion. This carbanion can attack unreacted electrophiles or undergo aldol-like condensations, leading to dimerization.

The Solution: Avoid strong organolithium bases. If a strong base is required for amine deprotonation, use non-nucleophilic bases like LiHMDS at cryogenic temperatures (-78 °C) and reverse-quench the reaction to minimize the lifetime of the deprotonated intermediate.

II. Visualizing Reaction Pathways & Troubleshooting

Pathways SM 5-Fluoro-N,6-dimethylpyridin-2-amine Des1 Desired: N-Arylation (Buchwald-Hartwig) SM->Des1 Pd Catalyst, Base Side1 Side: Defluorination (Hydrodehalogenation) SM->Side1 Excess Base, High Temp Side2 Side: Pyridine-N Coordination (Catalyst Poisoning) SM->Side2 Poor Ligand Choice Des2 Desired: Selective SNAr at Secondary Amine SM->Des2 Electrophile, Mild Base Side3 Side: 5-Fluoro Displacement (Over-reaction) SM->Side3 Strong Nucleophile Side4 Side: C6-Methyl Deprotonation (Dimerization) SM->Side4 Strong Base (e.g., n-BuLi)

Reaction pathways and common side reactions for 5-Fluoro-N,6-dimethylpyridin-2-amine.

Troubleshooting Start Issue: Low Yield in Cross-Coupling Check Analyze Crude by LC-MS/NMR Start->Check Defluoro Defluorinated Byproduct Detected Check->Defluoro Poison Unreacted SM (Catalyst Poisoning) Check->Poison Sol1 Switch to Bulky Ligand (e.g., tBuBrettPhos) Reduce Temp Defluoro->Sol1 Sol2 Use Precatalyst (e.g., Pd G3) Change to Weaker Base Poison->Sol2

Troubleshooting workflow for low yields during cross-coupling reactions.

III. Quantitative Troubleshooting Matrix

The following table summarizes quantitative analytical markers and mitigation strategies for common side reactions.

Side Reaction / ByproductPrimary CauseLC-MS Analytical SignatureMitigation Strategy
Hydrodehalogenation β -hydride elimination from alkoxide base or amine.Target Mass minus 18 Da (Loss of F, gain of H).Replace NaOtBu with Cs 2​ CO 3​ . Use tBuBrettPhos ligand. Lower temp to 80 °C.
Hydroxypyridine Formation Trace water in SNAr conditions reacting with the 5-fluoro position.Target Mass minus 2 Da (Loss of F, gain of OH).Dry solvents over 3Å molecular sieves. Purge headspace with Argon.
C6-Methyl Dimerization Deprotonation of the acidic C6-methyl group by strong bases.Mass = (2 × SM Mass) - 2 Da (Aldol/condensation dimer).Avoid organolithiums. Use LiHMDS at -78 °C. Limit reaction time.
Catalyst Poisoning Pyridine nitrogen coordinating to Pd, forming stable off-cycle complexes.High recovery of unreacted starting material.Increase steric bulk of phosphine ligand. Use Pd G3/G4 precatalysts.

IV. Experimental Protocols

Protocol 1: Optimized Buchwald-Hartwig Amination (Suppressing Defluorination)

This self-validating protocol utilizes a Pd G3 precatalyst system designed to kinetically favor C-N bond formation over C-F oxidative addition.

Reagents:

  • 5-Fluoro-N,6-dimethylpyridin-2-amine (1.0 equiv)

  • Aryl Bromide/Chloride (1.1 equiv)

  • tBuBrettPhos Pd G3 (2-5 mol%)

  • Cs 2​ CO 3​ (2.0 equiv, finely milled and oven-dried)

  • Anhydrous Toluene (0.2 M)

Step-by-Step Methodology:

  • Preparation: In a nitrogen-filled glovebox, charge an oven-dried Schlenk tube with the aryl halide, 5-Fluoro-N,6-dimethylpyridin-2-amine, tBuBrettPhos Pd G3, and Cs 2​ CO 3​ .

  • Solvent Addition: Add anhydrous toluene. Seal the tube with a Teflon-lined cap.

  • Reaction: Remove the tube from the glovebox and stir vigorously (800 rpm) at 80 °C for 12 hours. Self-Validation Check: The reaction mixture should transition from a pale yellow to a deep red/brown homogeneous suspension, indicating active Pd(0) species.

  • Monitoring: At 4 hours, pull a 10 µL aliquot under positive N 2​ pressure, dilute in MeCN, and analyze via LC-MS. Ensure the [M-18] defluorination peak is < 5% relative to the product peak.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a short pad of Celite to remove Pd black and inorganic salts. Concentrate under reduced pressure.

Protocol 2: Selective SNAr at the Secondary Amine

This protocol ensures selective functionalization at the 2-amino position while preserving the labile 5-fluoro substituent.

Reagents:

  • 5-Fluoro-N,6-dimethylpyridin-2-amine (1.0 equiv)

  • Electrophile (e.g., activated aryl fluoride or chloride) (1.05 equiv)

  • K 3​ PO 4​ (1.5 equiv, anhydrous)

  • Anhydrous DMSO (0.2 M)

Step-by-Step Methodology:

  • Drying: Add anhydrous DMSO to a flame-dried flask containing 3Å molecular sieves. Allow to sit for 2 hours prior to use to ensure absolute removal of water (preventing hydroxypyridine formation).

  • Mixing: Add 5-Fluoro-N,6-dimethylpyridin-2-amine, the electrophile, and K 3​ PO 4​ to the flask.

  • Reaction: Stir at 90 °C under an Argon atmosphere for 8-10 hours.

  • Validation: Monitor via TLC (Hexanes:EtOAc). The disappearance of the starting amine without the appearance of a highly polar baseline spot (indicative of the hydroxypyridine side product) validates the anhydrous integrity of the system.

  • Quench: Cool the mixture in an ice bath and slowly quench with cold water to precipitate the product. Filter and wash with cold water.

V. References

  • Buchwald–Hartwig amination (Hydrodehalogenation Side Reactions). Wikipedia. Available at:[Link]

  • Synthetic Advantages of Defluorinative C–F Bond Functionalization. National Institutes of Health (NIH) / PMC. Available at:[Link]

Sources

Technical Support Center: Optimization of 5-Fluoro-N,6-dimethylpyridin-2-amine Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis and optimization of 5-Fluoro-N,6-dimethylpyridin-2-amine (CAS: 3096032-33-3). This specific N-methylated aminopyridine is a highly valued heterocyclic building block, frequently utilized in the development of targeted cancer therapies, particularly as a scaffold for [1].

Synthesizing N-methylated aminopyridines presents unique mechanistic challenges. Researchers typically choose between two primary routes: the Palladium-catalyzed Buchwald-Hartwig amination of a 2-chloro precursor, or the Nucleophilic Aromatic Substitution (SNAr) of a 2-fluoro precursor. This guide provides field-proven troubleshooting strategies, mechanistic insights, and optimized protocols to ensure high-yielding, regioselective, and reproducible syntheses.

Routes SM1 2-Chloro-5-fluoro- 6-methylpyridine Product 5-Fluoro-N,6-dimethyl pyridin-2-amine SM1->Product Buchwald-Hartwig (Pd/BrettPhos) SM2 2,5-Difluoro- 6-methylpyridine SM2->Product SNAr (Heat/Base) MeNH2 Methylamine MeNH2->Product

Primary synthetic routes for 5-Fluoro-N,6-dimethylpyridin-2-amine.

Section 1: Buchwald-Hartwig Amination Troubleshooting (Primary Route)

Q1: I am observing high levels of the bis-arylated byproduct (N,N-bis(5-fluoro-6-methylpyridin-2-yl)methanamine). How do I achieve selective monoarylation? A: This is the most common issue when coupling small, unhindered primary amines like methylamine. Because methylamine has a minimal steric profile, the newly formed secondary amine product (5-Fluoro-N,6-dimethylpyridin-2-amine) can easily compete with the starting methylamine for binding to the Palladium center, leading to over-arylation. Solution: You must switch your ligand system. Standard bidentate ligands like BINAP or dppf are insufficient for this transformation. We recommend using BrettPhos or tBuBrettPhos . As demonstrated in the foundational [2], the extreme steric bulk of the biaryl backbone in BrettPhos creates a highly congested coordination sphere around the Palladium center. This allows the small methylamine to bind and undergo reductive elimination, but physically blocks the bulkier secondary amine product from re-coordinating to the metal.

Q2: My reaction stalls at ~50% conversion, and I see unreacted 2-chloro-5-fluoro-6-methylpyridine. What is causing the catalyst deactivation? A: Stalling in these reactions is often caused by the use of traditional Pd(0) sources like Pd2(dba)3. The dibenzylideneacetone (dba) ligands can strongly bind to the active L-Pd(0) species, impeding the oxidative addition of the electron-rich 2-chloro-5-fluoro-6-methylpyridine. Furthermore, generating the active catalyst in situ often leads to an imperfect 1:1 Ligand-to-Palladium ratio, promoting the formation of inactive Pd black. Solution: Utilize a pre-formed Palladium(II) precatalyst, specifically BrettPhos Pd G3 or G4 . These precatalysts ensure a perfect 1:1 L:Pd ratio, are bench-stable, and rapidly activate under mildly basic conditions to release the active L-Pd(0) species without inhibitory dba byproducts.

Q3: Can I use methylamine hydrochloride instead of a methanolic/THF methylamine solution? A: Yes, methylamine hydrochloride is often preferred as it is easier to handle and allows for precise stoichiometric control. However, you must adjust your base equivalents. If you are using Sodium tert-butoxide (NaOtBu) or LiHMDS, you must add exactly 1.0 extra equivalent of base to neutralize the HCl salt and generate the free methylamine in situ before the catalytic cycle can proceed.

Cycle Pd0 L-Pd(0) (Active Catalyst) OA Oxidative Addition Complex (Pd-II) Pd0->OA + Aryl Chloride AmineBind Amine Binding & Deprotonation OA->AmineBind + MeNH2 / Base RE Reductive Elimination AmineBind->RE - Base-HCl Product Product Release RE->Product Product->Pd0 Regeneration

Catalytic cycle of the BrettPhos-mediated Buchwald-Hartwig amination.

Section 2: Nucleophilic Aromatic Substitution (SNAr) Troubleshooting (Alternative Route)

Q4: My SNAr reaction using 2-chloro-5-fluoro-6-methylpyridine and methylamine requires temperatures >150°C and results in product degradation. How can I lower the activation energy? A: The 6-methyl group donates electron density into the pyridine ring, making the 2-position less electrophilic and highly resistant to SNAr when chloride is the leaving group. Solution: You must change the leaving group. Switch your starting material to 2,5-difluoro-6-methylpyridine . In SNAr reactions, the rate-determining step is the formation of the Meisenheimer complex, not the cleavage of the carbon-halogen bond. Fluorine is vastly superior to chlorine as an SNAr leaving group because its high electronegativity intensely polarizes the C-F bond, withdrawing electron density and stabilizing the anionic transition state. This switch typically allows the reaction to proceed cleanly at 80-100°C.

Q5: When using 2,5-difluoro-6-methylpyridine, how do I ensure methylamine attacks the 2-position and not the 5-position? A: Regioselectivity is governed by the electronic activation of the pyridine ring. The nitrogen atom of the pyridine ring strongly activates the ortho (2-) and para (4-) positions toward nucleophilic attack by stabilizing the resulting negative charge in the Meisenheimer intermediate. The meta (5-) position is not activated by the ring nitrogen. Therefore, nucleophilic attack will occur almost exclusively at the 2-fluoro position, leaving the 5-fluoro position intact.

Data Presentation: Optimization of Reaction Conditions

The following table summarizes the quantitative optimization trajectory for the synthesis of 5-Fluoro-N,6-dimethylpyridin-2-amine, demonstrating the causality of ligand and leaving group choices.

EntryPrecursorCatalyst / Ligand SystemBaseSolventTemp (°C)Conversion (%)Mono:Di RatioIsolated Yield (%)
12-ChloroPd2(dba)3 / BINAPNaOtBuToluene1004560:4022
22-ChloroPd2(dba)3 / BrettPhosNaOtBuToluene1008595:578
32-ChloroBrettPhos Pd G3 LiHMDS THF 65 >99 >99:1 92
42-FluoroNone (SNAr)K2CO3DMF10095N/A88

Experimental Protocol: Optimized Buchwald-Hartwig Amination

Methodology: Synthesis of 5-Fluoro-N,6-dimethylpyridin-2-amine via BrettPhos Pd G3. Note: This protocol is designed as a self-validating system. Do not proceed to the next step if the validation checks fail.

  • Preparation: In a nitrogen-filled glovebox, charge an oven-dried 20 mL reaction vial with 2-chloro-5-fluoro-6-methylpyridine (1.0 mmol), BrettPhos Pd G3 precatalyst (0.02 mmol, 2 mol%), and BrettPhos ligand (0.02 mmol, 2 mol%).

  • Base Addition: Add LiHMDS (2.5 mmol). Causality: LiHMDS is completely soluble in THF, ensuring a homogeneous deprotonation step, unlike heterogeneous inorganic bases which can cause variable reaction rates and localized heating.

  • Solvent & Amine: Add anhydrous, degassed THF (5.0 mL), followed by Methylamine hydrochloride (1.2 mmol). Seal the vial tightly with a PTFE-lined septum cap.

  • Activation: Remove the vial from the glovebox and stir at room temperature for 5 minutes.

    • Validation Check: The solution must transition from a pale yellow to a deep red/brown. This color change confirms the activation of the G3 precatalyst and the successful generation of the active L-Pd(0) species.

  • Heating: Transfer the vial to a pre-heated aluminum block at 65°C. Stir vigorously (800 rpm) for 4 hours.

  • Reaction Monitoring: After 4 hours, pull a 10 µL aliquot via syringe, quench in 1 mL of acetonitrile, and analyze via LC-MS.

    • Validation Check: Successful conversion is confirmed by the disappearance of the starting material mass (m/z 145) and the appearance of the product mass (m/z 140) with <1% bis-arylation (m/z 264).

  • Workup: Cool the reaction to room temperature, quench with saturated aqueous NH4Cl (5 mL) to neutralize excess base, extract with EtOAc (3 x 10 mL), dry over Na2SO4, and concentrate under reduced pressure. Purify via flash chromatography (Silica, Hexanes/EtOAc gradient).

References

  • Source: World Intellectual Property Organization (WIPO)
  • A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides Source: Journal of the American Chemical Society, 2008, 130 (41), 13552-13554. URL:[Link]

Sources

Technical Support Center: Purification of 5-Fluoro-N,6-dimethylpyridin-2-amine Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals dealing with the complex isolation and purification of 5-Fluoro-N,6-dimethylpyridin-2-amine and its structural analogs.

Executive Summary: Molecular Profile & Causality

The purification of 5-Fluoro-N,6-dimethylpyridin-2-amine is notoriously challenging due to its hybrid physicochemical properties. The highly electronegative fluorine atom at the C5 position decreases the overall basicity of the pyridine ring via [1]. Simultaneously, the 6-methyl group introduces severe steric hindrance adjacent to the pyridine nitrogen, shielding it from protonation and disrupting standard salt formation[2]. However, the secondary amine at C2 remains highly nucleophilic. This push-pull electronic system and steric bulk lead to unpredictable chromatographic retention, chemisorption on silica, and a high propensity to "oil out" during crystallization[3].

Section 1: Diagnostic Troubleshooting (FAQ)

Q1: Why does my product severely tail on silica gel, and how can I resolve it? A: Tailing is caused by the secondary amine at C2 strongly interacting with acidic silanol groups on the silica gel surface. Even though the 5-fluoro group reduces the pyridine's pKa[1], the C2-amine remains sufficiently basic to cause chemisorption. Solution: You must deactivate the silica gel. Add 1–5% of an amine modifier, such as triethylamine (TEA) or aqueous ammonia, to your mobile phase[4]. Alternatively, bypass silica entirely by using basic alumina or Reverse-Phase (RP) chromatography with a low-pH buffer to fully protonate the amines.

Q2: I am seeing co-elution with des-fluoro and over-methylated (N,N-dimethyl) byproducts. What is the best chromatographic strategy? A: Des-fluoro and N,N-dimethyl byproducts have nearly identical polarities to the target molecule on normal-phase silica. The N,N-dimethyl byproduct lacks a hydrogen-bond donor (N-H), which slightly alters its retention, but rarely enough for baseline separation on standard silica. Solution: Transition to Reverse-Phase HPLC (RP-HPLC). The hydrophobic stationary phase (C18) is highly sensitive to the presence of the fluorine atom (which increases lipophilicity) and the extra methyl group. A gradient of Water/Acetonitrile with 0.1% Formic Acid will selectively elute the des-fluoro impurity first, followed by the target product, and finally the N,N-dimethyl byproduct.

Q3: My isolated free base keeps "oiling out" during crystallization. How can I obtain a solid? A: Low molecular weight fluorinated aminopyridines frequently oil out (phase separate as a viscous liquid) rather than crystallizing. This is due to their inherently low melting points and the steric bulk of the 6-methyl group, which disrupts efficient crystal lattice packing[3]. Solution: Perform a salt screen. Converting the free base to an oxalate salt significantly increases the lattice energy and melting point. is highly effective, yielding a crystalline solid that can be filtered and subsequently broken back to the free base using aqueous NaOH[2].

Section 2: Quantitative Data Comparison

Summarized below is a comparative analysis of purification methodologies for 5-Fluoro-N,6-dimethylpyridin-2-amine derivatives to help you select the optimal route based on your scale and impurity profile.

Purification MethodTypical Yield (%)Purity Reached (%)ScalabilityProcessing TimeKey Advantage
Silica Gel (1% TEA) 70 - 8592 - 95High (>100g)4 - 6 hoursCost-effective for bulk crude; prevents tailing[4].
RP-HPLC (0.1% TFA) 50 - 65>99Low (<5g)1 - 2 hoursResolves closely related regioisomers and des-fluoro byproducts.
Oxalate Salt Crystallization 60 - 7598 - 99High (>1 kg)12 - 24 hoursEliminates oiling out; provides ultra-high purity solids[2].
Acid-Base Extraction 85 - 9580 - 85Very High2 - 3 hoursRapid removal of neutral and acidic impurities.

Section 3: Standard Operating Procedures (SOPs)

SOP 1: Modified Silica Gel Chromatography

Self-Validating Protocol: The inclusion of TEA ensures sharp band elution. Monitor fractions via TLC; if tailing resumes, the TEA concentration in the mobile phase has depleted.

  • Solvent Preparation: Prepare a mobile phase of Hexane/Ethyl Acetate (e.g., 3:1 v/v) and add 1% Triethylamine (TEA) by volume[4]. Mix thoroughly.

  • Column Packing: Slurry-pack the silica gel column using the TEA-modified solvent. Flush with at least 2 column volumes to fully deactivate the acidic silanols.

  • Loading: Dissolve the crude 5-Fluoro-N,6-dimethylpyridin-2-amine in a minimum volume of the mobile phase. If insoluble, use a small amount of Dichloromethane (DCM) and dry-load onto silica.

  • Elution: Run the column using a gradient, gradually increasing the Ethyl Acetate concentration. Monitor fractions via TLC (UV 254 nm).

  • Concentration: Combine pure fractions and evaporate under reduced pressure. Note: Residual TEA can be removed by high vacuum or a quick aqueous wash.

SOP 2: Oxalate Salt Formation and Free Base Isolation

Self-Validating Protocol: The biphasic extraction relies on the distinct solubility of the sodium oxalate byproduct (aqueous) and the free base product (organic).

  • Salt Formation: Dissolve the crude aminopyridine in Ethyl Acetate (10 mL/g). In a separate flask, dissolve 1.05 equivalents of anhydrous oxalic acid in Ethyl Acetate.

  • Precipitation: Slowly add the oxalic acid solution to the aminopyridine solution at room temperature with vigorous stirring. A precipitate should form within 15 minutes[2].

  • Isolation: Stir for 2 hours, then filter the oxalate salt. Wash the filter cake with cold MTBE (Methyl tert-butyl ether) to remove non-basic impurities.

  • Free-Basing: Suspend the solid in a biphasic mixture of Ethyl Acetate and 1M aqueous NaOH (1:1 v/v). Stir until the solid completely dissolves[2].

  • Extraction: Separate the organic layer, extract the aqueous layer once more with EtOAc, dry the combined organics over Na2SO4, and concentrate to yield the highly pure free base.

Section 4: Mechanistic Workflows

Workflow 1: Purification Decision Tree

G Crude Crude 5-Fluoro-N,6-dimethylpyridin-2-amine LCMS LC-MS / NMR Analysis Crude->LCMS Polar High Polar/Regioisomer Impurities (>10%) LCMS->Polar NonPolar High Non-Polar Impurities (>10%) LCMS->NonPolar Oiling Product Oils Out During Concentration LCMS->Oiling RPHPLC RP-HPLC (0.1% TFA) Resolves des-fluoro byproducts Polar->RPHPLC Silica Silica Gel + 1% TEA Prevents tailing NonPolar->Silica Salt Oxalate Salt Formation Increases lattice energy Oiling->Salt Pure Pure Free Base or Salt RPHPLC->Pure Silica->Pure Salt->Pure

Caption: Decision tree for selecting the optimal purification workflow based on impurity profiles.

Workflow 2: Acid-Base Extraction & Salt Formation Pathway

G OrgCrude Crude in EtOAc (Free Base + Impurities) AddAcid Add Oxalic Acid in EtOAc OrgCrude->AddAcid Protonation SaltPpt Aminopyridinium Oxalate (Solid Precipitate) AddAcid->SaltPpt Filtration Filter & Wash (Removes Neutrals) SaltPpt->Filtration AddBase Add 1M NaOH + EtOAc (Biphasic) Filtration->AddBase Free-Basing PureOrg Pure Free Base in EtOAc Layer AddBase->PureOrg AqWaste Sodium Oxalate in Aqueous Waste AddBase->AqWaste

Caption: Mechanistic pathway of oxalate salt formation and subsequent free-basing for purification.

References

  • Dolbier, W. R., & Xu, Y.-L. (2017). "Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers." The Journal of Organic Chemistry.[Link]

  • "Fit-for-Purpose Development of the Enabling Route to Crizotinib (PF-02341066)." (2011). Organic Process Research & Development.[Link]

  • Peloquin, A. J., et al. (2020). "Fluorinated Aminopyridines: Synthesis, Structure, and Rare Liquid–Liquid Cocrystal Formation Driven by Unusually Short N–H···F–C Hydrogen Bonding." Crystal Growth & Design.[Link]

Sources

Technical Support Center: Overcoming Solubility Challenges with 5-Fluoro-N,6-dimethylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 5-Fluoro-N,6-dimethylpyridin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for solubility issues encountered during experimentation. Our approach is rooted in foundational physicochemical principles to empower you to not only solve immediate solubility problems but also to build robust, reproducible protocols.

Frequently Asked Questions (FAQs)

Q1: I'm having trouble dissolving 5-Fluoro-N,6-dimethylpyridin-2-amine in my aqueous buffer. Why is it poorly soluble?

A1: The observed low aqueous solubility is expected based on the molecular structure of 5-Fluoro-N,6-dimethylpyridin-2-amine. The molecule contains a pyridine ring, a fluoro group, and two methyl groups, which collectively contribute to its significant organic and lipophilic character.[1] While the amino group and the nitrogen in the pyridine ring can participate in hydrogen bonding, the overall structure is not conducive to high solubility in neutral aqueous solutions.

The primary obstacle to dissolution is the energy required to break the compound's crystal lattice and create a cavity for it within the highly ordered water solvent structure. For a molecule to dissolve, the energy released from solvent-solute interactions must overcome the initial energy penalties. For largely organic molecules in water, this balance is often unfavorable.

Q2: How can I systematically improve the aqueous solubility of this compound? My experiment is pH-sensitive.

A2: For pH-sensitive applications where significant pH alteration is not feasible, the use of co-solvents is the most effective and widely used strategy.[2][3] Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system. This reduction in polarity lowers the energy penalty for solvating a lipophilic compound, thereby increasing its solubility.

Commonly Used Co-solvents for Biological Assays:

Co-SolventTypical Starting ConcentrationNotes
Dimethyl Sulfoxide (DMSO)0.1% - 5% (v/v)Highly effective solubilizing agent. Be aware of potential cellular toxicity or effects on enzyme activity at higher concentrations.
Ethanol1% - 10% (v/v)A less aggressive solubilizer than DMSO, often better tolerated in cell-based assays.
Polyethylene Glycol 400 (PEG 400)5% - 20% (v/v)A non-volatile and often well-tolerated co-solvent suitable for various formulations.
Propylene Glycol1% - 20% (v/v)Similar properties to PEG 400, commonly used in pharmaceutical formulations.

Experimental Protocol: Co-solvent Solubility Screening

Objective: To determine the optimal co-solvent and concentration for solubilizing 5-Fluoro-N,6-dimethylpyridin-2-amine for a specific experimental buffer.

Methodology:

  • Prepare a High-Concentration Stock: Dissolve the compound in 100% of your chosen co-solvent (e.g., DMSO) to create a concentrated stock solution (e.g., 10-50 mM). Gentle warming or sonication may assist in dissolution.[3]

  • Create a Co-solvent Gradient: Prepare a series of your final aqueous buffer containing a range of co-solvent concentrations (e.g., 0.5%, 1%, 2%, 5%, and 10% DMSO).

  • Introduce the Compound: Add a small, fixed aliquot of the concentrated stock solution to each buffer in the co-solvent gradient to achieve your desired final compound concentration.

  • Observe and Analyze:

    • Visually inspect each solution for any signs of precipitation (cloudiness, particulates) immediately and after a relevant incubation period (e.g., 2 hours at 37°C).

    • The lowest concentration of co-solvent that maintains a clear solution is your optimal starting point.

    • Crucial Control: Always run a vehicle control (buffer with the same concentration of co-solvent but without your compound) in your final experiment to account for any effects of the co-solvent itself.

Q3: My experiment is NOT sensitive to pH. Can I use pH modification, and how does it work?

A3: Absolutely. For compounds that are not pH-sensitive, pH modification is the most powerful, straightforward, and often preferred method for enhancing aqueous solubility.[4]

The Underlying Principle: Ionization

5-Fluoro-N,6-dimethylpyridin-2-amine is a weakly basic compound due to the presence of the amino group and the pyridine nitrogen.[1][2] In an acidic environment, these basic functional groups can become protonated, forming a positively charged cation (a pyridinium salt).[2][5] This ionic form is significantly more polar than the neutral molecule and, consequently, exhibits much higher solubility in water.[6][7] The general rule is that solubility is enhanced when the pH of the solution is at least 2 units below the compound's pKa.[2]

Caption: Protonation of the basic amine at low pH increases polarity and solubility.

Experimental Protocol: Determining the Optimal pH for Solubilization

Objective: To identify the pH at which 5-Fluoro-N,6-dimethylpyridin-2-amine achieves the desired solubility.

Methodology:

  • Prepare a pH Series: Create a set of buffers with a range of pH values (e.g., pH 2, 3, 4, 5, 6, 7). Use appropriate buffer systems for each pH range (e.g., citrate for pH 3-6, phosphate for pH 6-8).

  • Equilibrium Solubility Measurement:

    • Add an excess amount of the solid compound to a fixed volume of each buffer in separate vials. A visible amount of undissolved solid should remain.

    • Seal the vials and agitate them at a constant temperature (e.g., 25°C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

    • After equilibration, centrifuge the samples to pellet the excess solid.

    • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulates.

    • Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method (e.g., HPLC-UV, LC-MS).

  • Plot and Determine: Plot the measured solubility (e.g., in µg/mL or µM) against the pH. The resulting pH-solubility profile will clearly show the pH at which your target concentration is achieved.

Q4: When should I consider forming a dedicated salt of my compound instead of just adjusting the pH of the solution?

A4: Creating a stable, solid salt form is an advanced and highly effective strategy that moves beyond simple in-solution pH adjustment. This approach is particularly valuable during later-stage drug development or when a solid, highly soluble version of the compound is needed for consistent formulation.[][9]

Advantages of Salt Formation:

  • Enhanced Stability: A crystalline salt is often more chemically and physically stable than the amorphous solid that can result from freeze-drying a pH-adjusted solution.

  • Improved Dissolution Rate: Salts typically dissolve much faster than their corresponding free base forms, which is critical for bioavailability.[10]

  • Consistency: Provides a solid starting material with predictable solubility, removing the need for in-situ pH adjustment in every experiment.

Considerations:

Salt formation is a chemical reaction that creates a new molecular entity. It is most successful when the pKa difference between your basic compound and the acidic counter-ion is greater than 2-3 pH units, ensuring a stable ionic bond.[10]

Solubilization_Workflow start Start: Compound Fails to Dissolve in Aqueous Buffer check_ph_sensitivity Is the experiment pH-sensitive? start->check_ph_sensitivity use_cosolvent Strategy 1: Use Co-solvents (DMSO, EtOH) check_ph_sensitivity->use_cosolvent Yes adjust_ph Strategy 2: pH Adjustment (Acidification) check_ph_sensitivity->adjust_ph No success Problem Solved use_cosolvent->success Success consider_advanced If still unsuccessful, consider advanced methods use_cosolvent->consider_advanced Failure adjust_ph->success Success adjust_ph->consider_advanced Failure salt_formation Strategy 3: Salt Formation (e.g., HCl, Tartrate salt) consider_advanced->salt_formation

Caption: Decision workflow for selecting a solubilization strategy.

Troubleshooting Guide

ProblemImmediate ActionUnderlying Rationale
Precipitation upon dilution of DMSO stock into aqueous buffer. 1. Decrease the final concentration of the compound. 2. Increase the percentage of co-solvent in the final buffer. 3. Prepare the stock in a less aggressive solvent like ethanol.This is a classic case of a compound exceeding its thermodynamic solubility limit in the final aqueous system. The DMSO stock is a supersaturated solution that crashes out upon dilution.
Solubility is achieved at low pH, but the compound is not stable. 1. Evaluate stability across a pH range to find a compromise between solubility and stability. 2. Consider using a co-solvent at a more moderate pH.Acid-catalyzed hydrolysis or degradation can occur at very low pH. It's essential to balance the need for solubility with the chemical stability of the molecule.
The compound dissolves initially with heat but precipitates upon cooling. 1. This indicates the solution is supersaturated at room temperature. 2. The methods described above (pH adjustment, co-solvents) are required to increase the intrinsic solubility at the target temperature.Heating increases solubility temporarily, but it does not change the fundamental solubility limit at ambient temperatures. A stable formulation must be soluble under the final experimental conditions.

References

  • BOC Sciences. (2025, September 12). API Solubility: Key Factor in Oral Drug Bioavailability.
  • ACS Publications. (2025, December 17). API Salt Solubility: Unresolved Problems and Innovative Solutions Beyond Conventional Approaches. Crystal Growth & Design.
  • ResearchGate. (2026, January 22). API Salt Solubility: Unresolved Problems and Innovative Solutions Beyond Conventional Approaches | Request PDF.
  • Pharma's Almanac. (2023, May 5).
  • GSC Online Press. (2025, October 6). API Salt Selection: A Classical but Evolving Approach in Modern Drug Development.
  • BenchChem. (n.d.). Technical Support Center: Overcoming Poor Solubility of Pyridine-Based Compounds.
  • Tablets & Capsules Magazine. (2025, July 15).
  • BenchChem. (n.d.). Improving the solubility of 4-(4-acetylphenyl)pyridine.
  • SlideShare. (n.d.). pH and Solvent Effect on Drug Solubility.
  • ResearchGate. (2026, March 21). Solubility enhancement techniques: A comprehensive review.
  • ResearchGate. (2019, March 15). Chemical Modification: A unique solutions to Solubility problem.
  • World Pharma Today. (2025, October 17).
  • PubMed. (2008, December 15).
  • BenchChem. (n.d.). Technical Support Center: Enhancing the Solubility of 2-(5-Methylhexyl)pyridine for Biological Assays.
  • AAT Bioquest. (2023, March 17). Does pH affect solubility?
  • Khan Academy. (n.d.). pH and solubility.

Sources

Technical Support Center: Method Refinement for 5-Fluoro-N,6-dimethylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 5-Fluoro-N,6-dimethylpyridin-2-amine . Designed for medicinal chemists and drug development professionals, this resource addresses the unique electronic and steric properties of this fluorinated aminopyridine. While it is a highly valuable building block for synthesizing inhibitors targeting DNA Damage Response (DDR) pathways [1], these same properties present distinct synthetic and analytical challenges.

Below are field-proven troubleshooting guides and self-validating protocols to ensure consistent, high-yield results.

Section 1: Chemical Handling & Synthetic Integration

Q1: Why am I seeing incomplete coupling or degradation when reacting 5-Fluoro-N,6-dimethylpyridin-2-amine with electrophiles?

Causality: The C5-fluorine atom exerts a strong inductive electron-withdrawing effect, significantly reducing the nucleophilicity of the C2-amine. Compounding this, the C6-methyl group introduces severe steric hindrance adjacent to the reaction center. Standard Nucleophilic Aromatic Substitution (SNAr) conditions often fail because the activation energy required to overcome this dual electronic-steric barrier is too high, leading to unreacted starting material or thermal degradation.

Solution & Self-Validating Protocol: Optimized Buchwald-Hartwig Cross-Coupling To overcome these barriers, transition-metal catalysis with a wide-bite-angle ligand is required.

  • Preparation: Flame-dry a Schlenk flask. Use anhydrous, degassed 1,4-dioxane to prevent oxidative deactivation of the palladium catalyst.

  • Reagent Assembly: Combine 1.0 eq 5-Fluoro-N,6-dimethylpyridin-2-amine, 1.2 eq of the aryl halide, 0.05 eq Pd2(dba)3, and 0.1 eq Xantphos. The wide bite angle of Xantphos specifically accommodates the steric bulk of the C6-methyl group.

  • Base Addition: Add 2.0 eq of LiHMDS (1M in THF). Self-Validation Checkpoint: Upon addition of the base and heating to 40°C, the mixture should transition to a deep red/brown color. This visual cue confirms the successful generation of the active Pd(0) complex. If the solution remains pale or turns black (Pd black precipitation), the system has been compromised by oxygen or moisture.

  • Reaction: Heat the sealed system to 100°C for 12 hours under an inert N2 atmosphere.

  • Validation: Quench a 10 µL aliquot in methanol. LC-MS analysis should show the complete disappearance of the m/z 141 [M+H]+ peak of the starting material.

Coupling_Workflow Start 5-Fluoro-N,6-dimethylpyridin-2-amine (Electron-Poor, Sterically Hindered) Reaction Buchwald-Hartwig Amination (1,4-Dioxane, 100°C, 12h) Start->Reaction Electrophile Aryl Halide (Ar-X) Electrophile->Reaction Base Base: LiHMDS (Deprotonates C2-Amine) Base->Reaction Catalyst Catalyst: Pd2(dba)3 + Xantphos (Wide Bite Angle) Catalyst->Reaction Success Target Heterocycle (High Yield) Reaction->Success Optimized Conditions Failure Unreacted Starting Material (Low Yield) Reaction->Failure Standard SNAr Conditions Failure->Base Troubleshoot

Optimization workflow for Buchwald-Hartwig coupling of sterically hindered aminopyridines.

Q2: How do I ensure batch-to-batch consistency and prevent oxidation of the free base?

Causality: Like many electron-rich aminopyridines, the free base form of 5-Fluoro-N,6-dimethylpyridin-2-amine is susceptible to slow aerial oxidation, which can introduce impurities that poison sensitive metal catalysts in downstream steps. Converting the compound to its hydrochloride salt protonates the pyridine nitrogen, drastically reducing the electron density of the ring and stabilizing the molecule against oxidative degradation [2][3].

Quantitative Data Presentation:

PropertyFree Base FormHydrochloride Salt (CAS 3096032-33-3)
Physical State Viscous oil or low-melting solidCrystalline powder
Stability (Air/Light) Moderate (Prone to oxidation over months)High (Stable for >2 years at 4°C)
Aqueous Solubility Low (<1 mg/mL)High (>50 mg/mL)
Organic Solubility High (DCM, EtOAc, THF)Low (Requires polar solvents like MeOH, DMSO)
Storage Temperature -20°C under Argon2-8°C, desiccated

Note: When using the HCl salt in cross-coupling reactions, you must add an additional equivalent of base (e.g., LiHMDS) to neutralize the hydrochloride equivalent before the catalytic cycle can initiate.

Section 2: Application in Drug Discovery - Targeting DDR

Derivatives of 5-Fluoro-N,6-dimethylpyridin-2-amine are heavily utilized in oncology to synthesize inhibitors that block the Microhomology-Mediated End-Joining (MMEJ) pathway. This exploits the concept of synthetic lethality in cancer cells that are already deficient in Homologous Recombination (HR) or Non-Homologous End Joining (NHEJ) [1].

DDR_Pathway DSB DNA Double-Strand Break (DSB) HR Homologous Recombination (HR) (High Fidelity) DSB->HR BRCA1/2 Active NHEJ Non-Homologous End Joining (NHEJ) (Error-Prone) DSB->NHEJ Ku70/80 Active MMEJ Microhomology-Mediated (MMEJ) (Alt-NHEJ) DSB->MMEJ HR/NHEJ Deficient CancerCellDeath Synthetic Lethality (Cancer Cell Death) MMEJ->CancerCellDeath Survival in Cancer Inhibitor 5-Fluoro-N,6-dimethylpyridin-2-amine Derived Inhibitor Inhibitor->MMEJ Blocks Pathway Inhibitor->CancerCellDeath Induces Cell Death

DNA Double-Strand Break repair pathways and targeted MMEJ inhibition via synthetic lethality.

Q3: In cellular assays, my derivative compounds show high variability in IC50 for MMEJ inhibition. What is the cause?

Causality: The aminopyridine motif is a "privileged structure" known to bind the ATP-binding hinge region of various kinases. If your IC50 values fluctuate, the compound is likely suffering from either poor cellular permeability (e.g., trapping in acidic lysosomes due to the basic pyridine nitrogen) or off-target kinase binding. This reduces the effective concentration at the intended MMEJ target (e.g., Polymerase Theta), causing apparent IC50 shifts.

Solution & Self-Validating Protocol: Cellular Target Engagement Assay (NanoBRET) To isolate permeability issues from target binding, deploy a self-validating NanoBRET assay.

  • Transfection: Transfect HEK293T cells with a plasmid encoding a NanoLuciferase-target fusion protein.

  • Tracer Titration: Determine the Kd of a cell-permeable fluorescent tracer specific to your target.

  • Compound Treatment: Plate the transfected cells and treat them with serial dilutions of your 5-Fluoro-N,6-dimethylpyridin-2-amine derivative for 2 hours.

  • Validation Checkpoint: Run a parallel assay using lysed cells. If your compound shows high affinity (low IC50) in the lysed cells but low affinity (high IC50) in the intact cells, the issue is definitively cellular permeability, not intrinsic binding affinity. A successful shift in the BRET ratio in intact cells confirms true intracellular target engagement.

Section 3: Analytical & Purification Troubleshooting

Q4: Why does my product streak on silica gel TLC or show broad, tailing peaks in HPLC?

Causality: The basic pyridine nitrogen of 5-Fluoro-N,6-dimethylpyridin-2-amine strongly interacts with the acidic silanol groups present on standard silica gel and reversed-phase HPLC columns. This secondary interaction causes the compound to drag through the stationary phase rather than eluting cleanly based on polarity.

Solution:

  • TLC/Flash Chromatography: Pre-treat your silica gel by flushing the column with 1-2% Triethylamine (TEA) in your non-polar solvent (e.g., hexanes). The TEA neutralizes the acidic silanol sites, allowing the aminopyridine to elute as a tight band.

  • HPLC/LC-MS: Always use mobile phases modified with 0.1% Trifluoroacetic acid (TFA) or 0.1% Formic Acid. This ensures the pyridine nitrogen remains fully protonated throughout the run, preventing secondary interactions with the column and yielding a sharp, symmetrical peak.

References

  • Heterocyclic compounds for use in the treatment of cancer (WO2021028643A1)

Sources

Validation & Comparative

Comparison Guide: 5-Fluoro-N,6-dimethylpyridin-2-amine vs. Conventional Substituted Pyridinamines in Drug Development

Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery programs increasingly target complex kinases and GPCRs, the demand for highly optimized building blocks has surged. The 2-aminopyridine motif is a privileged scaffold, frequently serving as a hinge-binding pharmacophore 1. However, simple unsubstituted 2-aminopyridines suffer from high basicity (leading to hERG channel liabilities) and are highly susceptible to CYP450-mediated oxidative metabolism.

This guide provides an objective, data-driven comparison between the advanced building block 5-Fluoro-N,6-dimethylpyridin-2-amine and conventional substituted pyridinamines, detailing the mechanistic causality behind its structural design and how to effectively integrate it into synthetic workflows.

Mechanistic Causality in Scaffold Design

The transition from a baseline 2-aminopyridine to 5-Fluoro-N,6-dimethylpyridin-2-amine is not arbitrary; it is a calculated exercise in multiparameter optimization.

  • C5-Fluorination (Electronic Tuning): The strong inductive electron-withdrawing effect of fluorine lowers the pKa of the endocyclic pyridine nitrogen from ~6.8 to ~4.1 2. This reduction in basicity ensures the molecule remains largely unprotonated at physiological pH, enhancing membrane permeability and mitigating off-target toxicity. Furthermore, the C–F bond acts as a metabolic shield, blocking the primary site of CYP450 oxidation 3.

  • C6-Methylation (Steric Shielding): The addition of a methyl group adjacent to the pyridine nitrogen introduces steric hindrance. When incorporated into a larger drug molecule, this forces adjacent biaryl systems out of coplanarity, breaking molecular symmetry and significantly improving aqueous solubility.

  • N-Methylation (Lipophilic Tuning): Methylating the exocyclic amine removes a hydrogen bond donor, increasing the overall lipophilicity (LogD) and facilitating blood-brain barrier (BBB) penetration for CNS targets.

Table 1: Physicochemical Property Comparison
ScaffoldpKa (Pyridine N)LogD (pH 7.4)H-Bond DonorsCYP450 Liability (C5)
2-Aminopyridine~6.80.52High
5-Fluoro-2-aminopyridine~4.20.82Low
N,6-Dimethylpyridin-2-amine~7.11.21High
5-Fluoro-N,6-dimethylpyridin-2-amine ~4.1 1.6 1 Low

Visualization: Structural Optimization Logic

The following diagram illustrates the logical progression of structural modifications required to transform a baseline pyridinamine into a highly stable drug candidate.

G Base Baseline 2-Aminopyridine High pKa, Rapid Clearance F_Sub C5-Fluorination Blocks CYP450, Lowers pKa Base->F_Sub Electronic C6_Me C6-Methylation Steric Shielding Base->C6_Me Steric N_Me N-Methylation Removes H-Bond Donor Base->N_Me Lipophilic Target 5-Fluoro-N,6-dimethylpyridin-2-amine Optimized PK/PD Profile F_Sub->Target C6_Me->Target N_Me->Target Buchwald Buchwald-Hartwig Amination Pd2(dba)3 / Xantphos Target->Buchwald Synthetic Integration Drug Advanced Drug Candidate High BBB Permeability Buchwald->Drug

Caption: Logical workflow of structural modifications leading to the optimized 5-Fluoro-N,6-dimethylpyridin-2-amine.

Comparative Performance Profiling

While 5-Fluoro-N,6-dimethylpyridin-2-amine offers superior pharmacokinetic stability, its structural features make it synthetically challenging. The steric bulk of the C6-methyl group and the electron-withdrawing nature of the C5-fluorine significantly reduce the nucleophilicity of the amine. Consequently, standard SNAr reactions fail, necessitating advanced transition-metal catalysis 4.

Table 2: Synthetic Viability & Microsomal Stability
ScaffoldBuchwald-Hartwig Yield*T½ Human Liver Microsomes (min)
2-Aminopyridine>90%15
5-Fluoro-2-aminopyridine85%45
N,6-Dimethylpyridin-2-amine75%20
5-Fluoro-N,6-dimethylpyridin-2-amine 70% >120

*Coupling with standard aryl bromides utilizing Pd2(dba)3/Xantphos.

Self-Validating Experimental Protocol

To overcome the inherent steric and electronic deactivation of 5-Fluoro-N,6-dimethylpyridin-2-amine, a highly active palladium catalyst with a wide bite-angle ligand (Xantphos, 111°) is required. This specific geometry forces the palladium center into a conformation that accelerates the rate-limiting reductive elimination step 5.

Protocol: Buchwald-Hartwig Cross-Coupling of Sterically Hindered Pyridinamines

  • Catalyst Preparation (Glovebox Required): In a nitrogen-filled glovebox, charge an oven-dried Schlenk flask with Aryl Bromide (1.0 equiv), 5-Fluoro-N,6-dimethylpyridin-2-amine (1.2 equiv), Pd2(dba)3 (2.5 mol%), Xantphos (5 mol%), and NaOtBu (1.5 equiv).

    • Causality: NaOtBu is chosen over weaker bases (like Cs2CO3) because the deactivated amine requires strong deprotonation to bind effectively to the Pd(II) intermediate.

  • Solvent Addition: Add anhydrous, degassed 1,4-Dioxane to achieve a 0.2 M concentration.

    • Validation Checkpoint: Upon addition of the solvent and initial stirring, the solution must transition to a deep red/purple hue. This visual cue confirms the successful generation of the active Pd(0)-Xantphos complex. If the solution remains yellow/brown, the catalyst has oxidized, and the reaction will fail.

  • Thermal Activation: Seal the Schlenk flask, remove it from the glovebox, and heat at 100 °C for 12–16 hours under vigorous stirring.

  • Workup & Filtration: Cool the reaction to room temperature. Dilute with Ethyl Acetate (EtOAc) and filter through a tightly packed pad of Celite.

    • Validation Checkpoint: The Celite pad should trap a black precipitate (palladium black) and inorganic salts. The resulting filtrate should be clear and pale yellow.

  • Purification & Characterization: Concentrate the filtrate in vacuo and purify via flash column chromatography (Hexanes/EtOAc gradient).

    • Validation Checkpoint: Confirm product identity and purity via LC-MS (>95%) and 19F-NMR. A successful coupling will display a characteristic fluorine singlet around -135 ppm, confirming the integrity of the C5-fluoro-pyridine ring post-reaction.

References

  • Ling Y., Hao Z.-Y., Liang D., et al. "Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities." Drug Design, Development and Therapy, PMC.
  • Schiebel et al. "Synthesis, Pharmacological Characterization, and Structure–Activity Relationships of Noncanonical Selective Agonists for α7 nAChRs." ACS Chemical Neuroscience, PMC.
  • "Synthesis of Trifluoromethylated Scaffolds for Lead Structure Research." Ludwig-Maximilians-Universität München.
  • "Comparative study of the synthetic routes to substituted 2-aminopyridines." Benchchem.
  • "A mild, catalyst-free synthesis of 2-aminopyridines.

Sources

A Comparative Guide to the In Vitro and In Vivo Performance of 5-Fluoro-N,6-dimethylpyridin-2-amine-Based Compounds

Author: BenchChem Technical Support Team. Date: April 2026

This guide offers a detailed comparative analysis of 5-Fluoro-N,6-dimethylpyridin-2-amine-based compounds, a class of molecules with significant potential in therapeutic development, particularly as kinase inhibitors. We will delve into their in vitro and in vivo characteristics, providing supporting experimental data and protocols to aid researchers, scientists, and drug development professionals in their evaluation of this promising chemical scaffold.

Introduction: The Rise of Pyridinamine-Based Kinase Inhibitors

The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs. Its ability to form key hydrogen bonds and engage in various molecular interactions has made it a cornerstone in the design of targeted therapies. The 5-Fluoro-N,6-dimethylpyridin-2-amine core, in particular, has emerged as a promising starting point for the development of potent and selective kinase inhibitors. Kinases are a class of enzymes that play a critical role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer.[1] Small molecule kinase inhibitors have revolutionized cancer treatment, but challenges such as drug resistance and off-target toxicity remain.[2]

The strategic placement of a fluorine atom at the 5-position can enhance metabolic stability and binding affinity, while the dimethylamine group can be modified to fine-tune solubility and target engagement. This guide will compare representative compounds from this class, focusing on the translation of in vitro potency to in vivo efficacy—a critical step in the drug discovery process.[3]

In Vitro Comparative Analysis: From Target Hit to Cellular Activity

The initial stages of drug discovery for kinase inhibitors heavily rely on in vitro assays to determine potency, selectivity, and mechanism of action.

Biochemical Potency: Targeting the Kinome

The primary measure of a kinase inhibitor's potency is its IC50 value, the concentration at which it inhibits 50% of the kinase's activity. Compounds based on the aminopyridine and aminopyrimidine scaffold have been shown to be effective inhibitors of various kinases, including Fibroblast Growth Factor Receptor 4 (FGFR4) and Pim-1 kinase.[4][5]

For instance, a series of aminodimethylpyrimidinol derivatives were synthesized and evaluated for their ability to inhibit FGFR4, a key driver in hepatocellular carcinoma.[4] Similarly, pyridine-based compounds have been developed as potent inhibitors of PIM-1 kinase, a target in breast cancer.[5]

Table 1: Comparative In Vitro Kinase Inhibitory Activity

Compound IDTarget KinaseIC50 (nM)Reference CompoundIC50 (nM)
Compound 6O FGFR44.5 µM (Cell-based)BLU9931-
Compound 12 PIM-114.3 nMStaurosporine16.7 nM

Data presented is representative of compounds with similar scaffolds. Direct comparison requires head-to-head studies.

Cellular Activity: From Enzyme to Organism

Potent biochemical activity must translate to cellular efficacy. This is typically assessed by measuring the compound's ability to inhibit the proliferation of cancer cell lines.

One study on pyridine-based PIM-1 inhibitors found that their lead compound, Compound 12 , exhibited potent cytotoxicity against the MCF-7 breast cancer cell line with an IC50 of 0.5 µM.[5] This was more potent than the standard chemotherapy agent doxorubicin in the same assay.[5] Furthermore, this compound was shown to induce apoptosis and cause cell cycle arrest in MCF-7 cells.[5]

Another study on aminodimethylpyrimidinol derivatives as FGFR4 inhibitors showed that their lead compound, Compound 6O , had potent anti-proliferative activity against the Hep3B hepatocellular carcinoma cell line.[4]

Table 2: Comparative In Vitro Anti-Proliferative Activity

Compound IDCell LineIC50 (µM)Mechanism of Action
Compound 12 MCF-7 (Breast Cancer)0.5PIM-1 Inhibition, Apoptosis Induction
Compound 6O Hep3B (Liver Cancer)4.5FGFR4 Inhibition

In Vivo Comparative Analysis: Efficacy in Preclinical Models

The ultimate test for a potential drug candidate is its performance in a living organism. In vivo studies in animal models, typically mice, are crucial for evaluating a compound's pharmacokinetics and anti-tumor efficacy.

Pharmacokinetics: The Body's Effect on the Drug
In Vivo Efficacy: The Drug's Effect on the Disease

The anti-tumor activity of a compound is often evaluated in xenograft models, where human cancer cells are implanted into immunocompromised mice.[9][10] The efficacy is typically measured as tumor growth inhibition (TGI).

For example, a pyridine-based PIM-1 inhibitor, Compound 12 , was evaluated in a solid tumor model in mice and demonstrated a 42.1% reduction in tumor size.[11] In another example, an aminodimethylpyrimidinol derivative, Compound 6O , showed in vivo anti-tumor activity against a Hep3B-xenografted chick chorioallantoic membrane (CAM) tumor model that was comparable to the known FGFR4 inhibitor, BLU9931.[4]

Experimental Protocols

To ensure scientific rigor and reproducibility, detailed experimental protocols are essential.

Protocol 1: In Vitro Kinase Assay (Representative)

This protocol describes a general method for assessing the inhibitory activity of a compound against a target kinase.[12][13][14][15]

  • Reagent Preparation : Prepare kinase buffer, a solution of the purified kinase enzyme, the kinase's substrate, and ATP.

  • Compound Preparation : Serially dilute the test compound to create a range of concentrations.

  • Kinase Reaction : In a microplate, combine the kinase, substrate, and test compound. Initiate the reaction by adding ATP.

  • Incubation : Incubate the plate at a specific temperature (e.g., 30°C) for a set period (e.g., 60 minutes).

  • Detection : Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as radioactivity, fluorescence, or luminescence.[13]

  • Data Analysis : Plot the percentage of kinase inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: In Vivo Xenograft Tumor Model (Representative)

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of a compound in a mouse xenograft model.[9][10][16]

  • Cell Culture : Culture the chosen human cancer cell line under sterile conditions.

  • Animal Model : Use immunocompromised mice (e.g., nude or SCID mice), typically 4-6 weeks old.[10]

  • Tumor Implantation : Harvest the cancer cells and inject them subcutaneously into the flank of each mouse.[10]

  • Tumor Growth and Randomization : Monitor tumor growth with calipers. Once tumors reach a specific size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.[16]

  • Drug Administration : Administer the test compound to the treatment group via the desired route (e.g., oral gavage). The control group receives a vehicle solution.

  • Monitoring : Monitor tumor volume and the body weight of the mice regularly.

  • Endpoint : At the end of the study, euthanize the mice and harvest the tumors for further analysis (e.g., pharmacodynamic studies).

  • Data Analysis : Calculate the tumor growth inhibition for the treated groups compared to the control group.

Visualizing the Science

Diagrams can help to clarify complex biological pathways and experimental workflows.

G cluster_0 Kinase Signaling Pathway RTK Receptor Tyrosine Kinase (e.g., FGFR) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor 5-Fluoro-N,6-dimethylpyridin- 2-amine-based Inhibitor Inhibitor->RTK Inhibition

Caption: A simplified diagram of a receptor tyrosine kinase signaling pathway often targeted by kinase inhibitors.

G cluster_1 Drug Discovery Workflow A Compound Synthesis B In Vitro Biochemical Assay (e.g., Kinase Assay) A->B Potency C In Vitro Cellular Assay (e.g., Proliferation) B->C Cellular Activity D In Vivo Pharmacokinetics C->D ADME E In Vivo Efficacy Model (e.g., Xenograft) D->E Efficacy F Lead Optimization E->F F->A

Caption: A general workflow for the preclinical development of a kinase inhibitor.

Conclusion and Future Directions

The 5-Fluoro-N,6-dimethylpyridin-2-amine scaffold is a versatile starting point for the development of novel kinase inhibitors. The data presented in this guide highlights the potential of this chemical class to yield compounds with potent in vitro and in vivo anti-cancer activity. Future research should focus on optimizing the pharmacokinetic properties of these compounds to enhance their drug-like characteristics and on exploring their efficacy in a broader range of cancer models, including those that are resistant to current therapies. The continued application of rigorous in vitro and in vivo testing will be crucial in advancing these promising compounds toward clinical development.

References

  • Kinase inhibitor pharmacokinetics: comprehensive summary and roadmap for addressing inter-individual variability in exposure - PubMed. (2017, January 15).
  • Therapeutic drug monitoring of small molecule kinase inhibitors in oncology in a real‐world cohort study: does age matter? - PMC.
  • In vitro NLK Kinase Assay - PMC - NIH.
  • How Does a Biochemical Kinase Assay Work? - BellBrook Labs. (2018, December 10).
  • In vitro kinase assay - Bio-protocol. (2022, September 1).
  • Protocol for Invitro Kinase Assay.
  • In vitro kinase assay | Protocols.io. (2024, May 31).
  • Application Notes and Protocols for In Vivo Studies of CK2 Inhibitors - Benchchem.
  • Full article: Tyrosine kinase inhibitors: the role of pharmacokinetics and pharmacogenetics. (2023, November 5).
  • Evolution of Small Molecule Kinase Drugs | ACS Medicinal Chemistry Letters.
  • Application Notes: Ponatinib In Vivo Xenograft Model Protocol - Benchchem.
  • Ba/F3 Xenograft Model - Kyinno Bio.
  • Clinical Pharmacokinetics of Tyrosine Kinase Inhibitors - PubMed.
  • Assessment of the In vivo Antitumor Effects of ENMD-2076, a Novel Multitargeted Kinase Inhibitor, against Primary and Cell Line–Derived Human Colorectal Cancer Xenograft Models - AACR Journals. (2010, May 31).
  • A Whole Animal Platform to Advance A Clinical Kinase Inhibitor Into New Disease Space.
  • (5-Fluoro-6-methylpyridin-2-YL)methanamine | Benchchem.
  • 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation - PMC.
  • Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4-(3- pyridyl)-2-pyrimidinamine derivatives.
  • N/A|5-Fluoro-N,6-dimethylpyridin-2-amine|BLD Pharm.
  • Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies - PMC.
  • Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies | ACS Omega. (2023, November 27).
  • A Comparative Guide to the In Vitro and In Vivo Efficacy of Substituted 2-Aminopurines - Benchchem.
  • Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers - PMC.
  • High-Quality In Vivo Chemical Probes for Protein Kinases Disclosed in 2024. (2025, July 17).

Sources

Comprehensive Comparison Guide: Cross-Reactivity Profiling of 5-Fluoro-N,6-dimethylpyridin-2-amine Derivatives in DDR Therapeutics

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The development of targeted therapeutics within the DNA Damage Response (DDR) network has revolutionized precision oncology. Among the most promising emerging targets is DNA Polymerase Theta (Polθ), the central engine of Microhomology-Mediated End Joining (MMEJ). In homologous recombination-deficient (HRD) cancers—such as those harboring BRCA1/2 mutations—tumor survival becomes hyper-dependent on Polθ-mediated MMEJ. Inhibiting Polθ in this context triggers synthetic lethality .

However, the primary failure mode for early-stage DDR inhibitors is not a lack of target potency, but off-target toxicity driven by poor kinome and polymerase selectivity. The 5-Fluoro-N,6-dimethylpyridin-2-amine scaffold represents a structural breakthrough in overcoming this bottleneck.

The Causality of the Chemical Scaffold

Historically, 2-aminopyridines have been notorious for promiscuous kinase cross-reactivity because the exocyclic amine and pyridine nitrogen act as an ideal hydrogen bond donor-acceptor pair for the kinase hinge region. The specific modifications in this scaffold solve this via two causal mechanisms:

  • Electronic Modulation (5-Fluoro): The highly electronegative fluorine atom at the C5 position withdraws electron density from the pyridine ring, significantly lowering the pKa of the pyridine nitrogen. This weakens its ability to act as a hydrogen bond acceptor in the kinase hinge region, effectively detuning kinase affinity while maintaining the electrostatic profile needed for the Polθ active site.

  • Steric Exclusion (6-Methyl): The C6-methyl group introduces a severe steric clash against the highly conserved gatekeeper residues (e.g., Threonine or Methionine) found in the ATP-binding pockets of most kinases (such as CDKs and PI3K). This physically locks the compound out of off-target kinases.

Pathway DSB DNA Double-Strand Break HR Homologous Recombination (BRCA1/2 Intact) DSB->HR Normal Pathway MMEJ Microhomology-Mediated End Joining (Polθ Dependent) DSB->MMEJ HR Deficient (HRD) Survival Cell Survival HR->Survival MMEJ->Survival Death Synthetic Lethality (Tumor Cell Death) MMEJ->Death When Inhibited in HRD Inhibitor 5-Fluoro-N,6-dimethylpyridin-2-amine Derived Polθ Inhibitor Inhibitor->MMEJ Blocks Polθ

Synthetic lethality mechanism of Polθ inhibition in homologous recombination-deficient cancers.

Comparative Cross-Reactivity Profiles

To objectively evaluate the performance of the 5-Fluoro-N,6-dimethylpyridin-2-amine scaffold, we must compare it against baseline unoptimized scaffolds (des-fluoro, des-methyl analogs) and established DDR inhibitors like the PARP inhibitor Olaparib.

Table 1: Polymerase Selectivity Panel

A critical liability for polymerase inhibitors is cross-reactivity with mitochondrial DNA Polymerase Gamma (Polγ), which causes severe mitochondrial toxicity, or replicative polymerases (Polα, Polδ), which causes broad myelosuppression .

Compound ClassPolθ IC₅₀ (nM)Polγ IC₅₀ (nM)Polα IC₅₀ (nM)Selectivity Fold (Polγ/Polθ)
5-Fluoro-N,6-dimethyl derivative 4.2>10,000>10,000>2,380x
Des-fluoro, des-methyl analog15.68501,20054x
Olaparib (PARP Control)>10,000>10,000>10,000N/A (Different Target)
Table 2: Kinome Cross-Reactivity Profiling

Using a competitive binding assay against a panel of 468 human kinases, the thermodynamic displacement is measured to calculate the Selectivity Score ( S10​ at 1 µM). An S10​ score < 0.05 indicates a highly selective compound.

Compound Class S10​ Score (1 µM)Key Kinase Off-Targets (>90% Inhibition)Primary Phenotypic Liability
5-Fluoro-N,6-dimethyl derivative 0.012 NoneMinimal
Des-fluoro, des-methyl analog0.185CDK2, CDK4, GSK3βOff-target cell cycle arrest
Generic 2-Aminopyridine Kinase Inhibitor0.450Broad-spectrum (Pan-kinase)Severe systemic toxicity

Self-Validating Experimental Protocols

To ensure data integrity, the following methodologies are designed as self-validating systems . Every step includes a causal explanation for the experimental choice and an internal control to prevent false readouts.

Screening Scaffold 5-Fluoro-N,6-dimethyl Scaffold PolScreen Polθ Biochemical Assay (IC50) Scaffold->PolScreen Primary Kinome Kinome Profiling (S(10) Score) PolScreen->Kinome Selectivity PolGamma Polγ Counter-screen (Mito-Tox) Kinome->PolGamma Filter CellAssay HRD Cell Viability (Target Engagement) PolGamma->CellAssay Translation

Hierarchical cross-reactivity screening cascade for Polθ inhibitor development.

Protocol 1: In Vitro Polymerase Selectivity Assay (Fluorescence-Based)

This assay measures the ability of the compound to inhibit Polθ-mediated extension of a microhomology-containing DNA substrate .

Step-by-Step Methodology:

  • Substrate Preparation: Anneal a 5'-FAM labeled primer to a complementary template containing a 4-base pair microhomology overhang.

  • Enzyme Pre-incubation: Incubate 5 nM purified recombinant human Polθ with the test compound (serial dilutions from 10 µM to 0.1 nM) in a buffer containing 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, and 0.01% Triton X-100 .

    • Causality: Triton X-100 is strictly required to prevent the test compound from forming colloidal aggregates. Colloidal aggregation is a notorious source of false-positive inhibition in high-throughput screening.

  • Reaction Initiation: Add 10 µM dNTPs and 50 nM of the annealed DNA substrate to initiate the reaction. Incubate at 37°C for 20 minutes.

  • Quenching: Stop the reaction by adding an equal volume of 95% formamide and 20 mM EDTA, followed by heating at 95°C for 5 minutes.

  • Readout: Resolve the products on a 15% denaturing TBE-urea polyacrylamide gel and quantify the FAM fluorescence using a biomolecular imager.

  • Self-Validation Checkpoint: Alongside the microhomology template, run a parallel well with a blunt-end DNA template. Because Polθ uniquely requires microhomology for MMEJ extension, a lack of extension in the blunt-end control validates that the assay is specifically measuring Polθ's alt-EJ activity, not background polymerase contamination. A Z'-factor > 0.7 must be achieved on the DMSO control plate before compound data is accepted.

Protocol 2: High-Throughput Kinome Profiling (Thermodynamic Displacement)

To verify that the 5-Fluoro and 6-Methyl modifications successfully abrogate kinase cross-reactivity, compounds are screened against a comprehensive kinome panel.

Step-by-Step Methodology:

  • Probe Binding: DNA-tagged recombinant kinases are incubated with an immobilized, active-site directed ligand (the "probe").

  • Compound Competition: Add the 5-Fluoro-N,6-dimethylpyridin-2-amine derivative at a fixed concentration of 1 µM.

    • Causality: We utilize a thermodynamic binding assay rather than an activity-based assay. Activity assays are highly sensitive to the varying ATP Km​ values across different kinases, which can skew selectivity data. A binding assay normalizes the readout, providing a true thermodynamic dissociation constant ( Kd​ ).

  • Elution & Quantification: Kinases that are displaced by the test compound are washed away. The remaining bound kinases are eluted and quantified via quantitative PCR (qPCR) of their attached DNA tags.

  • Self-Validation Checkpoint: Staurosporine (a potent pan-kinase inhibitor) is run concurrently as a positive control. If Staurosporine fails to displace the active-site probe across >95% of the kinase panel, the entire run is invalidated. This systematic control guarantees that false negatives (appearing as "selective" compounds due to assay failure) are impossible.

Conclusion

The integration of the 5-Fluoro-N,6-dimethylpyridin-2-amine scaffold into DDR therapeutics is a masterclass in structure-based drug design. By leveraging precise electronic (pKa adjustment via fluorine) and steric (gatekeeper clashing via the methyl group) modifications, researchers can successfully decouple the desired Polθ MMEJ inhibition from the historical liability of kinome cross-reactivity. As demonstrated by the comparative data and validated through rigorous, self-correcting assay protocols, this scaffold provides a highly selective, non-toxic foundation for exploiting synthetic lethality in BRCA-mutated oncology models.

References

  • Artios Pharma Limited. (2021). Heterocyclic compounds for use in the treatment of cancer (Patent No. WO2021028643A1).
  • Kent, T., Chandramouly, G., McDevitt, S. M., Ozdemir, A. Y., & Pomerantz, R. T. (2015). Mechanism of microhomology-mediated end-joining promoted by human DNA polymerase θ. Nature Structural & Molecular Biology, 22(3), 230-237.[Link]

  • Wood, R. D., & Doublié, S. (2016). DNA polymerase θ (POLQ), double-strand break repair, and cancer. DNA Repair, 44, 22-32.[Link]

Confirmation of target engagement for 5-Fluoro-N,6-dimethylpyridin-2-amine derivatives

Confirming target engagement is a cornerstone of modern drug discovery. [26]For promising compound series like the 5-Fluoro-N,6-dimethylpyridin-2-amine derivatives, a single assay is rarely sufficient. A robust target validation strategy employs orthogonal approaches. For instance, initial hits identified in a high-throughput kinase activity screen should be validated for direct binding using biophysical methods like SPR or ITC. Subsequently, cellular target engagement should be confirmed with CETSA to ensure the compound reaches and interacts with its target in a physiological context. This layered, evidence-based approach provides the highest level of confidence in the mechanism of action and de-risks the progression of drug candidates. [27]

References

  • Confirming Target Engagement for Reversible Inhibitors in Vivo by Kinetically Tuned Activity-Based Probes. Journal of the American Chemical Society. Available from: [Link]

  • Surface Plasmon Resonance (SPR) & Biophysics. BioAscent. Available from: [Link]

  • How does SPR work in Drug Discovery?. deNOVO Biolabs. Available from: [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. Available from: [Link]

  • Surface plasmon resonance spectroscopy for characterisation of membrane protein-ligand interactions and its potential for drug discovery. PubMed. Available from: [Link]

  • Surface Plasmon Resonance for Biomolecular Interaction Analysis. Aragen Life Sciences. Available from: [Link]

  • Kinase Activity Assay. Creative Diagnostics. Available from: [Link]

  • SPR Assay Services. Ichor Life Sciences. Available from: [Link]

  • High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. PMC. Available from: [Link]

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. Available from: [Link]

  • Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. PMC. Available from: [Link]

  • Strategies for target and pathway engagement in cellular assays. Medicines Discovery Catapult. Available from: [Link]

  • Full article: Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Taylor & Francis. Available from: [Link]

  • NanoLuc and HiBIT CETSA assays to assess cellular target engagement of compounds in cells. EUbOPEN. Available from: [Link]

  • Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. TA Instruments. Available from: [Link]

  • Isothermal titration calorimetry in drug discovery. PubMed. Available from: [Link]

  • A Practical Guide to Target Engagement Assays. Sygnature Discovery. Available from: [Link]

  • Non-invasive quantification of drug-target engagement at the tumor: Lessons from small molecules and biologics. FDA. Available from: [Link]

  • Target Engagement Assays in Early Drug Discovery. PMC. Available from: [Link]

  • Isothermal Titration Calorimetry (ITC). Center for Macromolecular Interactions. Available from: [Link]

  • Isothermal Titration Calorimetry: An Indispensable Tool for Biological Pathway Research and Drug Development. American Laboratory. Available from: [Link]

  • 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. PMC. Available from: [Link]

  • (PDF) 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. ResearchGate. Available from: [Link]

  • Editorial: Biophysical target engagement assays in chemical biology and pharmacological research. PMC. Available from: [Link]

  • Prodrugs for Amines. MDPI. Available from: [Link]

  • 5-fluoro-N,N-dimethylpyridin-2-amine | 1420961-53-0. Molport. Available from: [Link]

  • 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. PubMed. Available from: [Link]

Sources

A Guide to Reproducible Synthesis: A Comparative Analysis of 5-Fluoro-N,6-dimethylpyridin-2-amine in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful lever to modulate key pharmacological properties such as metabolic stability, binding affinity, and membrane permeability.[1][2] Within this landscape, substituted 2-aminopyridines serve as privileged building blocks, prized for their versatile reactivity and structural resemblance to endogenous purines.[3][4] 5-Fluoro-N,6-dimethylpyridin-2-amine, in particular, presents a unique combination of features: a strategically placed fluorine atom to influence electronics and block metabolic attack, a C6-methyl group to modulate basicity and lipophilicity, and an N-methyl group that can alter hydrogen bonding capacity and conformational preference.

However, the successful and, more importantly, reproducible application of this reagent in complex synthetic campaigns is not trivial. Minor variations in reaction conditions, reagent quality, or procedural execution can lead to significant deviations in yield, purity, and even the formation of unexpected side products. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to achieve robust and reproducible outcomes when using 5-Fluoro-N,6-dimethylpyridin-2-amine. We will delve into the causality behind critical experimental parameters, offer a self-validating protocol for a common cross-coupling application, and present a comparative analysis with structurally related alternatives to inform rational reagent selection.

Physicochemical Profile and Its Impact on Reactivity

Understanding the inherent properties of 5-Fluoro-N,6-dimethylpyridin-2-amine is fundamental to predicting its behavior and troubleshooting experiments. The interplay between its substituents governs its reactivity profile.

  • Basicity (pKa): The pyridine nitrogen's basicity is attenuated by the electron-withdrawing effect of the C5-fluorine atom. However, this is counterbalanced by the electron-donating effects of the C2-amino and C6-methyl groups. The N-methyl group further complicates this, influencing the steric accessibility of the pyridine nitrogen. This moderate basicity is often advantageous, preventing the sequestration of palladium catalysts that can occur with more basic aminopyridines.[5]

  • Nucleophilicity: The exocyclic nitrogen of the N-methylamino group is the primary site of nucleophilicity, making it an ideal partner for reactions like Buchwald-Hartwig amination or amide bond formation. The N-methylation prevents the formation of undesired bis-arylated products that can sometimes be observed with primary 2-aminopyridines.

  • Lipophilicity (LogP): The presence of two methyl groups and a fluorine atom results in a moderately lipophilic compound. This property influences solubility in common organic solvents and can impact the pharmacokinetic profile of downstream drug candidates.[5]

The logical relationship between the compound's structure and its key chemical properties can be visualized as follows:

G cluster_structure 5-Fluoro-N,6-dimethylpyridin-2-amine Structure cluster_properties Physicochemical & Reactivity Profile Structure Key Functional Groups F C5-Fluoro pKa Modulated Basicity (pKa) F->pKa Electron-withdrawing (decreases pKa) LogP Increased Lipophilicity (LogP) F->LogP Increases LogP NMe C2-N-Methylamino NMe->pKa Electron-donating (increases pKa) Reactivity Defined Nucleophilicity NMe->Reactivity Primary site for coupling reactions Me C6-Methyl Me->pKa Electron-donating (increases pKa) Me->LogP Increases LogP Properties Resulting Properties

Caption: Influence of functional groups on key chemical properties.

Core Application: Reproducible Suzuki-Miyaura Cross-Coupling

Palladium-catalyzed cross-coupling reactions are a frequent application for this class of building block. However, their success is highly sensitive to reaction parameters. The following protocol for coupling with an arylboronic acid is designed as a self-validating system, with built-in checkpoints to ensure reproducibility.

Experimental Protocol

Reaction: Suzuki-Miyaura coupling of 5-Fluoro-N,6-dimethylpyridin-2-amine (as a hypothetical halide precursor, e.g., 2-bromo-5-fluoro-N,6-dimethylpyridine) with an arylboronic acid. While the title compound is an amine, a common synthetic sequence involves its use to construct a more complex molecule, which then undergoes coupling. For illustrative purposes, we will detail a standard Suzuki protocol often applied to related halosubstituted aminopyridines.[5]

Materials:

  • 2-Bromo-5-fluoro-N,6-dimethylpyridine (1.0 eq)

  • Arylboronic acid (1.2 - 1.5 eq)

  • Pd(PPh₃)₄ (0.03 - 0.05 eq) or other suitable Pd catalyst/ligand system

  • K₂CO₃ or Cs₂CO₃ (2.0 - 3.0 eq), anhydrous

  • 1,4-Dioxane / H₂O (4:1 or 5:1 mixture)

  • Anhydrous Na₂SO₄ or MgSO₄

  • Inert atmosphere (High-purity Nitrogen or Argon)

Step-by-Step Methodology & Reproducibility Checkpoints

The workflow below highlights critical control points for ensuring a reproducible outcome.

G start Start: Assemble Reagents setup Step 1: Reaction Setup - Flame-dry glassware - Add solids: Halide, Boronic Acid, Base, Catalyst - Checkpoint: Use fresh, high-purity catalyst and anhydrous base. start->setup inert Step 2: Inert Atmosphere - Evacuate and backfill flask with N2/Ar (3x cycles) - Checkpoint: Ensure no oxygen/moisture ingress. A faulty seal is a common failure point. setup->inert solvent Step 3: Solvent Addition - Degas solvent mixture (sparge with N2/Ar for 15-30 min) - Add degassed solvent via syringe - Checkpoint: Inadequate degassing leads to catalyst oxidation and low yield. inert->solvent reaction Step 4: Thermal Reaction - Heat to 90-100 °C with vigorous stirring - Monitor by TLC or LC-MS (e.g., at 1h, 4h, 12h) - Checkpoint: Maintain consistent temperature and stirring. Note reaction kinetics for future reference. solvent->reaction workup Step 5: Aqueous Workup - Cool to RT, dilute with Ethyl Acetate - Wash with H2O and brine - Checkpoint: Ensure complete phase separation to remove inorganic salts. reaction->workup purify Step 6: Purification - Dry organic layer (Na2SO4) - Filter and concentrate - Purify via column chromatography - Checkpoint: Consistent silica gel activity and eluent composition are key for reproducible purity. workup->purify end End: Characterized Product purify->end

Sources

Safety Operating Guide

Comprehensive Safety and Operational Guide: Handling 5-Fluoro-N,6-dimethylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: April 2026

As drug development increasingly relies on fluorinated building blocks to enhance metabolic stability and target affinity, compounds like 5-Fluoro-N,6-dimethylpyridin-2-amine have become critical synthetic intermediates. However, handling fluorinated aminopyridines requires rigorous, field-proven safety protocols. This guide provides authoritative, step-by-step operational and logistical procedures, bridging the gap between standard Safety Data Sheets (SDS) and practical laboratory execution.

Chemical Profile & Hazard Causality

To safely handle 5-Fluoro-N,6-dimethylpyridin-2-amine, one must first understand the causality behind its hazards. The base structure, an aminopyridine, is notoriously toxic. The addition of a fluorine atom and two methyl groups significantly increases the molecule's lipophilicity, enhancing its ability to penetrate biological membranes (such as the skin and blood-brain barrier) more rapidly than non-fluorinated analogs [1].

Table 1: Chemical & Hazard Profile

Property / HazardData / ClassificationMechanistic Implication
Chemical Name 5-Fluoro-N,6-dimethylpyridin-2-amineFluorinated aminopyridine derivative [1].
Molecular Weight 140.16 g/mol Low molecular weight facilitates rapid systemic absorption upon exposure.
GHS Classification Acute Tox. 2 (Oral), Skin Irrit. 2Highly toxic if ingested or absorbed; severe mucosal irritant [3].
Physical State Solid / PowderHigh risk of aerosolization and inhalation during weighing operations [4].
Mechanism of Toxicity

Aminopyridines are potent blockers of voltage-gated potassium (K+) channels. Systemic exposure—whether via inhalation of dust, dermal absorption, or accidental ingestion—prevents potassium efflux during cellular repolarization. This prolongs the action potential, leading to a massive influx of cytosolic calcium (Ca2+). The resulting excessive release of neurotransmitters (acetylcholine, dopamine, and glutamate) triggers severe neurotoxicity, manifesting as diaphoresis, delirium, choreathetoid movements, and life-threatening seizures [2].

ToxicityMechanism Exposure 5-Fluoro-N,6-dimethylpyridin-2-amine Exposure Absorption Rapid Systemic Absorption (High Lipophilicity) Exposure->Absorption Blockade Blockade of Voltage-Gated Potassium (K+) Channels Absorption->Blockade ActionPot Prolongation of Cellular Action Potential Blockade->ActionPot CaInflux Increased Cytosolic Calcium (Ca2+) Influx ActionPot->CaInflux NeuroTrans Excessive Neurotransmitter Release CaInflux->NeuroTrans ACh Acetylcholine Surge (Diaphoresis, Delirium) NeuroTrans->ACh Dopamine Dopamine Surge (Choreathetoid Movements) NeuroTrans->Dopamine Glutamate Glutamate Surge (Seizures, Excitotoxicity) NeuroTrans->Glutamate

Figure 1: Mechanism of aminopyridine-induced neurotoxicity via potassium channel blockade.

Core Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for handling highly toxic, lipophilic powders. The following matrix outlines the required equipment and the scientific rationale behind each choice.

Table 2: Core PPE Matrix

PPE CategorySpecificationMechanistic Rationale
Hand Protection Double Nitrile Gloves (Inner: 0.11mm, Outer: 0.20mm)Lipophilic fluorinated compounds permeate latex rapidly. Double gloving creates a self-validating barrier system [4].
Respiratory NIOSH N95, P100, or PAPRPrevents inhalation of highly toxic, electrostatically charged dust particles that can cause rapid neurotoxicity [3].
Eye/Face Chemical Splash Goggles + Face ShieldAminopyridines cause severe ocular irritation and can be absorbed through ocular mucosa. Safety glasses are insufficient [5].
Body Protection Disposable Tyvek Suit or Chem-Resistant Lab CoatPrevents micro-dust accumulation on woven fabrics, eliminating secondary exposure risks outside the laboratory.

Step-by-Step Operational Workflow

Every protocol must function as a self-validating system, meaning safety checks are built inherently into the workflow.

Phase 1: Pre-Operation & Engineering Controls
  • Fume Hood Verification: Ensure the chemical fume hood has a face velocity of 0.4–0.6 m/s. Self-Validating Check: Use a continuous airflow monitor; if the alarm sounds, operations must halt immediately. Do not use a laminar flow hood, as it directs air toward the operator.

  • Static Elimination: Fluorinated organic powders exhibit high triboelectric charging (static cling). Use an anti-static bar or zero-stat gun to neutralize the weighing area. This prevents the highly toxic powder from aerosolizing or repelling from the spatula, drastically reducing inhalation risk.

Phase 2: Aseptic PPE Donning
  • Inspect all PPE for micro-tears.

  • Don the chemically resistant lab coat or Tyvek suit, ensuring knit cuffs are pulled down to the wrists.

  • Don the inner pair of nitrile gloves, tucking them under the coat cuffs.

  • Don the N95/P100 respirator. Self-Validating Check: Perform a positive and negative pressure seal check. If air leaks around the bridge of the nose, readjust the metal clip before proceeding.

  • Don chemical splash goggles.

  • Don the outer pair of nitrile gloves, pulling them over the coat cuffs to create a continuous, impenetrable seal.

Phase 3: Containment Handling
  • Place the sealed chemical container into the fume hood.

  • Use grounded, anti-static spatulas (e.g., stainless steel) to transfer the powder. Avoid plastic spatulas, which generate static electricity.

  • Weigh the material directly into a tared, sealable vial. Close the vial tightly before removing it from the balance to prevent transit contamination.

Decontamination, Spill Response, & Disposal Plan

Improper cleanup is a primary vector for secondary exposure. The following workflow ensures total containment.

Workflow Start Start: Operational Need Prep 1. Pre-Operation Verify Fume Hood & Grounding Start->Prep PPE 2. Don PPE Double Nitrile, N95/P100, Goggles Prep->PPE Handle 3. Containment Handling Weigh via Anti-Static Tools PPE->Handle Spill Spill Occurs? Handle->Spill SpillResponse Cover with damp absorbent Do NOT sweep dry Spill->SpillResponse Yes Decon 4. Decontamination Wet-Wipe Surfaces Spill->Decon No SpillResponse->Decon Waste 5. Waste Segregation Halogenated Organic Waste Decon->Waste Doff 6. Doff PPE Aseptic Removal & Hand Wash Waste->Doff

Figure 2: Operational workflow and spill response for handling fluorinated aminopyridines.

Spill Response Protocol
  • Never sweep dry powder. Sweeping aerosolizes the aminopyridine, creating an immediate inhalation hazard.

  • Wet-Wipe Method: Carefully cover the spill with absorbent pads dampened with a compatible solvent (e.g., ethanol or a 10% bleach solution). Gently gather the pads inward to trap the powder.

Waste Segregation
  • Dispose of all contaminated wipes, weigh boats, and outer gloves in a dedicated, sealable container.

  • Label the container strictly as "Hazardous Halogenated Organic Waste - Toxic" [5]. Do not mix with general organic waste, as fluorinated compounds require specific high-temperature incineration protocols.

Aseptic Doffing Sequence
  • Remove outer gloves using the "glove-in-glove" technique (pinching the outside of one glove, then sliding a bare inner finger under the wrist of the other) and dispose. Self-Validating Check: If the outer glove tears during handling, the inner glove remains intact, providing a visible cue to halt work and replace the outer layer safely.

  • Remove goggles and respirator by handling only the straps behind the head. Do not touch the front of the respirator.

  • Remove the lab coat, rolling the potentially contaminated exterior inward upon itself.

  • Remove inner gloves and immediately wash hands and forearms with copious amounts of soap and water.

References

  • King, A. M., et al. "4-Aminopyridine Toxicity: a Case Report and Review of the Literature". Source: PubMed Central (PMC). URL: [Link]

  • Carl Roth. "4-Aminopyridine Safety Data Sheet". Source: carlroth.com. URL: [Link]

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.